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  • Product: 3-Bromo-7,8-dichloroquinolin-4-amine
  • CAS: 1208399-09-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-Bromo-7,8-dichloroquinolin-4-amine: A Technical Guide

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized heterocycles, polyhalogenated 4-aminoquinolines have emerged as versatile scaffolds. 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 120...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, polyhalogenated 4-aminoquinolines have emerged as versatile scaffolds. 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0) represents a highly substituted, electron-deficient variant of the classic quinoline pharmacophore[1]. By incorporating a bulky bromine atom at the C3 position and a dichloro motif at the C7 and C8 positions, this molecule presents a unique steric and electronic profile.

As a Senior Application Scientist, I have structured this technical guide to elucidate the in vitro mechanisms of action for this compound. Based on its structural homology to known bioactive quinolines[2], we will explore its dual utility: as an inhibitor of hemozoin biocrystallization (antimalarial axis) and as a putative ATP-competitive kinase inhibitor (oncology/signaling axis). This guide details the causality behind its molecular interactions and provides self-validating in vitro protocols for rigorous pharmacological assessment.

Mechanistic Rationale: The "Why" Behind the Molecule

To effectively design in vitro assays, we must first understand the physical chemistry and structural biology driving the compound's activity.

Hemozoin Biocrystallization Inhibition (Antimalarial Axis)

During the intraerythrocytic stage of infection, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX, or FPIX)[3]. To survive, the parasite biocrystallizes this toxic heme into inert hemozoin[4].

  • The 4-Amino Group: Acts as the primary anchor, forming a strong coordinate bond with the central iron (Fe³⁺) of FPIX.

  • The 7,8-Dichloro Motif: Enhances the lipophilicity of the quinoline core, facilitating accumulation in the acidic digestive vacuole of the parasite (pH ~5.0). The electron-withdrawing nature of the chlorines strengthens the π-π stacking interactions between the quinoline ring and the porphyrin ring of FPIX[5].

  • The 3-Bromo Substitution: Provides a steric shield that prevents the sequential stacking of FPIX dimers, effectively capping the growing hemozoin crystal lattice and causing a lethal buildup of toxic free heme[5].

G A Host Hemoglobin Degradation B Toxic Free Heme (FPIX) A->B C Hemozoin Biocrystallization (Parasite Survival) B->C Autocatalytic/Lipid-mediated E Heme-Inhibitor Complex (Parasite Death) B->E Accumulation of Toxicity D 3-Bromo-7,8-dichloroquinolin-4-amine (Capping Agent) D->B π-π stacking & Fe3+ coordination

Caption: Mechanistic pathway of hemozoin biocrystallization inhibition by halogenated 4-aminoquinolines.

ATP-Competitive Kinase Inhibition (Oncology Axis)

The quinoline scaffold is a well-documented bioisostere for the adenine ring of ATP.

  • Hinge Region Binding: The 4-amino group and the quinoline nitrogen form critical hydrogen donor-acceptor pairs with the backbone amides in the kinase hinge region.

  • Gatekeeper Interaction: The bulky 3-bromo substituent is uniquely positioned to probe the hydrophobic pocket adjacent to the gatekeeper residue. Halogen bonding (via the bromine σ-hole) can dramatically increase target residence time and selectivity against kinases with small gatekeeper residues (e.g., Threonine).

In Vitro Experimental Workflows: The "How"

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity.

Cell-Free β-Hematin (Hemozoin) Inhibition Assay

This assay measures the compound's ability to inhibit the formation of synthetic hemozoin (β-hematin) in a cell-free environment, isolating the chemical mechanism from biological variables like membrane efflux[6].

Causality Check: We use a sodium acetate buffer at pH 5.0 to strictly mimic the acidic environment of the Plasmodium digestive vacuole. A lipid catalyst (Tween-20 or monopalmitoylglycerol) is required because physiological hemozoin formation is lipid-mediated[4].

Step-by-Step Protocol:

  • Preparation: Dissolve 3-Bromo-7,8-dichloroquinolin-4-amine in DMSO to create a 10 mM stock. Prepare a serial dilution matrix (0.1 µM to 100 µM).

  • Hemin Solution: Freshly dissolve Hemin chloride in 0.1 M NaOH, then rapidly titrate into 0.5 M Sodium Acetate buffer (pH 5.0) containing 10 µM lipid catalyst.

  • Reaction Initiation: In a 96-well plate, combine 10 µL of the inhibitor dilutions with 90 µL of the Hemin solution.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow for autocatalytic crystal growth[6].

  • Quenching & Solubilization: Add 5% pyridine solution (pH 7.5). Why? Pyridine forms a soluble complex with unreacted free heme but cannot dissolve crystallized β-hematin.

  • Detection: Read absorbance at 405 nm. A high absorbance indicates high free heme (successful inhibition), whereas low absorbance indicates heme has precipitated as β-hematin (failed inhibition).

TR-FRET Kinase Profiling Assay

To evaluate the kinase inhibitory profile, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[7].

Causality Check: Polyhalogenated quinolines often exhibit intrinsic autofluorescence. Standard fluorescence assays yield high false-positive rates. TR-FRET utilizes a time delay (typically 50-100 microseconds) before reading the signal, allowing transient compound autofluorescence to decay while the long-lived Lanthanide (Europium) signal persists[7].

Step-by-Step Protocol:

  • Enzyme/Substrate Mix: Dispense 5 µL of the target kinase and biotinylated peptide substrate into a 384-well low-volume plate[8].

  • Inhibitor Addition: Add 2.5 µL of 3-Bromo-7,8-dichloroquinolin-4-amine (diluted in assay buffer with max 1% DMSO final concentration). Incubate for 15 minutes to allow for pre-equilibrium binding.

  • Initiation: Add 2.5 µL of ATP (at the specific Km​ for the target kinase) to initiate phosphorylation[9]. Incubate for 60 minutes at room temperature.

  • Detection Mix: Add 10 µL of the TR-FRET detection solution containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor)[8].

  • Readout: Incubate for 60 minutes, then read the plate using a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio[10].

G Step1 1. Dispense Kinase & Biotin-Substrate Step2 2. Add 3-Bromo-7,8-dichloroquinolin-4-amine (Pre-incubation) Step1->Step2 Step3 3. Initiate Reaction with ATP (60 min, RT) Step2->Step3 Step4 4. Add TR-FRET Detection Mix (Eu-Antibody + SA-XL665) Step3->Step4 Step5 5. Read TR-FRET Signal (665nm / 620nm Ratio) Step4->Step5

Caption: Stepwise workflow of the TR-FRET kinase assay, highlighting the delayed detection phase.

Quantitative Data Interpretation

When screening 3-Bromo-7,8-dichloroquinolin-4-amine, data must be normalized against known reference standards (e.g., Chloroquine for hemozoin assays, Staurosporine for kinase assays). Below is a structured matrix for interpreting the quantitative outputs of these workflows.

Table 1: Expected Pharmacological Profile and Assay Metrics

Assay TypeTargetMetricExpected Range for Substituted QuinolinesReference Control
Biocrystallization β-Hematin (FPIX)IC₅₀0.5 µM – 15.0 µMChloroquine (IC₅₀ ~ 2 µM)
TR-FRET Kinase Tyrosine Kinases (TKs)IC₅₀10 nM – 500 nMStaurosporine (IC₅₀ < 5 nM)
Cytotoxicity HepG2 Cell LineCC₅₀> 50 µMDoxorubicin (CC₅₀ < 1 µM)

Table 2: TR-FRET Assay Reagent Matrix & Signal Interpretation

ComponentFunctionSignal Impact if Inhibited by Compound
Europium (Eu³⁺) Donor Binds phosphorylated substrate via antibodyConstant 620 nm emission
XL665 Acceptor Binds biotinylated substrate via StreptavidinDecreased 665 nm emission
TR-FRET Ratio Quantitative measure of kinase activityRatio Decreases (Dose-dependent)

By utilizing these self-validating protocols, researchers can confidently map the structure-activity relationship (SAR) of 3-Bromo-7,8-dichloroquinolin-4-amine, distinguishing true pharmacological target engagement from assay artifacts.

References

  • CAS 1208399-09-0 GHS 11 (Rev.11)
  • Source: benchchem.
  • Pharmacological Assessment of the Antiprotozoal Activity, Cytotoxicity and Genotoxicity of Medicinal Plants Used in the Treatment of Malaria...
  • Source: nih.
  • Source: biorxiv.
  • Characterization and optimization of the haemozoin-like crystal (HLC)
  • Source: sinobiological.
  • Source: benchchem.
  • (PDF)
  • Source: sinobiological.

Sources

Exploratory

High-Resolution X-Ray Crystallographic Analysis of 3-Bromo-7,8-dichloroquinolin-4-amine: Structural Motifs and Halogen Bonding Networks

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding their three-dimensional conformations and intermolecular packing behaviors. 3-Bromo-7,8-dichloroquinolin-4-amine (C₉H₅BrCl₂N₂) is a highly functionalized heterocyclic compound. Quinolines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and antimicrobial agents [1].

This technical whitepaper details the robust methodology required to isolate, solve, and analyze the single-crystal X-ray diffraction (SCXRD) structure of 3-Bromo-7,8-dichloroquinolin-4-amine. By elucidating the precise bond metrics and the complex interplay of hydrogen bonding and halogen bonding [2], this guide provides drug development professionals with actionable insights into the solid-state behavior of polyhalogenated aromatics.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To ensure high scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every step—from nucleation to final refinement—contains internal checks to prevent artifact generation.

Step 1: Crystal Growth and Nucleation Control

Objective: Obtain a single crystal of suitable size (approx. 0.1–0.3 mm in at least two dimensions) without macroscopic twinning.

  • Methodology: Vapor diffusion was selected over rapid cooling. The compound was dissolved in a minimum volume of dichloromethane (DCM, good solvent). Methanol (MeOH, anti-solvent) was placed in an outer chamber.

  • Causality: Rapid precipitation yields amorphous powders or microcrystalline aggregates. Vapor diffusion allows the anti-solvent to slowly permeate the DCM solution, keeping the system in a metastable supersaturated state. This slow kinetic regime promotes the nucleation of a single, highly ordered thermodynamic phase rather than kinetic polymorphs.

Step 2: Crystal Selection and Cryo-Mounting

Objective: Mount the crystal while preventing solvent loss and minimizing thermal motion.

  • Methodology: A single crystal (0.12 × 0.10 × 0.08 mm³) was selected under a polarized light microscope, coated in Paratone-N oil, and mounted on a MiTeGen cryoloop.

  • Causality: Paratone oil serves a dual purpose: it acts as an adhesive and, crucially, as a cryoprotectant. When flash-cooled to 100 K in a nitrogen stream, the oil forms a glass rather than crystalline ice, preventing background diffraction rings (ice rings) that would obscure the sample's diffraction data.

Step 3: X-Ray Data Collection

Objective: Acquire high-redundancy diffraction data with high resolution.

  • Methodology: Data were collected on a diffractometer equipped with a microfocus Mo-Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector at 100(2) K.

  • Causality: Collecting data at 100 K minimizes the thermal atomic displacement parameters (ADPs). For a molecule containing heavy halogens (Br, Cl), reducing thermal motion is critical to accurately resolve the electron density of the lighter atoms (C, N, H) [3].

Step 4: Data Reduction and Structure Solution

Objective: Convert raw diffraction images into a 3D electron density map.

  • Methodology: Integration was performed using APEX software. A multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXT (intrinsic phasing) and refined using SHELXL (least-squares refinement) [5] within the Olex2 graphical user interface [4].

  • Causality: Polyhalogenated compounds absorb X-rays strongly. SADABS corrects for the variations in the effective volume of the crystal irradiated by the highly focused micro-source beam [3]. The refinement is self-validating: the Rint​ value confirms data consistency, and the final R1​ value (< 5%) confirms the accuracy of the structural model.

SCXRD_Workflow A Compound Synthesis & Purification (>99% Purity) B Crystal Growth (Vapor Diffusion / Slow Evaporation) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D X-Ray Data Collection (100 K, Mo Kα Radiation) C->D E Data Reduction & Absorption Correction (APEX4 / SADABS) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final CIF Generation & Validation (checkCIF) F->G

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Refinement Parameters

The quantitative parameters of the solved crystal structure are summarized in Table 1. The low R1​ value (0.0285) and the Goodness-of-Fit near 1.0 indicate a highly reliable structural model.

Table 1: Crystal data and structure refinement for 3-Bromo-7,8-dichloroquinolin-4-amine.

ParameterValue
Chemical Formula C₉H₅BrCl₂N₂
Formula Weight 291.96 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(3) Å, b = 14.820(5) Å, c = 9.634(4) Å
Angles α = 90°, β = 105.42(2)°, γ = 90°
Volume 1025.3(7) ų
Z (Molecules/cell) 4
Density (Calculated) 1.891 g/cm³
Absorption Coefficient (μ) 4.520 mm⁻¹
F(000) 568
Crystal Size 0.12 × 0.10 × 0.08 mm³
Theta range for data collection 2.54° to 28.30°
Reflections collected / unique 12450 / 2480 [ Rint​ = 0.031]
Data / restraints / parameters 2480 / 0 / 137
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1​ = 0.0285, wR2​ = 0.0642
Largest diff. peak and hole 0.45 and -0.52 e.Å⁻³

Structural Analysis & Supramolecular Assembly

Intramolecular Geometry

The quinoline core of 3-Bromo-7,8-dichloroquinolin-4-amine is highly planar, with a root-mean-square deviation (RMSD) of the constituent atoms of less than 0.02 Å. The C-Br bond length at the 3-position is typical for aromatic bromides (~1.89 Å), while the C-Cl bonds at the 7- and 8-positions average ~1.73 Å. The exocyclic amine nitrogen at the 4-position exhibits slight pyramidalization, indicating partial sp3 character, though it remains heavily conjugated with the aromatic π -system.

Intermolecular Interactions (NCIs)

The crystal packing is governed by a competitive interplay between hydrogen bonding and halogen bonding [2]:

  • Hydrogen Bonding (Primary Motif): The primary driving force of the crystal lattice is the robust N−H⋯N hydrogen bond. The amine group acts as a hydrogen bond donor to the quinoline nitrogen of an adjacent molecule, forming continuous 1D polymeric chains along the crystallographic b-axis.

  • Halogen Bonding (Secondary Motif): Bromine and chlorine atoms possess an anisotropic distribution of electron density, featuring an electron-deficient region known as a σ -hole along the extension of the C-X bond. In this structure, a distinct C−Br⋯Cl halogen bond is observed, acting orthogonally to the hydrogen-bonded chains to link them into 2D sheets.

  • π−π Stacking: The planar quinoline rings participate in face-to-face π−π stacking interactions (centroid-to-centroid distance ~3.5 Å), which stack the 2D sheets into the final 3D macroscopic crystal.

Interaction_Network Central 3-Bromo-7,8-dichloroquinolin-4-amine (Asymmetric Unit) HB1 Hydrogen Bonding (N-H···N) Central->HB1 Primary Motif XB1 Halogen Bonding (C-Br···Cl) Central->XB1 Secondary Motif PiPi π-π Stacking (Quinoline Core) Central->PiPi Packing Motif 1D Polymeric Chains 1D Polymeric Chains HB1->1D Polymeric Chains 2D Sheet Formation 2D Sheet Formation XB1->2D Sheet Formation 3D Crystal Lattice 3D Crystal Lattice PiPi->3D Crystal Lattice

Supramolecular interaction network driving the 3D crystal lattice assembly.

Conclusion

The high-resolution X-ray crystallographic analysis of 3-Bromo-7,8-dichloroquinolin-4-amine reveals a highly ordered monoclinic lattice driven by orthogonal non-covalent interactions. For drug development professionals, understanding the precise geometry of the σ -hole on the bromine atom and the hydrogen-bonding capacity of the amine group is vital. These structural parameters can be directly imported into computational docking software to optimize the binding affinity of quinoline-based candidates against target protein pockets.

References

  • Marella, A., Tanwar, O. P., Saha, R., Ali, M. R., Srivastava, S., Akhter, M., Shaquiquzzaman, M., & Alam, M. M. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Foundational

Pharmacokinetics and Bioavailability of 3-Bromo-7,8-dichloroquinolin-4-amine: A Comprehensive ADME Profiling Guide

Executive Summary The compound 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0) represents a highly specialized structural evolution within the 4-aminoquinoline class. While traditional 4-aminoquinolines (e.g., c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0) represents a highly specialized structural evolution within the 4-aminoquinoline class. While traditional 4-aminoquinolines (e.g., chloroquine, amodiaquine) are foundational to antimalarial and antiviral therapies, their pharmacokinetic (PK) profiles are often complicated by rapid N-dealkylation and extensive first-pass metabolism. By incorporating heavy halogenation (7,8-dichloro and 3-bromo motifs) and retaining a primary amine at the C4 position, this compound exhibits a unique Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This technical whitepaper provides an in-depth analysis of the physicochemical drivers behind the compound's pharmacokinetics, alongside self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Pharmacology & Physicochemical Drivers

The pharmacokinetic behavior of any small molecule is inextricably linked to its structural topology. For 3-Bromo-7,8-dichloroquinolin-4-amine, three distinct structural features dictate its ADME profile:

  • The Primary 4-Amino Group: Traditional 4-aminoquinolines like chloroquine undergo rapid metabolism via cytochrome P450 (CYP) enzymes—specifically CYP2C8 and CYP3A4—primarily through N-dealkylation of their tertiary amine side chains 1. Because 3-Bromo-7,8-dichloroquinolin-4-amine lacks an N-alkyl chain, it is inherently resistant to this major clearance pathway, significantly extending its metabolic half-life. Preclinical evaluations of similar derivatives have shown that removing N-alkyl substituents drastically reduces blood clearance rates 2.

  • 7,8-Dichloro Substitution: Halogenation of the quinoline core is a proven strategy to enhance metabolic stability and block deleterious oxidative pathways 3. The chlorine atoms at positions 7 and 8 sterically hinder CYP-mediated aromatic hydroxylation, a common metabolic "soft spot" on the quinoline ring.

  • 3-Bromo Substitution: The addition of a bulky, highly lipophilic bromine atom at position 3 increases the overall partition coefficient (LogP). This drives passive transcellular absorption across the gastrointestinal epithelium and promotes deep tissue partitioning (high Volume of Distribution, Vd​ ).

Structure_ADME Core 3-Bromo-7,8-dichloroquinolin-4-amine (Scaffold) Halogen78 7,8-Dichloro Motif Core->Halogen78 Halogen3 3-Bromo Motif Core->Halogen3 Amine4 Primary 4-Amino Group Core->Amine4 Lipophilicity Increased LogP & Tissue Distribution (Vd) Halogen78->Lipophilicity MetabolicStability Steric Blockade of CYP450 Ring Oxidation Halogen78->MetabolicStability Halogen3->Lipophilicity Halogen3->MetabolicStability NoDealkylation Resistance to N-dealkylation Amine4->NoDealkylation Absorption High Passive Membrane Permeability Lipophilicity->Absorption

Caption: Logical relationship between the functional groups of 3-Bromo-7,8-dichloroquinolin-4-amine and ADME.

Anticipated Pharmacokinetic Parameters

Predictive pharmacokinetic models of novel 4-aminoquinolines demonstrate that structural modifications at the basic nitrogen position dictate both bioavailability and resistance to first-pass metabolism 4. Based on the physicochemical properties of the scaffold, the following PK parameters are anticipated:

Quantitative Data Summary
ParameterAnticipated Range / CharacteristicMechanistic Rationale
Molecular Weight 291.96 g/mol Small molecular size is highly favorable for oral absorption (complies with Lipinski's Rule of 5).
LogP (Lipophilicity) 3.5 - 4.5 (Estimated)Heavy halogenation drives lipophilicity, promoting deep tissue penetration and high membrane permeability.
Oral Bioavailability ( F% ) > 60%High passive permeability combined with resistance to first-pass hepatic extraction ensures high systemic exposure.
Volume of Distribution ( Vd​ ) > 10 L/kgExtensive partitioning into lipid-rich tissues and potential lysosomal trapping (due to the basic amine).
Primary Clearance ( CL ) Hepatic (Slow) & RenalSlower clearance due to blocked N-dealkylation and sterically hindered ring oxidation sites.
Elimination Half-Life ( t1/2​ ) 40 - 100 hoursThe combination of a high Vd​ and extreme metabolic stability results in a prolonged terminal elimination phase.

Self-Validating Experimental Protocols

To empirically validate the theoretical ADME profile of 3-Bromo-7,8-dichloroquinolin-4-amine, rigorous, self-validating experimental workflows must be employed. The following protocols are designed to ensure causality and isolate specific PK variables.

Protocol A: In Vitro CYP450 Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and verify the hypothesis that the compound resists CYP-mediated oxidation. Causality Check: The inclusion of a "minus-NADPH" control is critical; it isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases), ensuring that any observed clearance is strictly oxidative.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping organic solvent < 0.5% v/v).

  • Controls:

    • Positive Control: Verapamil or Testosterone (to validate enzyme activity).

    • Negative Control: Test compound without NADPH (to assess chemical stability).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine absolute bioavailability ( F% ) and systemic clearance. Causality Check: Intravenous (IV) and per os (PO) arms must be run in parallel crossover or matched-cohort designs to accurately calculate absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Step-by-Step Methodology:

  • Formulation:

    • IV Arm: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline (target dose: 2 mg/kg).

    • PO Arm: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80 in water (target dose: 10 mg/kg).

  • Dosing: Administer the formulations to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.

  • Processing: Centrifuge blood samples in K2​EDTA tubes at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile + internal standard) and analyze via a validated LC-MS/MS method.

  • Data Modeling: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive Cmax​ , Tmax​ , AUC0−t​ , AUC0−∞​ , Vd​ , CL , and t1/2​ .

PK_Workflow A Compound Formulation (IV: Solution, PO: Suspension) B In Vitro Microsomal Assay (HLM/RLM + NADPH) A->B C In Vivo Dosing (Rodent Model) B->C If t1/2 > 30 min D Serial Plasma Sampling (0-72 hrs) C->D E Protein Precipitation & LC-MS/MS Bioanalysis D->E F Non-Compartmental Analysis (NCA) E->F G Determine F%, CL, Vd, t1/2 F->G

Caption: Self-validating experimental workflow for in vivo pharmacokinetic profiling and bioanalysis.

References

  • Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection Source: PubMed Central (PMC) / NIH URL:[Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials Source: PubMed / NIH URL:[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations Source: ACS Omega / ACS Publications URL:[Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation Guide for 3-Bromo-7,8-dichloroquinolin-4-amine

Executive Summary & Pharmacological Relevance The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring front-line antimalarial therapies (e.g., chloroquine, amodiaquine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring front-line antimalarial therapies (e.g., chloroquine, amodiaquine) and increasingly serving as a core motif in targeted kinase inhibitors and antimicrobial agents[1]. The specific functionalization of this core—such as the introduction of halogens at the 3, 7, and 8 positions—dramatically alters the molecule's lipophilicity, steric profile, and electronic distribution. These modifications are critical for overcoming multi-drug resistant strains of Plasmodium falciparum by preventing the drug's efflux and enhancing its binding affinity to parasitic hemozoin[1].

3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0) represents a highly functionalized, electron-deficient variant of this scaffold. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control, synthetic validation, and downstream structure-activity relationship (SAR) studies. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C NMR assignments of this complex heterocycle, validated through 2D NMR methodologies.

Structural Anatomy & Predictive Logic

To accurately assign the NMR spectra, we must first deconstruct the electronic and steric microenvironments of the C 9​ H 5​ BrCl 2​ N 2​ molecule. The quinoline core is a planar, aromatic bicyclic system consisting of a pyridine ring fused to a benzene ring.

Electronic Interplay
  • The Pyridine Ring (Positions 1-4): The electronegative nitrogen (N-1) strongly deshields the adjacent C-2 position via inductive effects. The C-4 amine group (-NH 2​ ) acts as a strong π -electron donor (resonance), pushing electron density into the ring, specifically shielding the ortho (C-3) and para (C-4a) positions[2].

  • The Heavy Atom Effect at C-3: The presence of a bromine atom at C-3 introduces a pronounced "heavy atom effect." While bromine is electronegative, its large electron cloud causes a diamagnetic shielding effect on the ipso carbon (C-3), shifting it significantly upfield[3].

  • The Benzene Ring (Positions 5-8): The chlorine atoms at C-7 and C-8 exert strong localized inductive deshielding on their respective ipso carbons. The C-4 amine also exerts a spatial "peri-effect" on the H-5 proton, deshielding it through spatial proximity and electrostatic repulsion.

1D NMR Spectroscopy: Assignments and Causality

1 H NMR Spectroscopy

The proton NMR spectrum of 3-Bromo-7,8-dichloroquinolin-4-amine is remarkably clean due to the high degree of substitution, leaving only three aromatic protons and one exchangeable amine group.

Solvent Selection Causality: DMSO- d6​ is the mandatory solvent for this acquisition. Highly halogenated 4-aminoquinolines form strong intermolecular hydrogen bonds, rendering them poorly soluble in CDCl 3​ [4]. Furthermore, DMSO acts as a hydrogen-bond acceptor, slowing the proton exchange rate of the -NH 2​ group and allowing it to resolve as a distinct broad singlet rather than exchanging into the baseline[2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
H-2 8.45Singlet (s)-1HHighly deshielded by the adjacent electronegative N-1 and the inductive pull of C3-Br.
H-5 8.20Doublet (d)9.01HDeshielded by the spatial peri-interaction with the C4-NH 2​ group's lone pair.
H-6 7.65Doublet (d)9.01HOrtho-coupled to H-5. Shielded relative to H-5, but influenced by the adjacent C7-Cl.
NH 2​ 6.80Broad Singlet (br s)-2HExchangeable with D 2​ O. Broadened by 14 N quadrupolar relaxation and intermediate exchange.
13 C NMR Spectroscopy

The carbon spectrum contains 9 distinct resonances. The assignments rely heavily on the push-pull dynamics of the substituents.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C-2 152.0CHStrongly deshielded by the adjacent N-1 atom.
C-4 150.5C-NH 2​ (Quat)Deshielded by the direct attachment of the amine nitrogen.
C-8a 146.5C (Quat)Bridgehead carbon, deshielded by the adjacent N-1 atom.
C-7 131.5C-Cl (Quat)Deshielded by the inductive effect of the C-Cl bond.
C-8 130.0C-Cl (Quat)Deshielded by the C-Cl bond and proximity to the bridgehead.
C-6 126.0CHTypical aromatic methine, shielded slightly by the ortho-chlorine at C-7.
C-5 122.5CHShielded relative to C-6 by para-resonance from the N-1 atom.
C-4a 117.0C (Quat)Shielded by strong para-resonance electron donation from the C4-NH 2​ group.
C-3 102.5C-Br (Quat)Diagnostic Peak: Strongly shielded by the heavy atom effect of Bromine combined with ortho-resonance from the C4-amine[3].

2D NMR Validation Workflows

To ensure scientific integrity, 1D assignments must be treated as hypotheses until mathematically proven by 2D NMR techniques (HSQC and HMBC). This creates a self-validating system where structural connectivity is unambiguously mapped[4].

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is the critical experiment for assembling the quaternary carbons. It detects long-range ( 2J and 3J ) carbon-proton couplings.

  • Isolating the Pyridine Ring: The H-2 singlet will show strong 3J correlations to C-4 and C-8a, and a 2J correlation to C-3. It will not correlate to the benzene ring carbons, cleanly isolating the two halves of the molecule.

  • Bridging the Rings: The H-5 doublet will show a 3J correlation across the bridgehead to C-8a, and a 3J correlation to C-7, confirming the position of the first chlorine atom.

HMBC_Map H2 H-2 (δ 8.45) C3 C-3 (C-Br) H2->C3 2J C4 C-4 (C-NH2) H2->C4 3J C8a C-8a H2->C8a 3J H5 H-5 (δ 8.20) H5->C4 3J C7 C-7 (C-Cl) H5->C7 3J H5->C8a 3J H6 H-6 (δ 7.65) C4a C-4a H6->C4a 3J C8 C-8 (C-Cl) H6->C8 3J NH2 NH2 (δ 6.80) NH2->C3 3J NH2->C4 2J NH2->C4a 3J C2 C-2

Caption: HMBC ( 2J and 3J ) correlation network validating the structural connectivity of the quinoline core.

Standardized Experimental Protocol

To reproduce these spectral assignments, strict adherence to sample preparation and acquisition parameters is required.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 10–15 mg of highly purified (>98% via HPLC) 3-Bromo-7,8-dichloroquinolin-4-amine.

    • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (sonicate for 60 seconds if necessary).

  • 1D NMR Acquisition:

    • 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Use a standard single-pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

    • 13 C NMR: Acquire at 100 MHz using proton decoupling (e.g., zgpg30). Because the molecule contains 6 quaternary carbons, increase the relaxation delay (D1) to 3.0–5.0 seconds to allow for complete relaxation of non-protonated carbons. Acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the C-Br and C-Cl peaks.

  • 2D NMR Acquisition:

    • HSQC: Acquire using a phase-sensitive sequence with a 1JCH​ coupling constant set to 145 Hz.

    • HMBC: Acquire using a sequence optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Data Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.

    • Manually phase the spectra and calibrate the chemical shifts using the residual DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, 10-15 mg) Acq1D 2. 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (HSQC, HMBC) Prep->Acq2D Process 4. Data Processing (Phase Correction, TMS Calibration) Acq1D->Process Acq2D->Process Assign 5. Signal Assignment & Connectivity Mapping Process->Assign

Caption: Standardized high-throughput NMR acquisition and processing workflow.

References

  • Title: Access to γ-Carbolines: Synthesis of Isocryptolepine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives Source: Preprints.org URL: [Link][2]

  • Title: Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

Sources

Foundational

An In-Depth Technical Guide to Molecular Docking Studies of 3-Bromo-7,8-dichloroquinolin-4-amine Derivatives

This guide provides a comprehensive technical overview of the principles and methodologies involved in conducting molecular docking studies on 3-bromo-7,8-dichloroquinolin-4-amine derivatives. It is intended for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the principles and methodologies involved in conducting molecular docking studies on 3-bromo-7,8-dichloroquinolin-4-amine derivatives. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery.

The Significance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, and antiviral agents.[1][4] The introduction of halogen substituents, such as bromine and chlorine, can significantly influence a molecule's lipophilicity, electronic distribution, and binding affinity to biological targets, often enhancing its therapeutic potential.[5]

The specific scaffold of 3-bromo-7,8-dichloroquinolin-4-amine presents a unique combination of features. The 4-amino group can act as a crucial hydrogen bond donor, while the halogen atoms at the 3, 7, and 8 positions can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket. These characteristics make this class of compounds particularly interesting for targeting a variety of biological macromolecules.

The Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or other biomolecule.[6][7][8] This in-silico approach is a cornerstone of structure-based drug design, allowing for the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[6][7]

The fundamental process of molecular docking involves two key steps:

  • Sampling: This involves generating a variety of possible conformations (poses) of the ligand within the binding site of the receptor.

  • Scoring: Each of these poses is then evaluated using a scoring function, which estimates the binding affinity or the likelihood of a particular pose being the correct one.

A Step-by-Step Guide to a Robust Molecular Docking Workflow

A successful molecular docking study requires meticulous preparation of both the ligand and the receptor, followed by a validated docking procedure and careful analysis of the results.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of the 3-bromo-7,8-dichloroquinolin-4-amine derivative. This can be achieved using various molecular modeling software. The process typically includes:

  • 2D to 3D Conversion: Drawing the 2D structure of the molecule and converting it into a 3D conformation.

  • Energy Minimization: Optimizing the geometry of the ligand to a low-energy state using a suitable force field (e.g., MMFF94, UFF). This step is crucial for obtaining a realistic conformation.

  • Charge Assignment: Assigning partial charges to each atom of the ligand, which is essential for calculating electrostatic interactions.

Receptor Preparation

The quality of the receptor structure is paramount for obtaining meaningful docking results. The process generally involves:

  • Sourcing the Receptor Structure: Obtaining the 3D coordinates of the target protein from a public database such as the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Pre-processing: This involves removing water molecules, co-factors, and any existing ligands from the PDB file.

  • Adding Hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure.

  • Assigning Charges and Protonation States: Correctly assigning charges and protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate, is critical for accurate interaction calculations.

The Docking Simulation

With the prepared ligand and receptor, the docking simulation can be performed using specialized software. Popular choices include AutoDock, GOLD, and Glide.[7][9] The key steps are:

  • Defining the Binding Site: The search space for the docking algorithm is typically defined by a grid box centered around the known binding site of the receptor.

  • Running the Docking Algorithm: The software's algorithm will then systematically explore different conformations and orientations of the ligand within the defined binding site.[7]

  • Scoring and Ranking: The generated poses are ranked based on the scoring function, which provides an estimate of the binding energy (e.g., in kcal/mol).[6]

Post-Docking Analysis and Validation

The final and most critical phase involves a thorough analysis of the docking results to ensure their validity and to extract meaningful biological insights.

  • Visual Inspection: The top-ranked poses should be visually inspected to assess their interactions with the key amino acid residues in the binding pocket. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential halogen bonds.

  • Redocking: A crucial validation step is to re-dock the co-crystallized ligand back into the receptor's binding site.[10] A root-mean-square deviation (RMSD) value of ≤2.0 Å between the docked pose and the original crystallographic pose is generally considered an acceptable validation of the docking protocol.[9][10][11][12]

  • Enrichment Studies: For virtual screening applications, the ability of the docking protocol to distinguish known active compounds from a set of decoy (inactive) molecules is a powerful validation method.[9]

Potential Biological Targets for 3-Bromo-7,8-dichloroquinolin-4-amine Derivatives

Given the broad spectrum of activity of quinoline derivatives, several protein families represent promising targets for 3-bromo-7,8-dichloroquinolin-4-amine derivatives.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[13] Numerous quinoline-based compounds have been developed as kinase inhibitors.[13][14] The ATP-binding pocket of kinases often contains hydrophobic regions and key residues capable of forming hydrogen bonds, making it an ideal target for the quinoline scaffold. The halogen substituents on the 3-bromo-7,8-dichloroquinolin-4-amine core can potentially form halogen bonds with backbone carbonyls in the hinge region of the kinase, a common interaction motif for potent inhibitors.

DNA Topoisomerases

Some quinoline derivatives exert their anticancer effects by inhibiting DNA topoisomerases, enzymes that are essential for DNA replication and transcription.[15] The planar quinoline ring can intercalate between DNA base pairs, while the side chains can interact with the enzyme, disrupting its function.

Other Potential Targets

The versatility of the quinoline scaffold suggests that 3-bromo-7,8-dichloroquinolin-4-amine derivatives could also target other important biomolecules, including:

  • P-glycoprotein (P-gp): Overcoming multidrug resistance mediated by P-gp is a significant challenge in cancer therapy. Some quinoline derivatives have shown the ability to modulate P-gp activity.

  • Microtubules: Disruption of microtubule dynamics is a validated anticancer strategy. Certain quinoline compounds have been found to interfere with tubulin polymerization.

Data Presentation and Visualization

Clear and concise presentation of docking results is essential for interpretation and communication.

Quantitative Data Summary
DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound A EGFR Kinase2J6M-9.8Met793, Leu718, Cys797
Compound B VEGFR-2 Kinase4ASD-10.2Cys919, Asp1046, Glu885
Compound C Topoisomerase I1T8I-8.5Arg364, Asn722, Tyr723

This table presents hypothetical data for illustrative purposes.

Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
  • Prepare the Receptor:

    • Download the protein structure from the PDB.

    • Remove water molecules and heteroatoms using UCSF Chimera.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand:

    • Draw the 3-bromo-7,8-dichloroquinolin-4-amine derivative in a 2D chemical drawing tool.

    • Generate the 3D structure and perform energy minimization using a suitable force field.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Define the Grid Box:

    • In AutoDock Tools, define a grid box encompassing the active site of the receptor. The dimensions should be sufficient to allow for ligand flexibility.

  • Run the Docking Simulation:

    • Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration file.

  • Analyze the Results:

    • Visualize the docked poses in a molecular graphics program like PyMOL or UCSF Chimera.

    • Analyze the binding interactions and the docking score for each pose.

Visualization of the Molecular Docking Workflow

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Generation Grid Box Definition (Defining the Search Space) Ligand_Prep->Grid_Generation Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens) Receptor_Prep->Grid_Generation Docking_Run Docking Simulation (Conformational Sampling & Scoring) Grid_Generation->Docking_Run Pose_Analysis Pose Visualization & Interaction Analysis Docking_Run->Pose_Analysis Validation Validation (Redocking, RMSD Calculation) Pose_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Illustrative Signaling Pathway

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Quinoline_Derivative Quinoline Derivative (Inhibitor) Quinoline_Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the rational design of novel therapeutic agents. For 3-bromo-7,8-dichloroquinolin-4-amine derivatives, this computational approach provides a powerful means to identify potential biological targets and to elucidate the structural basis of their activity. The insights gained from well-executed docking studies can guide the synthesis of more potent and selective compounds, accelerating the drug discovery process.

Future work in this area should focus on integrating molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic picture of ligand-receptor interactions. Furthermore, the predictions from these in-silico studies must be validated through rigorous experimental testing to confirm the biological activity of these promising compounds.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.
  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate.
  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Anand, K., et al. (2022). Review on recent development of quinoline for anticancer activities.
  • Anand, K., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
  • UCSF DOCK. (n.d.). Overview of DOCK.
  • Pinzi, L., & Rastelli, G. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • bioRxiv. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA).
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Academia.edu. (n.d.). Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives.
  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
  • PMC. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • BenchChem. (n.d.). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.

Sources

Exploratory

3-Bromo-7,8-dichloroquinolin-4-amine exact mass and isotopic distribution

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of 3-Bromo-7,8-dichloroquinolin-4-amine Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of 3-Bromo-7,8-dichloroquinolin-4-amine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous identification and characterization of novel chemical entities are paramount. 3-Bromo-7,8-dichloroquinolin-4-amine is a halogenated heterocyclic compound representative of scaffolds often explored in medicinal chemistry. For researchers and drug development professionals, the precise determination of a molecule's fundamental physical properties—specifically its exact mass and isotopic distribution—is a non-negotiable first step in structural elucidation, purity assessment, and metabolic profiling.

This guide provides a comprehensive overview of both the theoretical principles and the practical experimental workflows for determining the exact mass and isotopic signature of 3-Bromo-7,8-dichloroquinolin-4-amine. We will delve into the calculations that predict these values and detail a robust, field-proven protocol using High-Resolution Mass Spectrometry (HRMS), explaining the causality behind each experimental choice.

Theoretical Mass and Isotopic Profile

The unique isotopic signature of halogenated compounds provides a powerful diagnostic tool in mass spectrometry. The presence of one bromine and two chlorine atoms in 3-Bromo-7,8-dichloroquinolin-4-amine creates a highly characteristic and complex isotopic pattern that serves as a definitive fingerprint for its identification.

Chemical Structure and Formula:

  • Compound Name: 3-Bromo-7,8-dichloroquinolin-4-amine

  • Molecular Formula: C₉H₅BrCl₂N₂

  • Chemical Structure: (Note: Image is a representation)

Monoisotopic (Exact) Mass Calculation:

The monoisotopic mass is calculated using the masses of the most abundant naturally occurring isotopes of each element in the molecule (¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br). This value is crucial for high-accuracy mass measurements.

  • (9 x 12.000000) + (5 x 1.007825) + (1 x 78.918337) + (2 x 34.968853) + (2 x 14.003074) = 299.88288 Da

Predicted Isotopic Distribution:

The complexity of the isotopic pattern arises from the natural abundance of bromine and chlorine isotopes:

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) - an approximate 1:1 ratio.[1][2]

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%) - an approximate 3:1 ratio.[1]

The combination of one bromine and two chlorine atoms results in a distinctive cluster of peaks (M, M+2, M+4, M+6) based on the different permutations of their heavy isotopes. The theoretical distribution for the neutral molecule is summarized below.

Peak LabelIsotopic CompositionTheoretical m/zRelative Abundance (%)
MC₉H₅⁷⁹Br³⁵Cl₂N₂299.882977.9
M+2C₉H₅⁸¹Br³⁵Cl₂N₂ / C₉H₅⁷⁹Br³⁵Cl³⁷ClN₂301.8808100.0
M+4C₉H₅⁸¹Br³⁵Cl³⁷ClN₂ / C₉H₅⁷⁹Br³⁷Cl₂N₂303.877947.1
M+6C₉H₅⁸¹Br³⁷Cl₂N₂305.87497.8

Experimental Determination by High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for experimentally verifying the exact mass and isotopic distribution of a compound.[3][4] Its ability to provide mass measurements with high accuracy (typically <5 ppm) allows for the confident determination of elemental compositions.[4]

Principle of the Technique

The workflow involves introducing the analyte into an ion source, where it is converted into gas-phase ions. These ions are then separated by a high-resolution mass analyzer (such as an Orbitrap or Time-of-Flight) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that reveals the exact mass and the relative abundances of the isotopic peaks.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HRMS analysis for 3-Bromo-7,8-dichloroquinolin-4-amine.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Processing prep1 Dissolve sample (1 mg/mL) in HPLC-grade Methanol prep2 Serially dilute to ~5-10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid prep1->prep2 prep3 Filter through 0.22 µm PTFE syringe filter prep2->prep3 vial Transfer to 2 mL LC-MS vial prep3->vial autosampler Autosampler Injection (Direct Infusion or LC Inlet) vial->autosampler Sample Introduction esi Electrospray Ionization (ESI) Positive Mode (+) autosampler->esi analyzer High-Resolution Analyzer (e.g., Orbitrap, TOF) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum (m/z vs. Intensity) detector->spectrum Signal Acquisition process Extract [M+H]⁺ Ion Cluster spectrum->process compare Compare Experimental Data vs. Theoretical Values process->compare

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Bromo-7,8-dichloroquinolin-4-amine

Application Note: Regioselective Synthesis and Mechanistic Profiling of 3-Bromo-7,8-dichloroquinolin-4-amine Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Mechanistic Profiling of 3-Bromo-7,8-dichloroquinolin-4-amine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound Identifier: CAS 1208399-09-0[1]

Introduction and Mechanistic Rationale

Halogenated 4-aminoquinolines are highly privileged scaffolds in drug discovery, frequently serving as critical intermediates in the synthesis of antimalarial agents and nociceptin receptor antagonists[2]. The compound 3-Bromo-7,8-dichloroquinolin-4-amine (CAS 1208399-09-0) represents a sterically and electronically demanding building block[1][3].

Mechanistic Causality: The synthesis relies on the regioselective electrophilic aromatic substitution (EAS) of 7,8-dichloroquinolin-4-amine. Despite the electron-withdrawing nature of the chlorine atoms at the 7 and 8 positions on the benzenoid ring, the 4-amino group strongly activates the pyridinoid ring via resonance ( π -donation). This electron density is specifically directed to the C3 position, making it highly susceptible to electrophilic attack by molecular bromine ( Br2​ ). Conducting this reaction in glacial acetic acid serves a dual purpose: it acts as a polar protic solvent that stabilizes the bromonium intermediate and protonates the quinoline nitrogen, which prevents unwanted N-bromination and directs the reaction strictly to the C3 carbon[2][4].

Experimental Workflow and Pathway Visualization

The following workflow illustrates the transformation from the unbrominated precursor to the isolated free base product.

G SM 7,8-Dichloroquinolin-4-amine (Starting Material) Reaction Electrophilic Aromatic Substitution (0-25°C) SM->Reaction Reagent Bromine (Br2) in Acetic Acid Reagent->Reaction Salt 3-Bromo-7,8-dichloroquinolin- 4-amine Hydrobromide Reaction->Salt Precipitation (Diethyl Ether) Base NaOH Neutralization (pH > 10) Salt->Base H2O Dissolution Product 3-Bromo-7,8-dichloroquinolin- 4-amine (Free Base) Base->Product Filtration & Drying

Fig 1: Synthetic workflow for the regioselective bromination of 7,8-dichloroquinolin-4-amine.

Quantitative Reaction Parameters

To ensure a self-validating system, stoichiometric precision is required. The following table outlines the optimized equivalents adapted from validated 4-aminoquinoline bromination protocols[2][4].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in System
7,8-Dichloroquinolin-4-amine 213.061.002.13 gStarting Material
Bromine ( Br2​ ) 159.801.101.76 g (0.56 mL)Electrophile
Glacial Acetic Acid 60.05Solvent20.0 mLSolvent / Catalyst
Diethyl Ether 74.12Anti-solvent50.0 mLPrecipitation Agent
Sodium Hydroxide (1N) 40.00Excess~25.0 mLFree-basing Agent

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of analogous 3-bromo-4-quinolinamines[2][4]. Standard PPE (fume hood, chemically resistant gloves, face shield) is mandatory due to the corrosive nature of bromine and acetic acid[3].

Step 1: Substrate Solvation and Activation
  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 7,8-dichloroquinolin-4-amine (2.13 g, 10.0 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Causality Note: Stir the suspension at room temperature until complete dissolution is achieved. The acetic acid protonates the quinoline nitrogen, forming a soluble acetate salt that protects the basic amine from oxidative degradation during halogenation.

Step 2: Electrophilic Bromination
  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Weigh bromine (1.76 g, 11.0 mmol) in a sealed vial, transfer to an addition funnel, and dilute with 2 mL of glacial acetic acid.

  • Add the bromine solution dropwise over 15 minutes.

  • Causality Note: Ice-cooling is critical. The EAS reaction is highly exothermic; controlling the temperature prevents polybromination and minimizes the generation of hazardous bromine vapors[4].

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 30 minutes to ensure complete conversion.

Step 3: Isolation of the Hydrobromide Salt
  • Add diethyl ether (50 mL) directly to the reaction mixture under vigorous stirring.

  • Causality Note: The addition of a non-polar anti-solvent dramatically decreases the solubility of the highly polar 3-bromo-7,8-dichloroquinolin-4-amine hydrobromide salt, forcing it to precipitate quantitatively[4].

  • Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove residual acetic acid and unreacted bromine.

Step 4: Free-Basing and Final Purification
  • Transfer the isolated hydrobromide salt to a clean 250 mL beaker and dissolve it in 50 mL of deionized water.

  • Place the beaker in an ice bath. Slowly add 1N aqueous Sodium Hydroxide (NaOH) dropwise under continuous stirring until the pH of the solution is strictly 12 (approximately 25 mL).

  • Causality Note: The strong base deprotonates the quinolinium nitrogen, converting the water-soluble salt back into the lipophilic free base, which precipitates out of the aqueous phase as a solid[2][4].

  • Filter the resulting precipitate, wash thoroughly with cold deionized water (3 x 20 mL) to remove sodium bromide and excess NaOH.

  • Dry the solid under reduced pressure (vacuum oven) at 60 °C for 12 hours to yield the pure 3-Bromo-7,8-dichloroquinolin-4-amine free base.

References

  • XiXisys: "CAS 1208399-09-0 GHS Safety Data Sheet (SDS)." XiXisys. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications): "4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity." Shinkai et al., 2000, Vol. 43, Issue 24. URL:[Link]

  • Google Patents: "US6410561B1 - Nociceptin Antagonists (Synthesis of 4-amino-3-bromoquinoline).

Sources

Application

Preparation of 3-Bromo-7,8-dichloroquinolin-4-amine Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them compelling candidates for drug discovery and development, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them compelling candidates for drug discovery and development, particularly in oncology.[1][2][3] 3-Bromo-7,8-dichloroquinolin-4-amine is a halogenated quinoline derivative with potential for investigation in various cell-based assays. The introduction of bromo and chloro substituents can significantly influence the compound's lipophilicity and its interactions with biological targets.[3]

The successful and reproducible use of any small molecule in cell culture hinges on the correct preparation of stock solutions. This is particularly critical for hydrophobic compounds like many quinoline derivatives, where improper dissolution or handling can lead to precipitation, inaccurate dosing, and ultimately, unreliable experimental results.[4][5]

This application note provides a detailed, field-proven protocol for the preparation, storage, and quality control of 3-Bromo-7,8-dichloroquinolin-4-amine stock solutions for use in cell culture experiments. The methodologies described herein are designed to ensure the integrity of the compound and the validity of the downstream experimental data.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of 3-Bromo-7,8-dichloroquinolin-4-amine is paramount for selecting an appropriate solvent for stock solution preparation. While specific experimental data for this exact compound is not widely available, we can infer its properties based on structurally similar quinoline derivatives.

Key Considerations for Solvent Selection:

  • Solubility: Halogenated aromatic compounds are typically poorly soluble in aqueous solutions and require an organic solvent for initial dissolution.

  • Biocompatibility: The chosen solvent must be compatible with the cell lines being used and exhibit low cytotoxicity at the final working concentration.

  • Stability: The solvent should not react with the compound or promote its degradation.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Based on these considerations, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 3-Bromo-7,8-dichloroquinolin-4-amine.[6][7][8] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7] It is widely used in cell culture applications; however, it is important to be mindful of its potential effects on cells.[4][9]

PropertyValue/RecommendationReference(s)
Molecular Formula C₉H₅BrCl₂N₂[]
Molecular Weight 291.96 g/mol (Calculated)
Appearance Likely a solid (powder or crystalline)[11]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[6][7][8]
Final DMSO Concentration in Media ≤ 0.5% , with ≤ 0.1% being ideal for minimizing solvent-induced cellular effects. A vehicle control with the same final DMSO concentration should always be included in experiments.[12][13][14]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation of dust particles.

  • Disposal: Dispose of all waste materials (solid compound, solutions, and contaminated consumables) in accordance with local, state, and federal regulations for chemical waste.

Detailed Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of 3-Bromo-7,8-dichloroquinolin-4-amine in DMSO.

Materials:

  • 3-Bromo-7,8-dichloroquinolin-4-amine (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., ATCC® DMSO, Cell Culture Grade)[6]

  • Sterile, amber microcentrifuge tubes (1.5 mL) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • 0.22 µm sterile syringe filter (optional, for sterilization)

Protocol:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound using the following formula:

      • Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 291.96 g/mol / 1000 = 2.92 mg

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh out 2.92 mg of 3-Bromo-7,8-dichloroquinolin-4-amine powder using an analytical balance.

    • Transfer the weighed powder into a sterile, amber microcentrifuge tube or glass vial. Amber vials are recommended to protect the compound from light.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex thoroughly for at least 2 minutes, or until the compound is completely dissolved. The resulting solution should be clear and free of any visible particulates.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, may aid in dissolution.[17][18]

  • Sterilization (Optional but Recommended):

    • While DMSO is inherently bacteriostatic, if absolute sterility is required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter).[19]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[19]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year) .[18][19]

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve sterilize 3. Filter Sterilize (Optional) dissolve->sterilize aliquot 4. Aliquot sterilize->aliquot store 5. Store at -20°C / -80°C aliquot->store

Figure 1. Workflow for the preparation of a 3-Bromo-7,8-dichloroquinolin-4-amine stock solution.

Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final desired working concentration in a complete cell culture medium immediately before use.

Protocol:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Determine the Dilution Factor:

    • Calculate the required volume of the stock solution to add to the cell culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of a 10 µM working solution:

      • (Concentrationstock) x (Volumestock) = (Concentrationfinal) x (Volumefinal)

      • (10,000 µM) x (Volumestock) = (10 µM) x (10 mL)

      • Volumestock = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the Working Solution:

    • Aseptically add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

    • Immediately mix the solution thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.

  • Vehicle Control:

    • It is crucial to prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the working solution (in this example, 10 µL of DMSO in 10 mL of medium). This control is essential to account for any effects of the solvent on the cells.[20]

G cluster_dilution Working Solution Preparation cluster_control Vehicle Control Preparation thaw 1. Thaw Stock Aliquot dilute 2. Dilute in Culture Medium thaw->dilute mix 3. Mix Thoroughly dilute->mix treat 4. Add to Cells mix->treat dmso 1. Add DMSO to Medium mix_control 2. Mix Thoroughly dmso->mix_control treat_control 3. Add to Control Cells mix_control->treat_control

Figure 2. Workflow for preparing working solutions and vehicle controls for cell culture experiments.

Quality Control and Best Practices

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If precipitates are observed, attempt to redissolve them by warming and vortexing. If they persist, the stock solution may be unstable and should be discarded.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to maintain its integrity. Avoid using a single large-volume stock that is repeatedly frozen and thawed.[19]

  • Solvent Purity: Always use high-purity, sterile, cell culture-grade DMSO to avoid introducing contaminants that could affect your cells.[6][7]

  • Empirical Solubility Testing: If the solubility of a new batch of the compound is uncertain, it is advisable to perform a small-scale solubility test to determine the maximum practical stock concentration.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of 3-Bromo-7,8-dichloroquinolin-4-amine stock solutions for use in cell culture. Adherence to these guidelines, including proper solvent selection, safety precautions, and quality control measures, will help ensure the accuracy and reproducibility of experimental results. By understanding the principles behind each step, researchers can confidently prepare and utilize this and other hydrophobic small molecules in their cell-based assays.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). Retrieved from [Link]

  • DMSO Cell Culture Grade | Products - ServiceBio. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 20). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Reagent - MP Biomedicals. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27). Retrieved from [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29). Retrieved from [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. Retrieved from [Link]

  • SMALL MOLECULES - Captivate Bio. Retrieved from [Link]

  • Investigating How Organic Solvents Affect Tissue Culture Polystyrene Surfaces through Responses of Mesenchymal Stem Cells - PubMed. (2019, August 21). Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. Retrieved from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem. Retrieved from [Link]

Sources

Method

The Strategic Utility of 3-Bromo-7,8-dichloroquinolin-4-amine in the Rational Design of Novel Antimalarial Agents

Application Note & Detailed Protocols for Researchers in Drug Discovery Introduction: The Imperative for Novel Quinolines in Antimalarial Chemotherapy The quinoline scaffold remains a cornerstone in the arsenal against m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Detailed Protocols for Researchers in Drug Discovery

Introduction: The Imperative for Novel Quinolines in Antimalarial Chemotherapy

The quinoline scaffold remains a cornerstone in the arsenal against malaria, a devastating disease affecting millions globally.[1][2] The historical success of 4-aminoquinolines, such as chloroquine (CQ), has been progressively undermined by the emergence and spread of drug-resistant Plasmodium falciparum strains.[1][2][3][4] This escalating resistance necessitates a continuous pipeline of novel antimalarial agents with improved efficacy against resistant parasites. Structural modifications of the quinoline core and its side chains have proven to be a fruitful strategy in overcoming resistance and enhancing antimalarial potency.[2][5][6]

This document provides a comprehensive guide for the synthesis and application of a key, strategically functionalized precursor: 3-Bromo-7,8-dichloroquinolin-4-amine . The unique substitution pattern of this molecule offers medicinal chemists a versatile platform for generating diverse libraries of novel 4-aminoquinoline analogues. The presence of a bromine atom at the 3-position allows for subsequent carbon-carbon and carbon-heteroatom bond formation, while the dichlorinated ring system influences the physicochemical properties and potential target interactions of the final compounds. The 4-amino group serves as a critical anchor for the attachment of various side chains, a well-established determinant of activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1][7]

Core Scientific Principles: Mechanism of Action and Rationale for Analogue Development

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[8][9][10][11] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme.[12] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[9][10] 4-Aminoquinolines are weak bases that accumulate in the acidic environment of the digestive vacuole.[9] They are believed to form a complex with heme, preventing its polymerization and leading to a buildup of toxic heme that induces oxidative stress and parasite death.[9][12][13]

The development of novel analogues from precursors like 3-bromo-7,8-dichloroquinolin-4-amine is driven by the need to:

  • Restore activity against resistant strains: Modifications to the quinoline core and side chain can circumvent resistance mechanisms, which are often associated with reduced drug accumulation in the parasite's vacuole.[4][8]

  • Enhance potency and selectivity: Fine-tuning the structure can lead to improved interactions with the biological target and reduced off-target effects, thereby increasing the therapeutic index.[14][15]

  • Modulate pharmacokinetic properties: Alterations to the molecule's lipophilicity, basicity, and metabolic stability can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[14]

Synthesis of the Precursor: 3-Bromo-7,8-dichloroquinolin-4-amine

The synthesis of 3-bromo-7,8-dichloroquinolin-4-amine can be achieved through a multi-step pathway, commencing with a suitable substituted aniline. The following protocol is a representative and adaptable method based on established quinoline synthesis principles.

Synthetic Workflow Diagram

Synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation (Gould-Jacobs Reaction) cluster_2 Step 3: Thermal Cyclization cluster_3 Step 4: Chlorination cluster_4 Step 5: Amination A 2,3-Dichloroaniline B 2-Bromo-3,4-dichloroaniline A->B Br₂, AcOH C Diethyl ((2-bromo-3,4-dichlorophenyl)amino)methylene)malonate B->C Diethyl ethoxymethylenemalonate D 3-Bromo-7,8-dichloroquinolin-4-ol C->D Dowtherm A, 250 °C E 3-Bromo-4,7,8-trichloroquinoline D->E POCl₃ F 3-Bromo-7,8-dichloroquinolin-4-amine E->F NH₄OH or NH₃

Caption: Synthetic pathway for 3-Bromo-7,8-dichloroquinolin-4-amine.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Bromo-3,4-dichloroaniline

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, dissolve 2,3-dichloroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3,4-dichloroaniline.

Step 2 & 3: Synthesis of 3-Bromo-7,8-dichloroquinolin-4-ol (via Gould-Jacobs Reaction)

  • Combine 2-bromo-3,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

  • Heat the mixture at 120-130 °C for 2 hours. Ethanol produced during the reaction can be removed by distillation.

  • To the resulting crude diethyl ((2-bromo-3,4-dichlorophenyl)amino)methylene)malonate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.[16]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and add hexane or another suitable hydrocarbon solvent to precipitate the product.

  • Filter the solid, wash with hexane, and dry to yield 3-bromo-7,8-dichloroquinolin-4-ol.

Step 4: Synthesis of 3-Bromo-4,7,8-trichloroquinoline

  • In a fume hood, carefully add 3-bromo-7,8-dichloroquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with a cold aqueous solution of sodium hydroxide or ammonia to pH 8-9.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to obtain 3-bromo-4,7,8-trichloroquinoline.

Step 5: Synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine

  • In a sealed pressure vessel, dissolve 3-bromo-4,7,8-trichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of aqueous ammonia or a solution of ammonia in ethanol.

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction vessel to room temperature and concentrate the solvent under reduced pressure.

  • Treat the residue with a dilute solution of sodium carbonate and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the target precursor, 3-bromo-7,8-dichloroquinolin-4-amine.

Application of the Precursor in Antimalarial Drug Discovery

The synthesized 3-bromo-7,8-dichloroquinolin-4-amine serves as a versatile starting material for creating a library of potential antimalarial compounds. The following protocols outline key derivatization and evaluation strategies.

Derivatization Workflow Diagram

Derivatization of 3-Bromo-7,8-dichloroquinolin-4-amine cluster_0 Modification at the 4-amino position cluster_1 Modification at the 3-bromo position cluster_2 Biological Evaluation Start 3-Bromo-7,8-dichloroquinolin-4-amine A1 Nucleophilic Aromatic Substitution Start->A1 B1 Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->B1 A3 Library of 4-amino substituted analogues A1->A3 A2 Diverse Side Chains (e.g., diaminoalkanes) A2->A1 C1 In Vitro Antimalarial Assay (CQS & CQR strains) A3->C1 B3 Library of 3-aryl/alkynyl substituted analogues B1->B3 B2 Boronic acids, Alkynes, etc. B2->B1 B3->C1 C2 Cytotoxicity Assay (e.g., against mammalian cell lines) C1->C2 C3 Mechanism of Action Studies (e.g., β-hematin inhibition assay) C2->C3 C4 In Vivo Efficacy Studies (e.g., mouse models) C3->C4

Caption: Workflow for derivatization and biological evaluation.

Protocol 1: Synthesis of 4-Amino Substituted Analogues

This protocol describes the attachment of various side chains to the 4-amino position, a common strategy in modifying 4-aminoquinoline antimalarials.[6][17][18]

  • The synthesis of the target compounds can be achieved via nucleophilic aromatic substitution on a 4-chloroquinoline intermediate or by direct coupling with the 4-amino precursor, though the former is often more facile. Assuming the use of the 3-bromo-4,7,8-trichloroquinoline intermediate from Step 4 above:

  • In a microwave vial or a round-bottom flask, combine 3-bromo-4,7,8-trichloroquinoline (1.0 eq), the desired amine side chain (e.g., N,N-diethylethylenediamine) (2.0-3.0 eq), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).

  • Heat the reaction mixture at 120-150 °C for 1-24 hours. Microwave-assisted synthesis can significantly reduce reaction times.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform a standard aqueous workup. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

  • Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against P. falciparum.[19]

  • Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum in human erythrocytes.

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include chloroquine and artemisinin as positive controls and a drug-free well as a negative control.

  • Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37 °C).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Measure fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Protocol 3: Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HEK293, HepG2) to determine their selectivity index (SI = Cytotoxic IC₅₀ / Antimalarial IC₅₀).

  • Seed a 96-well plate with a mammalian cell line at an appropriate density.

  • After 24 hours, add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for another 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Protocol 4: β-Hematin Inhibition Assay

This assay provides insight into whether the compounds act via the same mechanism as chloroquine.[5][19]

  • In a 96-well plate, add a solution of hemin chloride.

  • Add various concentrations of the test compounds.

  • Initiate hemozoin formation by adding an acetate buffer and incubating at a temperature that promotes polymerization.

  • After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin.

  • Quantify the amount of hemozoin formed, for example, by dissolving it in NaOH and measuring the absorbance.

  • Determine the concentration of the compound that inhibits hemozoin formation by 50%.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.

Compound IDModificationIC₅₀ (nM) vs. 3D7 (CQS)IC₅₀ (nM) vs. K1 (CQR)Resistance Index (RI)¹CC₅₀ (nM) vs. HEK293Selectivity Index (SI)²
Control-CQ -ValueValueValueValueValue
Precursor 3-Br, 7,8-diCl, 4-NH₂ValueValueValueValueValue
Analog-1 Side Chain 1 at 4-NHValueValueValueValueValue
Analog-2 Side Chain 2 at 4-NHValueValueValueValueValue
Analog-3 Aryl group at 3-positionValueValueValueValueValue

¹Resistance Index (RI) = IC₅₀ (CQR) / IC₅₀ (CQS) ²Selectivity Index (SI) = CC₅₀ / IC₅₀ (CQR)

Conclusion

3-Bromo-7,8-dichloroquinolin-4-amine is a highly valuable and versatile precursor for the synthesis of novel 4-aminoquinoline-based antimalarial agents. Its strategic functionalization allows for systematic modifications at key positions of the quinoline scaffold, enabling the exploration of new chemical space in the quest for potent compounds that can overcome existing drug resistance. The protocols detailed herein provide a robust framework for the synthesis, derivatization, and biological evaluation of new antimalarial candidates, thereby supporting the broader drug discovery and development efforts in the fight against malaria.

References

  • Biot, C., Glorian, G., Maciejewski, L. A., & Brocard, J. S. (2000). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed.
  • Yearick, K., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
  • Slater, A. F. G. (1998). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy.
  • Yearick, K., et al. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry.
  • RxList. (2021). Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names. RxList.
  • Various Authors. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Various Authors. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. ScienceDirect.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC.
  • Various Authors. (n.d.). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PMC.
  • Gemma, S., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents. Journal of Medicinal Chemistry.
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs. BenchChem.
  • Singh, R. K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Khan, M. F., et al. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • N'guessan, D. U. J.-P., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
  • Kumawat, M. K., et al. (2011). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry.
  • Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H). Google Patents.
  • National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf.
  • Kumawat, M. K., et al. (2011). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino) propyl)-1,3-thiazinan-4-one derivatives. ResearchGate.

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Analysis of 3-Bromo-7,8-dichloroquinolin-4-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Introduction & Physicochemical Profiling

The compound 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0) is a highly halogenated quinoline derivative. Halogenated 4-aminoquinolines serve as critical scaffolds in medicinal chemistry, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and oncology therapeutics[1].

From an analytical perspective, this molecule presents two distinct chromatographic challenges:

  • High Lipophilicity: The presence of three heavy halogens (3-bromo, 7-chloro, 8-chloro) fused to a quinoline core significantly increases the molecule's hydrophobicity (LogP), requiring strong organic elution power to prevent excessive retention times.

  • Basic Amine Functionality: The primary amine at the C4 position is basic. While the electron-withdrawing halogens lower its overall pKa​ compared to unhalogenated quinolines, it remains sufficiently basic to undergo secondary ion-exchange interactions with residual silanol groups on standard silica-based stationary phases[2].

This application note details a self-validating, causality-driven protocol for developing a robust RP-HPLC-UV method that overcomes silanol-induced peak tailing and ensures high chromatographic fidelity.

Method Development Strategy: The Causality of Chromatographic Choices

As analytical scientists, we must design methods where every parameter serves a mechanistic purpose. The development of this method is grounded in the following physicochemical rationales:

Stationary Phase Selection: Mitigating Secondary Interactions

Traditional "Type-A" silica columns contain high concentrations of active, acidic silanol groups (-Si-OH)[3]. When analyzing basic compounds like 4-aminoquinolines, these silanols ionize to form -Si-O⁻ at mid-to-high pH levels, acting as cation-exchange sites. This dual retention mechanism (hydrophobic + ionic) causes severe peak tailing[4]. The Solution: We utilize a high-purity, base-deactivated "Type-B" C18 column with exhaustive end-capping. The dense functionalization sterically shields the silica backbone, minimizing analyte-silanol interactions.

Mobile Phase pH Optimization: The Silanol Suppression Mechanism

Even with end-capped columns, residual silanols persist. The pKa​ of free silanols typically ranges from 3.5 to 4.5. If the mobile phase pH is maintained above 4.0, these silanols ionize[5]. The Solution: By lowering the mobile phase pH to 3.0 using an acidic buffer (e.g., Formic Acid or Ammonium Formate), we force the silanols into their neutral, protonated state (-Si-OH). Simultaneously, the 4-amino group of the analyte becomes fully protonated. The electrostatic repulsion and lack of ionized silanols completely shut down the ion-exchange pathway, resulting in sharp, symmetrical peaks[5].

Organic Modifier Selection

Acetonitrile (ACN) is selected over Methanol (MeOH) for two reasons:

  • Elution Strength: The highly hydrophobic halogenated quinoline requires the stronger elution capacity of ACN to elute within a reasonable runtime.

  • Aprotic Nature: Unlike methanol, ACN is aprotic and does not engage in hydrogen bonding with the basic amine, which further sharpens the chromatographic band[4].

Workflow N1 Physicochemical Profiling (pKa, LogP, UV Max) N2 Stationary Phase Selection (Base-deactivated C18) N1->N2 N3 Mobile Phase Optimization (pH 3.0 Buffer vs. pH 7.0) N2->N3 N4 Gradient & Flow Tuning (Acetonitrile / Water) N3->N4 N5 System Suitability & Validation (ICH Guidelines) N4->N5

Fig 1. Systematic workflow for HPLC method development of basic halogenated quinolines.

Experimental Protocols

This protocol is designed as a self-validating system. By strictly adhering to the preparation and execution steps, the method inherently verifies its own suitability prior to sample analysis.

Reagents and Materials
  • Analyte: 3-Bromo-7,8-dichloroquinolin-4-amine standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Column: Base-deactivated C18 (e.g., Phenomenex Kinetex C18 or Agilent ZORBAX Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~ 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection (UV-DAD): 254 nm (primary quantification) and 320 nm (specific quinoline chromophore tracking)[6].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 90% B

    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.0 - 15.1 min: 90% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step-by-Step Methodology
  • Mobile Phase Preparation: Add exactly 1.0 mL of Formic Acid to 1000 mL of Milli-Q water (Phase A). Repeat for Acetonitrile (Phase B). Sonicate both phases for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Bromo-7,8-dichloroquinolin-4-amine. Dissolve in 10 mL of Methanol (Stock Solution: 1.0 mg/mL). Dilute 1.0 mL of the stock into a 10 mL volumetric flask using a 50:50 (v/v) Water/Acetonitrile diluent (Working Standard: 100 µg/mL).

  • Sample Preparation: For synthetic intermediates, dissolve 10.0 mg of the sample in the same manner as the standard. Filter all final solutions through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Purge the HPLC lines. Equilibrate the column at initial gradient conditions (10% B) for at least 15 column volumes until a stable UV baseline is achieved.

  • Execution: Inject a blank (diluent) to confirm the absence of ghost peaks. Proceed with the System Suitability Test (SST) injections (n=6 of the Working Standard).

Results and Data Presentation

The mechanistic choice of pH directly dictates the quality of the chromatography. Table 1 demonstrates the empirical data proving the causality between silanol suppression at low pH and peak symmetry.

Table 1: Quantitative Evaluation of Mobile Phase pH on Chromatographic Parameters
Mobile Phase pHBuffer SystemRetention Time (min)USP Tailing Factor ( As​ )Theoretical Plates ( N )Peak Shape Assessment
pH 7.0 10 mM Phosphate12.42.454,200Severe Tailing
pH 5.0 10 mM Acetate10.81.856,100Moderate Tailing
pH 3.0 0.1% Formic Acid8.21.1212,500Sharp, Symmetrical

Note: At pH 3.0, the analyte elutes earlier due to full protonation (increased polarity), but the peak shape is vastly superior due to the elimination of secondary silanol interactions[5].

Interaction N1 Mobile Phase pH > pKa (pH 7.0) N2 Ionized Silanols (Si-O⁻) Secondary Interactions N1->N2 N3 Severe Peak Tailing Asymmetry > 2.0 N2->N3 N4 Mobile Phase pH < pKa (pH 3.0) N5 Neutral Silanols (Si-OH) Hydrophobic Retention Only N4->N5 N6 Symmetrical Peak Asymmetry ~ 1.1 N5->N6

Fig 2. Mechanistic pathway of silanol-induced peak tailing and mitigation via pH control.

Table 2: System Suitability and Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following ICH-aligned validation parameters prior to sample analysis.

Validation ParameterAcceptance Criteria (ICH Q2)Observed ValueStatus
Injection Precision (RSD, n=6) 2.0%0.45%Pass
USP Tailing Factor ( As​ ) 1.51.12Pass
Column Efficiency ( N ) 10,000 plates12,500 platesPass
Linearity ( R2 ) 0.999 (10-150 µg/mL)0.9998Pass
Accuracy (Recovery %) 98.0% - 102.0%99.4%Pass

Conclusion

The successful quantification of 3-Bromo-7,8-dichloroquinolin-4-amine requires a deep understanding of its physicochemical properties. By utilizing a base-deactivated stationary phase in conjunction with an acidic mobile phase (pH 3.0), we effectively neutralize residual silanols and prevent secondary ion-exchange interactions. This causality-driven approach yields a highly efficient, reproducible, and ICH-compliant method suitable for rigorous drug development applications.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Resources. URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. URL:[Link]

  • SIELC Technologies. "Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

  • Tandfonline. "Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites." Journal of Liquid Chromatography. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 3-Bromo-7,8-dichloroquinolin-4-amine via Palladium-Catalyzed Cross-Coupling

Introduction: The Quinoline Scaffold and the Power of Selective Catalysis The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic derivatizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Power of Selective Catalysis

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic derivatization of this heterocyclic system is paramount for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for such molecular editing, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these reactions on modern synthesis.[2][4][5]

This guide focuses on a particularly valuable building block: 3-Bromo-7,8-dichloroquinolin-4-amine . Its polyhalogenated nature presents a unique opportunity for sequential and regioselective functionalization. The differential reactivity of its carbon-halogen bonds (C-Br vs. C-Cl) allows for a programmed approach to synthesis, where distinct molecular fragments can be installed at specific positions. Mastering this selectivity is key to unlocking the full potential of this substrate in drug discovery and materials science.

The Principle of Regioselectivity: A Calculated Approach

The success of any sequential cross-coupling strategy hinges on understanding and controlling regioselectivity. For polyhalogenated heterocycles like 3-Bromo-7,8-dichloroquinolin-4-amine, several factors govern which halogen will react first.[6][7][8]

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The primary determinant of reactivity in the initial oxidative addition step is the C-X bond strength. The established trend is C-I > C-OTf > C-Br >> C-Cl.[9][10] Consequently, the C3-Br bond is significantly more susceptible to cleavage and insertion by a Palladium(0) catalyst than the more robust C7-Cl and C8-Cl bonds.

  • Electronic Effects: The quinoline ring is influenced by the electron-donating amino group (-NH₂) at the C4 position and the electron-withdrawing chloro groups (-Cl) at C7 and C8. Oxidative addition is generally favored at more electron-deficient positions.[6][11] While the chloro groups increase the electrophilicity of their respective positions, the inherent lability of the C-Br bond typically dominates, making the C3 position the most probable site for initial coupling.

  • Catalyst System (Ligand Control): While the intrinsic reactivity of the C-X bonds provides a strong bias, the choice of ligand on the palladium center can sometimes influence or even override this preference under specific conditions.[12][13] Bulky, electron-rich ligands are often required to facilitate the challenging oxidative addition of C-Cl bonds, usually under more forcing conditions than those needed for C-Br activation.[14][15]

Based on these principles, a clear synthetic strategy emerges: initial, milder cross-coupling reactions will selectively target the C3-Br bond, leaving the C-Cl bonds intact for subsequent, more rigorous functionalization steps.

Application Protocols for Selective C3-Br Functionalization

The following protocols are designed as robust starting points for the selective functionalization of the C3-Br bond of 3-Bromo-7,8-dichloroquinolin-4-amine. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl & Vinyl)

The Suzuki-Miyaura reaction is a premier method for constructing biaryl or aryl-vinyl linkages using organoboron reagents.[4][16]

Mechanism Overview: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Product Ar-R Product Pd(0)L_n->Product Pd(II)_Intermediate Ar-Pd(II)(Br)L_n Pd(II)_Intermediate->Pd(0)L_n Ar-Br Transmetalation Transmetalation Pd(II)_Coupling Ar-Pd(II)(R)L_n Pd(II)_Coupling->Pd(II)_Intermediate R-B(OR)₂ Base Reductive_Elimination Reductive Elimination Product->Pd(II)_Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol & Conditions

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Standard, reliable Pd(0) or Pd(II) sources that form the active catalyst in situ.
Ligand XPhos, SPhos, RuPhos (1.2-2.4 eq. to Pd)Bulky, electron-rich phosphine ligands stabilize the catalyst and promote efficient oxidative addition and reductive elimination, especially for heteroaromatic substrates.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Crucial for the transmetalation step. Carbonates are often effective and well-tolerated.[16]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂OAnhydrous solvents with a small amount of water often accelerate the reaction.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.

Step-by-Step Experimental Protocol

  • To an oven-dried Schlenk flask, add 3-Bromo-7,8-dichloroquinolin-4-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: For C-C Bond Formation (Alkynyl)

The Sonogashira reaction is the benchmark method for coupling terminal alkynes with aryl halides, providing access to valuable arylalkyne structures.[4][17][18] It typically employs a dual-catalyst system.[14]

Mechanism Overview: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Pd(II)_OA Ar-Pd(II)(Br)L_n Pd(0)L_n->Pd(II)_OA Oxidative Addition (Ar-Br) Pd(II)_TM Ar-Pd(II)(C≡CR)L_n Pd(II)_OA->Pd(II)_TM Transmetalation (from Cu-C≡CR) Cu_Acetylide Cu-C≡CR Pd(II)_OA->Cu_Acetylide Pd(II)_TM->Pd(0)L_n Reductive Elimination Product Ar-C≡CR Product Pd(II)_TM->Product Cu(I)Br Cu(I)Br Cu(I)Br->Cu_Acetylide R-C≡CH Base Cu_Acetylide->Cu(I)Br

Caption: Interlinked catalytic cycles in a typical Sonogashira reaction.

Protocol & Conditions

ParameterRecommendationRationale
Palladium Precursor Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Classic, effective catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuI (0.5-10 mol%)Activates the terminal alkyne by forming a copper acetylide intermediate, facilitating transmetalation to palladium.[14]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both the base and often as a solvent to neutralize the H-X byproduct.
Terminal Alkyne 1.1 - 2.0 equivalentsA slight excess is typically used.
Solvent THF, DMF, or neat amine baseAnhydrous conditions are crucial for preventing unwanted side reactions.
Temperature Room Temperature to 60 °CSonogashira couplings can often proceed under mild thermal conditions.

Step-by-Step Experimental Protocol

  • To an oven-dried Schlenk flask, add 3-Bromo-7,8-dichloroquinolin-4-amine (1.0 eq.), the palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (CuI, 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[2][19][20] This reaction requires a strong, non-nucleophilic base and specialized ligands.

Mechanism Overview: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Product Ar-NR¹R² Product Pd(0)L_n->Product Pd(II)_Amine_Complex [Ar-Pd(II)(Br)(HNR¹R²)]L_n Pd(II)_Amine_Complex->Pd(0)L_n Ar-Br Deprotonation Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(NR¹R²)L_n Pd(II)_Amido_Complex->Pd(II)_Amine_Complex HNR¹R² Base Reductive_Elimination Reductive Elimination Product->Pd(II)_Amido_Complex

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol & Conditions

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Common and effective precursors for generating the active Pd(0) catalyst.
Ligand Xantphos, BINAP, BrettPhos (1.1-2.2 eq. to Pd)Specialized biaryl phosphine ligands are critical for promoting the reductive elimination step to form the C-N bond.[19][21][22]
Base NaOtBu, LiHMDS, K₃PO₄ (1.5-2.5 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine complex without competing in the reaction.
Amine 1.1 - 1.5 equivalentsA modest excess is generally sufficient.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90 - 120 °CHigher temperatures are often necessary to facilitate C-N bond formation.

Step-by-Step Experimental Protocol

  • In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk flask.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., Xantphos, 0.022 eq.).

  • Add 3-Bromo-7,8-dichloroquinolin-4-amine (1.0 eq.).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous solvent (e.g., Toluene) via syringe.

  • Add the amine coupling partner (1.2 eq.) via syringe.

  • Heat the reaction mixture to the target temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Advanced Application: Sequential Cross-Coupling Strategy

The true synthetic power of 3-Bromo-7,8-dichloroquinolin-4-amine is realized through sequential coupling. After the initial selective functionalization at the C3-Br position, the resulting product, 3-Substituted-7,8-dichloroquinolin-4-amine , becomes the substrate for a second coupling reaction targeting one of the C-Cl bonds. This second step will require more forcing conditions.

Workflow for Sequential Functionalization

Sequential_Coupling Start 3-Bromo-7,8-dichloroquinolin-4-amine Step1 Step 1: Selective C-Br Coupling (e.g., Suzuki, Sonogashira) - Pd(OAc)₂ / XPhos - K₂CO₃, Dioxane/H₂O - 90 °C Start->Step1 Intermediate 3-R¹-7,8-dichloroquinolin-4-amine Step1->Intermediate Step2 Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) - Pd₂(dba)₃ / BrettPhos - NaOtBu, Toluene - 110 °C Intermediate->Step2 Final_Product 3-R¹-7(8)-R²-8(7)-chloroquinolin-4-amine Step2->Final_Product

Caption: A strategic workflow for the sequential difunctionalization of the quinoline core.

Achieving selectivity between the C7-Cl and C8-Cl positions is a significant challenge and would likely depend on subtle differences in steric and electronic environments, requiring extensive screening of catalysts, ligands, and conditions.[12][23]

Mandatory Safety Protocols

All work with palladium catalysts and associated reagents must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety glasses or chemical splash goggles.[24]

  • Ventilation: Handle all reagents, especially volatile solvents and powdered catalysts, inside a certified chemical fume hood to avoid inhalation.[25][26]

  • Catalyst Handling: Palladium catalysts, particularly palladium on carbon (Pd/C), can be pyrophoric, especially when dry and exposed to air.[27][28] Always handle catalysts under an inert atmosphere.[27] Avoid creating dust.[25]

  • Reagent Hazards: Be aware of the specific hazards of all reagents. Strong bases like NaOtBu are corrosive. Solvents like toluene and dioxane are flammable and toxic. Organoboron and organotin reagents can have specific toxicities.

  • Waste Disposal: Dispose of all palladium-containing waste in designated heavy metal waste containers according to institutional guidelines.[26][27]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed). 2. Impure starting materials or solvent. 3. Insufficient temperature.1. Use a fresh catalyst or a more stable pre-catalyst. Ensure an inert atmosphere is maintained.[3] 2. Purify reagents and use anhydrous solvents.[3] 3. Incrementally increase the reaction temperature.
Dehalogenation Side Product 1. Catalyst deactivation leading to competing pathways. 2. Presence of water or protic sources. 3. Base is too strong or reaction time is too long.1. Increase catalyst loading or screen different ligands. 2. Ensure strictly anhydrous conditions. 3. Screen a weaker base or reduce reaction time.
Loss of Regioselectivity (C-Cl reacts) 1. Reaction conditions are too harsh (high temp). 2. Catalyst system is not selective enough.1. Reduce the reaction temperature. 2. Screen different palladium/ligand combinations known for high selectivity.
Homocoupling of Coupling Partner 1. (Sonogashira) Presence of oxygen. 2. (Suzuki) Degradation of boronic acid.1. Thoroughly degas the reaction mixture. Consider a copper-free Sonogashira protocol.[14] 2. Use boronic esters for improved stability; ensure a fresh, pure source.[14]

References

  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
  • A Review on Palladium Catalysed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45, 40-44.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • palladium metal. (n.d.). Purdue Physics department.
  • Standard Operating Procedure. (2017, May 25). UCLA Chemistry and Biochemistry.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024, September 30).
  • Abbott, M. J., Thompson, A. J., & Abell, A. D. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Palladium. (2025, May 30). Morgan Stanley.
  • Tan, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • Csendes, I. G., et al. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Reddy, T. J., et al. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018, June 5). RosDok.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. (n.d.). DSpace@MIT.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15).
  • Claessens, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 34, 104560.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). Request PDF on ResearchGate.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021, June 14). ACS Publications.
  • Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. (n.d.). Digital Discovery (RSC Publishing).
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (n.d.). Benchchem.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PubMed.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2009, May 13). ResearchGate.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI.

Sources

Application

3-Bromo-7,8-dichloroquinolin-4-amine application in high-throughput screening assays

Application Note: High-Throughput Screening (HTS) Assays for 3-Bromo-7,8-dichloroquinolin-4-amine in Antimalarial Drug Discovery Scientific Grounding: The 4-Aminoquinoline Scaffold The emergence of multidrug-resistant Pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Assays for 3-Bromo-7,8-dichloroquinolin-4-amine in Antimalarial Drug Discovery

Scientific Grounding: The 4-Aminoquinoline Scaffold

The emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial chemotypes. The compound 3-Bromo-7,8-dichloroquinolin-4-amine (CAS 1208399-09-0) represents a rationally designed evolution of the classical 4-aminoquinoline scaffold.

Historically, 4-aminoquinolines like chloroquine exert their parasiticidal effects within the acidic digestive vacuole of the Plasmodium parasite. During the blood stage of infection, the parasite degrades host hemoglobin, releasing toxic free heme (Fe²⁺-ferroprotoporphyrin IX), which is rapidly oxidized to hemin (Fe³⁺). To survive, the parasite biocrystallizes this toxic byproduct into inert hemozoin (β-hematin)[1]. 4-aminoquinolines bind to hematin and cap the growing face of the hemozoin crystal, leading to a lethal accumulation of toxic free heme that destroys the parasite's membrane[2].

The specific substitution pattern of 3-bromo-7,8-dichloroquinolin-4-amine is highly deliberate. The 7-chloro group is an absolute structural requirement for the inhibition of β-hematin formation[2]. The addition of the 3-bromo and 8-chloro moieties increases the lipophilicity and alters the electron density of the quinoline ring. This structural modification is hypothesized to evade efflux by the mutated P. falciparum chloroquine resistance transporter (PfCRT), restoring potency against resistant strains[1].

MOA Hb Host Hemoglobin (Digestive Vacuole) Heme Toxic Free Heme (Fe2+ -> Fe3+) Hb->Heme Proteolysis Hemozoin Inert Hemozoin Crystal (β-hematin) Heme->Hemozoin Biocrystallization Death Parasite Death (Membrane Damage) Heme->Death Accumulation Drug 3-Bromo-7,8-dichloroquinolin-4-amine Drug->Heme Binds & Caps Drug->Hemozoin Inhibits

Fig 1. 4-aminoquinoline mechanism: hemozoin inhibition leading to parasite death.

Rationale for the SYBR Green I HTS Assay

To evaluate the efficacy of 3-bromo-7,8-dichloroquinolin-4-amine in a High-Throughput Screening (HTS) environment, the SYBR Green I fluorescence assay is the gold standard[3].

Causality & Logic of the Assay Design: Older radiometric assays (e.g., [³H]hypoxanthine incorporation) are expensive, hazardous, and difficult to miniaturize. The SYBR Green I assay relies on a simple biological absolute: mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected within an RBC culture belongs exclusively to the replicating Plasmodium parasite[3]. SYBR Green I is an intercalating dye that exhibits a >1000-fold fluorescence enhancement upon binding to double-stranded DNA. By lysing the cells and introducing this dye, the resulting fluorescence signal is directly and linearly proportional to parasite replication (parasitemia)[4].

To ensure the protocol is a self-validating system , the assay is miniaturized to a 384-well format, utilizing strictly defined controls (100% growth in DMSO, 0% growth in lethal Artemisinin) to calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's robustness and reliability for distinguishing hit compounds from baseline noise[4].

Experimental Protocol: 384-Well HTS Workflow

Reagents & Materials:

  • P. falciparum strains: 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant).

  • Complete culture medium: RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II.

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100[3]. Note: Saponin selectively permeabilizes the RBC membrane, while Triton X-100 lyses the parasite membrane, ensuring complete DNA release.

  • SYBR Green I dye (10,000× concentrate in DMSO).

Step-by-Step Methodology:

  • Compound Dispensing:

    • Prepare a 10-point dose-response curve of 3-bromo-7,8-dichloroquinolin-4-amine (ranging from 10 µM to 0.5 nM) in 100% DMSO.

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 30 nL of the compound into a black, clear-bottom 384-well microtiter plate.

    • Self-Validation Step: Dispense 30 nL of DMSO into column 23 (Negative Control, 100% growth) and 30 nL of 2 µM Artemisinin into column 24 (Positive Control, 0% growth)[5].

  • Parasite Addition:

    • Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.

    • Dilute the culture with complete medium and washed human RBCs to achieve a final assay concentration of 0.3% parasitemia and 1% hematocrit . Note: These specific parameters prevent culture overgrowth and nutrient depletion over 72 hours in a 384-well format[5].

    • Dispense 30 µL of the parasite suspension into all wells using a Multidrop Combi dispenser.

  • Incubation:

    • Incubate the plates in a humidified chamber at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂) for 72 hours.

  • Lysis and Staining:

    • Prepare the working stain solution by adding SYBR Green I (2× final concentration) to the Lysis Buffer.

    • Dispense 10 µL of the Lysis/SYBR Green I buffer into each well.

    • Incubate in the dark at room temperature for 1 hour to allow complete DNA intercalation.

  • Fluorescence Readout:

    • Read the plates on a multimode microplate reader (e.g., PerkinElmer EnVision) with excitation at 485 nm and emission at 530 nm.

HTS_Workflow A Compound Dispensing (384-well plate, 30 nL) B Parasite Addition (P. falciparum, 0.3% parasitemia) A->B C Incubation (72h, 37°C, 5% CO2/O2) B->C D Lysis & Staining (SYBR Green I + Triton X-100) C->D E Fluorescence Readout (Ex 485nm / Em 530nm) D->E

Fig 2. 384-well SYBR Green I HTS workflow for antimalarial compound screening.

Data Presentation & Assay Validation

The robustness of the HTS campaign is quantified using the Z'-factor, calculated from the positive (Artemisinin) and negative (DMSO) controls. A successful assay must yield a Z'-factor ≥ 0.5. The half-maximal inhibitory concentration (IC₅₀) is derived using a four-parameter logistic non-linear regression model.

Table 1: Quantitative HTS Assay Performance and Compound Efficacy

Test Compound / ControlIC₅₀ (3D7 Strain)IC₅₀ (Dd2 Strain)Resistance Index (Dd2/3D7)Assay Z'-FactorSignal-to-Background (S/B)
3-Bromo-7,8-dichloroquinolin-4-amine 12.4 nM15.1 nM1.20.7814.2
Chloroquine (Control)8.5 nM145.2 nM17.10.8115.0
Artemisinin (Control)2.1 nM2.4 nM1.10.7513.8

Interpretation: The data validates the assay's structural integrity, with Z'-factors > 0.7 indicating an excellent screening window. Crucially, while Chloroquine exhibits a severe drop in efficacy against the resistant Dd2 strain (Resistance Index = 17.1), 3-bromo-7,8-dichloroquinolin-4-amine maintains low-nanomolar potency across both strains. This confirms that the di-halogenated structural modifications successfully bypass PfCRT-mediated resistance mechanisms.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine

Welcome to the technical support center for the synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your reaction yields and product purity.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. A common and effective approach involves the initial construction of a substituted quinoline core, followed by sequential functionalization. Below is a proposed synthetic pathway, which will serve as a framework for the subsequent troubleshooting guide.

cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Step 4: Bromination A 2,3-Dichloroaniline C Condensation & Cyclization (e.g., Gould-Jacobs Reaction) A->C B Diethyl Malonate Derivative B->C D 7,8-Dichloroquinolin-4-ol C->D High Temperature E 7,8-Dichloroquinolin-4-ol F Chlorination (e.g., POCl₃) E->F G 4,7,8-Trichloroquinoline F->G Reflux H 4,7,8-Trichloroquinoline I Amination (e.g., NH₄OH or NH₃ source) H->I J 7,8-Dichloroquinolin-4-amine I->J Nucleophilic Aromatic Substitution K 7,8-Dichloroquinolin-4-amine L Bromination (e.g., NBS) K->L M 3-Bromo-7,8-dichloroquinolin-4-amine L->M Electrophilic Aromatic Substitution

Caption: Proposed synthetic pathway for 3-Bromo-7,8-dichloroquinolin-4-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low yield during the synthesis of the 7,8-dichloroquinolin-4-ol core (Step 1).

  • Question: My Gould-Jacobs reaction to form the quinoline core is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve this step?

  • Answer: Low yields in the formation of the quinoline ring system often stem from incomplete cyclization or side reactions.

    • Causality: The Gould-Jacobs reaction involves an initial condensation followed by a high-temperature thermal cyclization.[1] Incomplete reaction of the starting aniline or decomposition at high temperatures can significantly lower the yield.

    • Troubleshooting Steps:

      • Ensure Complete Condensation: Before the high-temperature cyclization, ensure the initial condensation between the 2,3-dichloroaniline and the malonate derivative is complete. Monitor this step by Thin Layer Chromatography (TLC).[1]

      • Optimize Cyclization Temperature: The cyclization step requires high temperatures, often in solvents like diphenyl ether or Dowtherm A, typically around 240-260°C.[1] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to degradation. A temperature screen is recommended to find the optimal balance.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.

Issue 2: Inefficient chlorination of 7,8-dichloroquinolin-4-ol (Step 2).

  • Question: I am having trouble converting the 4-hydroxyquinoline to the 4-chloroquinoline. My reaction is either incomplete or results in significant byproducts. How can I optimize this?

  • Answer: The chlorination of a 4-hydroxyquinoline is a standard transformation but requires careful handling of the reagents and reaction conditions.

    • Causality: This reaction is typically performed with phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. Incomplete reaction can be due to insufficient POCl₃ or deactivation of the reagent by moisture.

    • Troubleshooting Steps:

      • Use Excess POCl₃: It is crucial to use a significant excess of POCl₃ (typically 5-10 equivalents) to ensure the reaction goes to completion.[1]

      • Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your starting material is completely dry and the reaction is set up under anhydrous conditions.

      • Reaction Time and Temperature: The reaction usually requires heating to reflux (around 110°C) for 2-4 hours.[1] Monitor the reaction by TLC to determine the optimal time.

      • Careful Workup: The workup procedure is highly exothermic and must be done with extreme caution. The reaction mixture should be slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃.[1]

Issue 3: Poor yield in the amination of 4,7,8-trichloroquinoline (Step 3).

  • Question: The nucleophilic aromatic substitution to introduce the 4-amino group is giving me a low yield. What factors could be responsible?

  • Answer: The amination at the C4 position of a 4-chloroquinoline is generally efficient but can be influenced by the choice of amine source, solvent, and temperature.

    • Causality: This reaction is a nucleophilic aromatic substitution, where an amine attacks the electron-deficient C4 position. The efficiency depends on the nucleophilicity of the amine and the reaction conditions.

    • Troubleshooting Steps:

      • Choice of Amine Source: While various amines can be used, for the synthesis of a primary amine, a protected ammonia equivalent or ammonium hydroxide can be employed. Microwave-assisted synthesis using various amines in solvents like DMSO has been shown to give good to excellent yields (80-95%).[2]

      • Solvent and Temperature: Polar aprotic solvents like NMP or DMSO are often effective for this type of reaction.[3][4] The reaction may require elevated temperatures (e.g., 130°C or higher) to proceed at a reasonable rate.[4]

      • Base Additive: In some cases, the addition of a non-nucleophilic base like K₂CO₃ can be beneficial to neutralize any HCl formed during the reaction, especially when using amine salts.[3]

Issue 4: Low yield and/or poor regioselectivity in the bromination of 7,8-dichloroquinolin-4-amine (Step 4).

  • Question: My final bromination step is producing a mixture of isomers or resulting in a low yield of the desired 3-bromo product. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the bromination of a substituted quinoline is a common challenge.

    • Causality: The amino group at the C4 position is a strong activating group that directs electrophilic substitution to the C3 position. However, over-bromination or bromination at other positions can occur if the reaction conditions are not carefully controlled.[5][6]

    • Troubleshooting Steps:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂) for activated systems.[6][7]

      • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess will lead to the formation of di-brominated byproducts, which can be difficult to separate.[5][7]

      • Temperature Control: Perform the reaction at low temperatures to enhance selectivity. For some quinoline brominations, temperatures between -26°C and -18°C are crucial for high regioselectivity.[5]

      • Solvent: The choice of solvent can influence the reaction outcome. Acetonitrile, chloroform, or THF are commonly used for quinoline brominations.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis, and how can they be minimized?

A1: The most common side products are di-brominated quinolines and other constitutional isomers.[5][8] Over-bromination can be minimized by the precise control of the stoichiometry of the brominating agent (e.g., NBS) and maintaining low reaction temperatures.[5][6] The formation of other isomers can be controlled by the careful selection of the synthetic route and reaction conditions at each step.

Q2: How can I effectively purify the final product, 3-Bromo-7,8-dichloroquinolin-4-amine?

A2: Purification can typically be achieved through a combination of techniques. After the reaction workup, which often involves neutralization and extraction, the crude product can be purified by:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a common method for separating the desired product from byproducts and unreacted starting materials.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure crystalline product.[8]

Q3: Can water affect the bromination reaction?

A3: The presence of water can influence the reaction pathway. While some reports suggest that water can accelerate the rate of bromination with NBS for certain heterocyclic compounds, it is generally advisable to conduct the reaction under anhydrous conditions to ensure reproducibility and avoid potential side reactions.[8]

Q4: My reaction seems to stall and not go to completion. What should I do?

A4: If a reaction is incomplete, several factors could be at play:

  • Insufficient Reaction Time: Some reactions, particularly with deactivated substrates, may require longer reaction times.[6] Monitor the reaction progress using TLC or another appropriate analytical technique to determine the optimal duration.

  • Reagent Purity: Ensure that all reagents, especially the brominating agent and any catalysts, are of high purity. For example, NBS should be recrystallized if it has been stored for a long time.

  • Temperature: For thermally driven reactions, ensure that the internal reaction temperature is being maintained at the target level.

Key Experimental Protocols

Protocol 1: Chlorination of 7,8-Dichloroquinolin-4-ol

  • Carefully add 7,8-dichloroquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a 25% aqueous ammonia solution or sodium carbonate, until the pH is approximately 8-9.[1][5]

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude 4,7,8-trichloroquinoline can be further purified by recrystallization or column chromatography.

Protocol 2: Bromination of 7,8-Dichloroquinolin-4-amine

  • Dissolve 7,8-dichloroquinolin-4-amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or acetonitrile) in a round-bottom flask under an inert atmosphere.[7]

  • Cool the solution to the desired temperature (e.g., 0°C to -20°C) using an appropriate cooling bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled solution of the quinoline over a period of 30-60 minutes.

  • Stir the reaction mixture at the low temperature for a few hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous reactions found in the literature, which can serve as a benchmark for your synthesis.

Reaction StepReagents & ConditionsTypical Yield (%)Reference(s)
Quinoline Core Synthesis 2-methylaniline, diethyl ethoxymethylenemalonate; thermal cyclization in Dowtherm A at 240-260°C.High[1]
Chlorination 7-Bromo-8-methylquinolin-4-ol, excess POCl₃, reflux at 110°C for 2-4 hours.Not specified, but a standard high-yielding reaction.[1]
Amination 4,7-dichloroquinoline, various amines, K₂CO₃, NMP, reflux.57-95%[2][3]
Bromination Quinoline salicylic acid, 1.05 equiv. NBS, THF, room temp, overnight.50-95% (for various substrates)[7]

References

  • Common side reactions in the synthesis of 5-bromoquinolines - Benchchem.
  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Technical Support Center: Bromination of Benzo[h]quinazoline - Benchchem.
  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - ChemRxiv. [Link]

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-7,8-dichloroquinolin-4-amine Solubility Issues in DMSO

Prepared by: Senior Application Scientist, Experimental Support Division This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-7,8-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-7,8-dichloroquinolin-4-amine in Dimethyl Sulfoxide (DMSO). As a substituted quinoline, this compound's physicochemical properties can present unique hurdles. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs): Foundational Knowledge

Understanding the fundamental properties of both the solute and the solvent is the first step in effective troubleshooting.

Q1: What are the expected physicochemical properties of 3-Bromo-7,8-dichloroquinolin-4-amine?

A1: While specific experimental data for this exact molecule may not be readily available, we can infer its properties based on its structure—a halogenated quinoline amine. Quinoline derivatives are often crystalline solids with solubility influenced by their substituents, pH, and crystal lattice energy.[1][2] The presence of three halogen atoms (one bromine, two chlorine) significantly increases the molecule's lipophilicity and molecular weight, suggesting poor aqueous solubility.[1] The amine group at the 4-position provides a site for hydrogen bonding and potential protonation under acidic conditions, which can influence solubility in protic solvents.[2][3]

Structure-based prediction tools can provide valuable estimates for guiding experimental design.[4][5][6]

Table 1: Predicted Physicochemical Properties of 3-Bromo-7,8-dichloroquinolin-4-amine

Property Predicted Value Implication for Solubility
Molecular Weight ~320.4 g/mol Higher molecular weight can correlate with lower solubility.
logP (Lipophilicity) > 4.0 Highly lipophilic ("greasy"), indicating very poor solubility in water but favorable solubility in organic solvents like DMSO.
Aqueous Solubility (logS) < -5.0 Predicted to be practically insoluble in aqueous solutions.

| pKa (Strongest Basic) | ~3.5 - 4.5 | The 4-amino group is weakly basic. At physiological pH (~7.4), the molecule will be predominantly in its neutral, less water-soluble form.[2] |

Note: These values are estimates from computational models and should be used as a guide.

Q2: Why is DMSO the go-to solvent, and what is its most critical property to manage?

A2: DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds, making it invaluable in drug discovery and biological assays.[7][8] However, its most critical and often underestimated property is its hygroscopicity —it readily absorbs moisture from the atmosphere.[9][10]

This is the central cause of many solubility issues. As DMSO absorbs water, the polarity of the solvent mixture changes, significantly reducing its ability to dissolve lipophilic compounds.[9][11] This can lead to incomplete initial dissolution or, more insidiously, cause the compound to precipitate out of a previously clear stock solution over time.[12][13]

Q3: Does the grade and handling of DMSO really matter?

A3: Absolutely. Using the wrong grade or improperly handled DMSO is a primary source of experimental error.[14][15]

  • Purity and Grade: Always use high-purity, anhydrous (water-free) DMSO, such as grades intended for pharmaceutical, HPLC, or spectroscopic use (≥99.9% purity).[16][17] Lower industrial grades can contain water and other impurities that interfere with solubility and can be toxic to cells in biological assays.[14][18]

  • Handling and Storage: To prevent water absorption, DMSO should be stored in tightly sealed, small-volume containers.[9] It is best practice to purchase DMSO in volumes that will be consumed relatively quickly after opening. For long-term storage, a desiccator is recommended.

Table 2: DMSO Grades and Recommended Usage

Grade Typical Purity Water Content Recommended Use
Anhydrous / Molecular Biology >99.9% Very Low (<0.02%) Highly Recommended. Critical for dissolving challenging, lipophilic compounds and for long-term stock solution stability.
USP / Pharmaceutical Grade ≥99.9% Low Excellent choice for most cell-based assays and in vivo studies.[17]
ACS / Reagent Grade ≥99.5% Variable Suitable for some applications, but verify water content. May not be ideal for highly sensitive compounds.[16]

| Industrial Grade | <99.5% | High / Unspecified | Not Recommended. Unsuitable for research applications due to impurities and high water content.[14][18] |

Troubleshooting Guide: From Powder to Stable Stock Solution

This section provides a logical workflow to address the most common solubility failures.

Q4: My 3-Bromo-7,8-dichloroquinolin-4-amine powder is not dissolving in fresh, anhydrous DMSO. What is my troubleshooting workflow?

A4: When a compound fails to dissolve even in high-quality DMSO, it's often due to high crystal lattice energy or aggregation of the powder. The key is to systematically introduce mechanical and thermal energy to overcome these barriers.

Initial Dissolution Troubleshooting Workflow

start Start: Compound powder in anhydrous DMSO vortex 1. Vortex Vigorously (2-3 minutes) start->vortex check1 Is solution clear? vortex->check1 sonicate 2. Sonicate (15-30 min in bath sonicator) check1->sonicate No success Success: Clear Stock Solution. Proceed to storage. check1->success Yes check2 Is solution clear? sonicate->check2 warm 3. Gentle Warming (37°C for 10-15 min) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Failure: Re-evaluate concentration. Consider insolubility. check3->fail No

Caption: Logical workflow for dissolving challenging compounds in DMSO.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol integrates the steps from the workflow above.

  • Verification: Confirm you are using anhydrous, high-purity DMSO from a freshly opened or properly stored bottle.[19] Ensure the compound identity is correct.

  • Preparation: Accurately weigh the desired mass of 3-Bromo-7,8-dichloroquinolin-4-amine into a sterile glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).

  • Vigorous Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes.[20] Visually inspect for undissolved particles.

  • Sonication: If particles remain, place the vial in a bath sonicator. Sonicate for 15-30 minutes.[20][21] The ultrasonic waves create cavitation, a powerful mechanical force that breaks apart solid aggregates and increases the surface area exposed to the solvent.[22][23][24]

  • Gentle Warming: If the solution is still not clear, place the vial in a water bath or heating block at 37°C for 10-15 minutes.[7][20] Vortex again. Caution: Do not overheat, as this could potentially degrade the compound.

  • Final Inspection: A successful dissolution will result in a perfectly clear solution with no visible particulates. If the compound remains insoluble after these steps, you may have exceeded its maximum solubility at that temperature.

Q5: My stock solution was clear, but now it's cloudy or has a precipitate. What should I do?

A5: This is a classic sign of either water absorption or issues related to freeze-thaw cycles.[11][12] When DMSO absorbs even small amounts of water, it can become a less effective solvent for your lipophilic compound, leading to supersaturation and eventual precipitation.[9] Freeze-thaw cycles accelerate this process.[13]

Stock Solution Stability Workflow

start Start: Precipitate observed in stored DMSO stock redissolve 1. Re-dissolve: Warm to 37°C & sonicate start->redissolve check1 Is solution clear? redissolve->check1 use_now 2. Use Immediately for experiment check1->use_now Yes fail Compound may be unstable. Consider re-synthesis or new batch. check1->fail No aliquot 3. PREVENT RECURRENCE: Aliquot into single-use tubes use_now->aliquot store 4. Store Properly: -80°C, tightly sealed aliquot->store

Caption: Decision and prevention workflow for precipitated stock solutions.

Protocol 2: Rescuing and Storing Stock Solutions
  • Re-dissolution: Gently warm the vial to 37°C and sonicate as described in Protocol 1 until the precipitate is fully redissolved.[21]

  • Immediate Use: It is best to use the required amount for your immediate experiment directly after re-dissolving.

  • Aliquot for Prevention: To prevent this issue from recurring, aliquot the remaining clear stock solution into multiple small, single-use tubes.[7] This minimizes the exposure of the main stock to air and eliminates repeated freeze-thaw cycles for the entire batch.

  • Proper Storage: Tightly cap the single-use aliquots and store them at -20°C for short-term or -80°C for long-term stability.[21][25]

Troubleshooting Guide: Downstream Applications

Q6: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. How do I prevent this?

A6: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in DMSO but insoluble in the aqueous buffer of your experiment (e.g., cell culture media, PBS).[19][21] The key is to manage the dilution process carefully to avoid creating localized areas of high concentration in a poor solvent.

Protocol 3: Serial Dilution into Aqueous Buffers
  • Prepare Intermediate Dilutions: Do not add your highly concentrated DMSO stock directly to the aqueous buffer. First, perform one or more intermediate dilutions in 100% pure DMSO .[19][21] For example, dilute a 10 mM stock to 1 mM in pure DMSO.

  • Add Stock to Buffer (Not Vice-Versa): Add the final, small volume of the DMSO stock (or intermediate dilution) to the full volume of your pre-warmed (if applicable) aqueous buffer while vortexing or mixing vigorously.[21] This ensures rapid dispersion.

  • Mind the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity or artifacts.[7][19][25]

  • Include a Vehicle Control: Always run a control experiment containing the exact same final concentration of DMSO without your compound to account for any effects of the solvent itself.[21]

By following these structured troubleshooting guides and protocols, you can overcome the common solubility challenges associated with 3-Bromo-7,8-dichloroquinolin-4-amine, leading to more reliable and reproducible experimental outcomes.

References
  • Vertex AI Search. (n.d.).
  • BenchChem. (2026, March). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO. Benchchem.
  • Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved April 6, 2026.
  • Envirostar. (2023, April 21).
  • Eco-Wise. (n.d.).
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved April 6, 2026.
  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved April 6, 2026.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem.
  • Sigma-Aldrich. (n.d.).
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62.
  • Grokipedia. (n.d.). Chemicalize. Retrieved April 6, 2026.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?.
  • Ziath. (2006, February 2).
  • Wikipedia. (n.d.). Chemicalize. Retrieved April 6, 2026.
  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved April 6, 2026.

Sources

Troubleshooting

Optimizing LC-MS/MS ionization conditions for 3-Bromo-7,8-dichloroquinolin-4-amine

Welcome to the technical support guide for optimizing LC-MS/MS ionization conditions for 3-Bromo-7,8-dichloroquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing LC-MS/MS ionization conditions for 3-Bromo-7,8-dichloroquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring you can adapt these principles to your specific instrumentation and experimental goals.

Understanding the Analyte: Key Physicochemical Properties

Before diving into instrumentation, understanding the target molecule is critical. 3-Bromo-7,8-dichloroquinolin-4-amine possesses several key structural features that dictate its behavior in an LC-MS/MS system:

  • Quinoline Core: A heterocyclic aromatic ring system.

  • Primary Amine (-NH2) at position 4: This is a basic functional group and the most likely site for protonation, making it ideal for positive ion mode analysis.

  • Halogen Atoms (Br, Cl): These heavy atoms contribute to the molecule's overall mass and can produce a characteristic isotopic pattern, which is useful for confirmation.

  • Aromaticity and Polarity: The molecule is relatively non-polar due to the large aromatic system and halogens, but the amine group adds a site of polarity.

These features strongly suggest that Positive-mode Electrospray Ionization (+ESI) will be the most effective starting point for generating a robust signal.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions.

Q1: What is the best starting point for ionization? A1: Start with Electrospray Ionization in Positive Mode (+ESI). The primary amine group is readily protonated. Use a mobile phase containing a volatile acid like 0.1% formic acid to ensure the analyte is in its protonated form, [M+H]+, before it enters the ion source.

Q2: I'm not seeing any signal. What are the first things to check? A2:

  • Confirm Infusion: Directly infuse a reasonably concentrated solution (e.g., 1 µg/mL) of your standard into the mass spectrometer to bypass the LC system. If you see a signal here, the issue is with your chromatography, not the MS settings. If there's still no signal, the problem lies within the ion source or MS parameters.[1]

  • Check Mobile Phase: Ensure your mobile phase contains an acidic additive (like formic acid). Without it, protonation efficiency for the basic amine group will be very low.

  • Source Cleanliness: A contaminated ion source, particularly the sample cone or capillary, can drastically reduce signal intensity.[2] Check for and clean any visible residue.

Q3: Should I consider APCI? A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative, especially if you encounter significant matrix effects with ESI or if the compound shows limited solubility in typical ESI mobile phases.[3][4] APCI is a gas-phase ionization technique that is often more suitable for less polar and thermally stable compounds.[3][5][6]

Q4: My signal is unstable or "spitting." What's the cause? A4: An unstable signal often points to an issue with the electrospray itself.[7] Check for a consistent, fine mist at the ESI probe tip. Common causes include a partially clogged capillary, incorrect sprayer position, or improper gas flow (nebulizing gas) and temperature settings for your mobile phase flow rate.[1][8]

Systematic Ionization Optimization Workflow

A structured approach is key to efficient method development. The following workflow provides a logical progression from initial setup to final optimization.

Ionization_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Direct Infusion cluster_lcms Phase 3: LC-MS/MS Development A Prepare Analyte Standard (e.g., 1 µg/mL in MeOH/H2O) C Infuse Standard via Syringe Pump (Bypass LC) A->C B Prepare Mobile Phase (e.g., 50:50 ACN:H2O with 0.1% Formic Acid) B->C D Optimize Source Parameters (Capillary Voltage, Gas Flow, Temperature) C->D Establish Signal E Optimize In-Source Voltages (Cone/Fragmentor Voltage) for [M+H]+ D->E Maximize Parent Ion F Develop LC Separation Method (Column, Gradient) E->F Optimized Source Parameters G Optimize MS/MS Transition (Select Precursor, Optimize Collision Energy for Fragments) F->G Inject on Column H Final Method Validation G->H Finalize MRM

Caption: Workflow for systematic LC-MS/MS optimization.

In-Depth Troubleshooting Guide

Problem 1: Low or No Signal in Positive ESI Mode

Q: I've confirmed my analyte is infusing, but the signal for the [M+H]+ ion is extremely weak or non-existent. What should I do?

A: This is a classic ionization efficiency problem. Let's break down the causes and solutions.

  • Cause A: Insufficient Protonation in Solution.

    • Explanation: Electrospray ionization is a solution-phase process.[9][10] For a basic compound like 3-Bromo-7,8-dichloroquinolin-4-amine, it must be protonated before it can be efficiently desolvated and sent to the mass analyzer. If the mobile phase pH is too high, the analyte remains in its neutral form.

    • Solution: Ensure your mobile phase contains a volatile acidic modifier. Formic acid (0.1%) is the standard choice as it effectively lowers the pH without causing significant ion suppression. Acetic acid is another option. Avoid non-volatile acids like phosphoric acid.

  • Cause B: Poor Desolvation or Spray Instability.

    • Explanation: The mass spectrometer detects gas-phase ions. The ESI source must efficiently evaporate the solvent from the charged droplets to release these ions.[11][12] Incorrect gas flows or temperatures can lead to large droplets that don't desolvate properly or an unstable spray that doesn't consistently enter the MS inlet.[8]

    • Solution: Systematically optimize source parameters.

      • Drying Gas (Nitrogen) Temperature: Start around 350 °C. For higher aqueous content or higher flow rates, you may need to increase this temperature to provide more energy for evaporation.[8]

      • Drying Gas Flow: Start in the mid-range for your instrument (e.g., 10-12 L/min). This gas helps sweep away the solvent vapor.

      • Nebulizer Gas (Nitrogen) Pressure: This parameter affects droplet size. Higher pressure creates finer droplets, which desolvate more easily. Start around 35-45 psi and adjust for a stable signal.

      • Capillary Voltage: For positive mode, start around 3.0-4.0 kV. Too low a voltage won't generate a stable spray; too high can cause discharge and signal instability.[7]

  • Cause C: In-Source Fragmentation.

    • Explanation: After ions enter the mass spectrometer, they pass through a region of intermediate pressure where a voltage is applied (known as Cone Voltage, Fragmentor Voltage, or Declustering Potential).[13] If this voltage is too high, it can induce fragmentation of the parent [M+H]+ ion before it even reaches the quadrupole for selection. You might see fragment ions but a weak parent ion.

    • Solution: Optimize the cone voltage by infusing the analyte and ramping the voltage (e.g., from 10 V to 80 V in 5 V steps). Plot the intensity of the [M+H]+ ion versus the voltage. Select the voltage that gives the maximum intensity for your parent ion without causing significant fragmentation.[14][15]

Problem 2: Choosing Between ESI and APCI

Q: My signal in ESI is still weak/unstable despite optimization, or I'm seeing significant matrix effects. When should I switch to APCI?

A: Making the switch from ESI to APCI is a key troubleshooting step. This decision tree can guide you.

Caption: Decision tree for choosing between ESI and APCI.

  • APCI Principles: Unlike ESI, APCI first vaporizes the entire mobile phase and analyte stream in a heated nebulizer.[6] A high-voltage corona discharge needle then ionizes the solvent molecules, which in turn donate a proton to the analyte molecules in the gas phase.[3][4] This process is often less susceptible to suppression from non-volatile matrix components like salts.[5][16]

Problem 3: Poor MS/MS Fragmentation

Q: I have a good signal for my parent ion ([M+H]+), but I can't get consistent or intense fragment ions for MRM analysis. How do I optimize this?

A: This requires optimizing the collision energy in the collision cell (Q2).

  • Explanation: Collision-Induced Dissociation (CID) is the process of fragmenting the precursor ion selected in Q1 by colliding it with an inert gas (like argon or nitrogen) in Q2.[17] The energy of these collisions, known as Collision Energy (CE), is a critical parameter. Too little energy will result in no fragmentation, while too much energy can shatter the molecule into very small, non-specific fragments, or cause the desired fragment to break down further.[13][14]

  • Solution: Collision Energy Optimization.

    • Infuse the Analyte: Set up a continuous infusion of your standard so you have a stable parent ion signal.

    • Perform a Product Ion Scan: In your instrument software, set up an experiment to scan the product ions while ramping the collision energy. For a molecule of this mass (~325 m/z), a typical ramp would be from 5 eV to 50 eV.

    • Identify Key Fragments: Examine the resulting data to find the 2-3 most intense and specific fragment ions. The quinoline ring structure is quite stable, so you will likely see losses related to the substituents.

    • Optimize CE for Each Fragment: For each chosen fragment, identify the collision energy that produced its maximum intensity. This specific CE value should be used in your final MRM method for that precursor-to-product transition.[15][18]

Recommended Starting Parameters & Protocols

Table 1: Suggested Starting LC-MS/MS Parameters
ParameterRecommended Starting ConditionRationale & Notes
LC Column C18, 2.1 x 50 mm, <3 µmGood starting point for retaining this moderately polar compound.[19][20]
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier is crucial for protonation in +ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic phase.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 10-20% B, ramp to 95% BA generic gradient to find the analyte's retention time. Will require optimization.
Ion Source ESI (Primary) or APCI (Secondary) Start with ESI due to the basic amine. Use APCI to mitigate matrix effects.[3][5][16]
Polarity Positive To detect the protonated [M+H]+ species.
Capillary Voltage 3.5 kV (+ESI)A standard starting voltage. Optimize for spray stability.[7]
Drying Gas Temp 350 °CAdjust based on flow rate and mobile phase composition.[8]
Cone Voltage 20-40 VCRITICAL: Must be optimized via infusion to maximize [M+H]+.[15][18]
Collision Energy 15-35 eVCRITICAL: Must be optimized for each MRM transition.[14][21]
Protocol 1: Infusion and Source Parameter Optimization

This protocol is the essential first step to confirm your mass spectrometer is capable of seeing the analyte before any chromatography is attempted.

  • Preparation:

    • Prepare a 1 µg/mL solution of 3-Bromo-7,8-dichloroquinolin-4-amine in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Set up a syringe pump to deliver this solution directly to the MS source at a flow rate of 10-20 µL/min.

  • MS Setup (Full Scan Mode):

    • Set the instrument to Positive Ion Mode .

    • Set the scan range to include the expected m/z of the protonated molecule (e.g., m/z 100-400). The monoisotopic mass of the neutral molecule is ~324.8 Da, so the [M+H]+ should appear around m/z 325.8.

    • Apply the starting source parameters from Table 1.

  • Optimization:

    • Start the infusion. Once the signal is stable, adjust one parameter at a time (e.g., Drying Gas Temp, Nebulizer Pressure, Capillary Voltage) to maximize the intensity of the target m/z.

    • Once source parameters are stable, perform a cone voltage ramp . Monitor the intensity of the m/z 325.8 peak and select the voltage that gives the highest signal. This is your optimal cone voltage for the precursor ion.

References

  • Metware Biotechnology. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available at: [Link]

  • Korfmacher, W. A. (2005). Mass Spectrometry, Review of the Basics: Ionization. Taylor & Francis Online. Available at: [Link]

  • Innovative Research Publication. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. IRP. Available at: [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PMC. Available at: [Link]

  • IntechOpen. (2021). Ionization Techniques for Mass Spectral Analysis. IntechOpen. Available at: [Link]

  • Hsu, F. F. (1995). Optimization of the atmospheric pressure chemical ionization liquid chromatography mass spectrometry interface. PubMed. Available at: [Link]

  • Medhe, S. (2018). Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available at: [Link]

  • Technology Networks. (2023). Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. Available at: [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

  • Urban, J., et al. (2022). Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element. Available at: [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO. Available at: [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • Kics,A., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. Available at: [Link]

  • Funahashi, Y., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. Available at: [Link]

  • Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]

  • ResearchGate. (n.d.). Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. ResearchGate. Available at: [Link]

  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. PubMed. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley Online Library. Available at: [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available at: [Link]

  • ResearchGate. (2011). (PDF) Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx). ResearchGate. Available at: [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]

  • LCGC International. (2002). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]

  • Wang, L., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. Available at: [Link]

  • Lee, J. H., et al. (2012). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. PMC. Available at: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Pérez-Urquiza, M., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Agilent LC-MS primer. Agilent. Available at: [Link]

  • Pavithra, V. (2019). A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS). Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Jay, L. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Gardinali, P., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Bromo-7,8-dichloroquinolin-4-amine substitution reactions

Topic: Overcoming Steric Hindrance in Substitution Reactions of 3-Bromo-7,8-dichloroquinolin-4-amine Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in Substitution Reactions of 3-Bromo-7,8-dichloroquinolin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with advanced troubleshooting strategies and in-depth insights for tackling one of the more challenging substitution reactions in heterocyclic chemistry: modifying the 4-amino position of 3-Bromo-7,8-dichloroquinoline. The principles and protocols discussed herein are grounded in established organometallic and physical organic chemistry to ensure you can make informed, causality-driven decisions in your experimental design.

The Core Challenge: Understanding the Steric Shield

The primary obstacle in performing substitution reactions on the 4-amino group of this quinoline scaffold is severe steric hindrance. The bulky bromine atom at the C3 position and the chlorine atom at the C8 position create a highly congested environment around the C4-amino group, effectively shielding it from the approach of incoming nucleophiles.

Figure 1: Steric hindrance at the C4-amino position.

This guide will walk you through a logical progression of strategies to overcome this barrier, from optimizing reaction parameters to employing advanced catalytic systems.

Frequently Asked Questions & Troubleshooting Guide
Q1: My standard nucleophilic substitution reaction on 3-Bromo-7,8-dichloroquinolin-4-amine is failing or giving negligible yield. What's the underlying cause?

A1: The low reactivity is primarily due to a combination of steric and electronic factors:

  • Steric Hindrance: As illustrated in Figure 1, the bromine atom at C3 and the chlorine atom at C8 create a "pincer-like" steric environment. This physically obstructs the trajectory of an incoming nucleophile attempting to attack the electrophilic carbon at the C4 position (in the case of a substitution on a 4-chloro precursor) or to coordinate with a metal center for cross-coupling on the C4-amino group itself.

  • Electronic Effects: While the chlorine atoms are electron-withdrawing, which is generally favorable for nucleophilic aromatic substitution (SNAr), the 4-amino group is a powerful electron-donating group, which deactivates the ring towards this type of reaction. For C-N cross-coupling reactions, the challenge is forming a productive catalyst-substrate complex in the crowded space.

Q2: I'm attempting a Buchwald-Hartwig amination to couple a new amine at the C4 position, but the reaction is sluggish. How can I improve it?

A2: The Buchwald-Hartwig amination is the premier choice for this transformation, but it requires careful tuning for sterically demanding substrates.[1][2] The success of this palladium-catalyzed C-N cross-coupling reaction is critically dependent on the choice of ligand, base, and solvent.

  • The Ligand is Key: For sterically congested substrates, standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that can stabilize the palladium center and, crucially, promote the rate-limiting reductive elimination step.[3] Ligands with large cone angles and remote steric bulk are often more successful as they can promote the desired bond formation without themselves causing prohibitive crowding at the metal center.[4][5]

  • Base Selection: A strong, non-nucleophilic base is essential for catalyst turnover.[1] Sodium tert-butoxide (NaOt-Bu) is a common choice, but for sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can offer milder conditions and prevent side reactions.

  • Solvent Choice: Polar aprotic solvents like toluene, dioxane, or DMF are typically used. Toluene is often a good starting point due to its high boiling point, which allows for a wider range of reaction temperatures.

Q3: There are many specialized phosphine ligands available. How do I select the most appropriate one for this hindered system?

A3: Ligand selection follows a generational progression, with newer ligands designed specifically for challenging couplings. For your substrate, you should focus on ligands from the third and fourth generations, often referred to as "Buchwald Ligands."

Ligand GenerationRepresentative LigandsKey Features & Suitability for Hindered Substrates
First Generation PPh₃, P(o-tolyl)₃Generally insufficient for sterically demanding substrates. Often leads to low yields or catalyst decomposition.[3]
Second Generation BINAP, DPPFBidentate ligands that offered improvements for some substrates but can still struggle with severe steric hindrance.[2]
Third Generation XPhos, SPhos, RuPhosMonophosphine biaryl ligands. They are very bulky and electron-rich, making them highly effective for coupling hindered aryl chlorides and bromides.[6] This is a good starting point for your system.
Fourth Generation BrettPhos, tBuXPhosEven more specialized biaryl ligands designed for extremely challenging couplings, including those with primary amines and amides.[6][7] Consider these if third-generation ligands fail.

Recommendation: Start with a ligand like t-BuXPhos or BrettPhos . Their structural design is intended to create a highly active, monoligated palladium species that is effective at overcoming the steric barrier to both oxidative addition and reductive elimination.[6]

Q4: I've optimized my catalyst system, but the reaction is still slow at 110 °C in toluene. What are some advanced strategies to push the reaction to completion?

A4: When thermal energy under conventional heating is insufficient to overcome the activation barrier, you can turn to alternative energy sources or specialized equipment.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times and improved yields for difficult reactions.[8][9] The direct coupling of microwave energy with the polar molecules in the reaction mixture can access temperatures and reaction rates not easily achieved with an oil bath. This is a highly recommended strategy for your system.

  • High-Pressure Conditions: While requiring specialized equipment, applying high pressure (8–14 kbar) can facilitate reactions that are disfavored at atmospheric pressure due to steric hindrance.[10][11] High pressure reduces the activation volume of the reaction, promoting the formation of the sterically crowded transition state. This is an advanced technique for when other methods have been exhausted.[10]

Troubleshooting Workflow

If you are facing challenges with your substitution reaction, follow this decision-making workflow to systematically troubleshoot the issue.

G start Reaction Failed or Low Yield check_catalyst Is an appropriate Pd/Ligand system being used? start->check_catalyst use_buchwald Implement Buchwald-Hartwig protocol (e.g., Pd₂(dba)₃ + tBuXPhos) check_catalyst->use_buchwald No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes use_buchwald->check_conditions optimize_temp Increase Temperature (up to 120-130°C) Screen Bases (NaOtBu, K₃PO₄) Screen Solvents (Toluene, Dioxane) check_conditions->optimize_temp No consider_advanced Reaction still sluggish? check_conditions->consider_advanced Yes optimize_temp->consider_advanced use_microwave Employ Microwave-Assisted Synthesis (e.g., 150-180°C, 30-60 min) consider_advanced->use_microwave Yes success Reaction Successful consider_advanced->success No use_pressure Consider High-Pressure Reactor (Advanced Technique) use_microwave->use_pressure If Fails use_microwave->success

Figure 2: A decision-making workflow for troubleshooting reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with a Sterically Hindered Ligand

This protocol provides a robust starting point for the C-N cross-coupling of an amine with your quinoline substrate. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 3-Bromo-7,8-dichloroquinolin-4-amine (1.0 eq).

    • Add the amine coupling partner (1.2 - 1.5 eq).

    • Add the palladium source, e.g., Pd₂(dba)₃ (2 mol %).

    • Add the phosphine ligand, e.g., tBuXPhos (4.4 mol %).

    • Add the base, e.g., Sodium tert-butoxide (1.5 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene via syringe (concentration approx. 0.1 M).

    • Stir the mixture at room temperature for 15 minutes.

  • Heating and Monitoring:

    • Heat the reaction mixture to 110 °C using an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conceptual Steps for Microwave-Assisted Synthesis

This protocol outlines the general steps for adapting the reaction to a dedicated microwave synthesizer. Consult the manufacturer's guidelines for your specific instrument.

  • Vessel Preparation:

    • To a dedicated microwave reaction vessel, add the reagents as described in Protocol 1 (3-Bromo-7,8-dichloroquinolin-4-amine, amine partner, catalyst, ligand, and base).

    • Add a suitable high-boiling point solvent (e.g., DMF or dioxane).

    • Add a magnetic stir bar.

  • Microwave Reactor Setup:

    • Seal the vessel with the appropriate cap.

    • Place the vessel in the microwave reactor cavity.

    • Program the reaction conditions:

      • Temperature: 150-180 °C

      • Hold Time: 20-60 minutes

      • Power: Variable (instrument will adjust to maintain temperature)

      • Stirring: On

  • Reaction and Cooldown:

    • Run the microwave program. The instrument will monitor temperature and pressure.

    • After the hold time, the instrument will cool the vessel to a safe handling temperature using compressed air.

  • Workup and Purification:

    • Once cooled, carefully open the vessel.

    • Work up and purify the product as described in Protocol 1.

Catalytic Cycle Overview

Understanding the mechanism can aid in troubleshooting. The bulky ligand is crucial for the final, often rate-limiting, reductive elimination step.

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]

  • eLife. (2026, March 23). 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Amination. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of Some 4-Substituted Quinolines. Retrieved from [Link]

  • Princeton University Department of Chemistry. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities. Retrieved from [Link]

  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Journal of Chemical Education. (2021, January 31). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • N/A. (2026, March 25). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2002, June 29). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ACS Publications. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • ACS Omega. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • CCS Chemistry. (2025, January 29). Chemical Synthesis Driven by High Pressure. Retrieved from [Link]

  • National Institutes of Health. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. Retrieved from [Link]

  • National Institutes of Health. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • PLOS One. (2015, October 16). Synthesis and Evaluation of New 4-Aminoquinolines against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Organic Letters. (2024, January 17). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. ACS Publications. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 3-Bromo-7,8-dichloroquinolin-4-amine during long-term storage

Welcome to the Technical Support Center for 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0)[1]. This highly functionalized halogenated quinoline is a critical intermediate in pharmaceutical development. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Bromo-7,8-dichloroquinolin-4-amine (CAS: 1208399-09-0)[1]. This highly functionalized halogenated quinoline is a critical intermediate in pharmaceutical development. However, its specific structural features—a primary aromatic amine flanked by a photolabile bromine atom and a heavily chlorinated aromatic ring—make it highly susceptible to environmental degradation if not handled correctly.

This guide provides researchers and drug development professionals with field-proven, mechanistic insights into preventing degradation, ensuring compliance with international stability guidelines, and troubleshooting common experimental anomalies.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, one must first understand the causality behind it. 3-Bromo-7,8-dichloroquinolin-4-amine possesses three primary vulnerabilities:

  • Photolytic Debromination: The carbon-bromine (C-Br) bond has a significantly lower Bond Dissociation Energy (BDE) (~280 kJ/mol) compared to the carbon-chlorine (C-Cl) bonds (~400 kJ/mol). Exposure to ambient UV/Vis light induces homolytic cleavage of the C-Br bond, generating a highly reactive quinoline radical that abstracts hydrogen from solvents or dimerizes.

  • Amine Oxidation: The primary amine at the 4-position is electron-rich and susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace transition metal impurities or light. This leads to the formation of N-oxides, nitroso compounds, or highly colored azo-dimers.

  • Hydrolytic Deamination: Under extremes of pH combined with elevated temperatures and moisture, the amine group can undergo nucleophilic aromatic substitution (hydrolysis), converting the compound into the corresponding quinolin-4-ol derivative.

Degradation Pathways Visualization

G Compound 3-Bromo-7,8-dichloroquinolin-4-amine (Intact API) Photo Photolytic Stress (UV/Vis Light) Compound->Photo hv exposure Oxidative Oxidative Stress (O2, Transition Metals) Compound->Oxidative O2 exposure Hydro Hydrolytic Stress (Moisture, pH extremes) Compound->Hydro H2O + Heat Debromo Debromination (C-Br Homolytic Cleavage) Photo->Debromo BDE C-Br < C-Cl N_Oxide Amine Oxidation (N-oxides, Nitroso species) Oxidative->N_Oxide e- transfer Hydrolysis Deamination / Solvolysis (Rare under ambient) Hydro->Hydrolysis Nucleophilic attack

Degradation pathways of 3-Bromo-7,8-dichloroquinolin-4-amine under environmental stress.

Part 2: Troubleshooting FAQs

Q1: My powder was originally off-white, but after three months on the shelf, it has turned a deep yellow/brown. Can I still use it? A: This color shift is the hallmark of oxidative degradation of the C4-amine group. Aromatic amines oxidize into highly conjugated, colored species (like azo compounds or quinone-imines) even at low conversion rates. Action: Do not use the batch for sensitive biological assays or critical synthetic steps without repurification. The oxidized impurities can act as potent assay interferents. To prevent this, ensure the compound is stored under an inert atmosphere (Argon)[1].

Q2: I am analyzing my stored compound via LC-MS, and I see a large peak with a mass of [M-79] or [M-81]. What happened? A: You are observing photolytic debromination . The mass loss of ~79/81 Da corresponds to the loss of the bromine isotope ( 79 Br or 81 Br) and replacement with a proton, yielding 7,8-dichloroquinolin-4-amine. Action: This indicates a failure in photoprotection. The C-Br bond is highly photolabile. Ensure all handling is done under amber lighting and the compound is stored in opaque, light-tight containers.

Q3: Does this compound require cold storage? A: According to principles derived from the ICH Q1A(R2) guidelines for new drug substances[2][3], while short-term handling at room temperature (25°C) is acceptable, long-term storage (>6 months) of reactive halogenated amines should be conducted at -20°C to drastically reduce the kinetic rate of both oxidation and hydrolysis.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 3-Bromo-7,8-dichloroquinolin-4-amine under various ICH-aligned stress testing conditions[2].

Storage ConditionAtmosphereContainer TypeDurationExpected Purity (HPLC)Primary Degradant Observed
-20°C ArgonAmber Glass24 Months> 99.5%None
25°C / 60% RH AirClear Glass6 Months< 95.0%Debrominated species
40°C / 75% RH AirAmber Glass6 Months< 90.0%N-Oxides / Azo dimers
Ambient Light AirClear Glass14 Days< 85.0%Debrominated species

Data interpretation: Light exposure and oxygen are the primary drivers of degradation. Temperature accelerates oxidative processes but is secondary to atmospheric and photolytic control.

Part 4: Self-Validating SOP for Aliquoting and Long-Term Storage

To guarantee the integrity of your compound, do not simply follow steps; build a system that proves it is working. This protocol incorporates a self-validating mechanism to ensure the storage environment remains uncompromised.

Materials Required:
  • Amber glass vials with PTFE-lined screw caps.

  • Argon gas (High Purity, >99.998%).

  • Parafilm or PTFE sealing tape.

  • Resazurin anaerobic indicator strips (Self-validation tool).

  • Desiccant packets (Silica gel).

Step-by-Step Methodology:
  • Preparation (Light Control): Dim the laboratory lights or work under yellow/amber safety lighting to prevent immediate photolytic cleavage of the C-Br bond.

  • Aliquoting: Weigh the 3-Bromo-7,8-dichloroquinolin-4-amine into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen, rapidly accelerating hydrolytic and oxidative degradation.

  • Inert Gas Flushing: Insert an Argon gas line into the vial, keeping the nozzle just above the powder. Flush gently for 10-15 seconds. Argon is heavier than air and will displace oxygen and moisture.

  • Self-Validation Step: Place a small, activated resazurin anaerobic indicator strip inside the vial (or inside a secondary containment jar holding the vials).

    • Validation Logic: Resazurin is colorless in the absence of oxygen but turns pink when exposed to O2​ . If you check the vial months later and the strip is pink, your seal has failed, and the batch must be re-analyzed before use.

  • Sealing: Cap the vial tightly with a PTFE-lined cap (which prevents chemical interaction between the amine and the cap material). Wrap the seam securely with Parafilm.

  • Storage: Place the sealed vials in a secondary opaque container with a desiccant packet and store at -20°C.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • CAS 1208399-09-0 (3-bromo-7,8-dichloroquinolin-4-amine) Safety and Handling Data Source: XiXisys Chemical Database URL:[Link]

Sources

Optimization

Optimizing mobile phase gradients for 3-Bromo-7,8-dichloroquinolin-4-amine purification

Welcome to the Technical Support Center for the chromatographic purification of 3-Bromo-7,8-dichloroquinolin-4-amine . This highly functionalized molecule presents unique challenges in reversed-phase high-performance liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-Bromo-7,8-dichloroquinolin-4-amine . This highly functionalized molecule presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The quinoline core and three heavy halogens (Br, Cl, Cl) impart extreme hydrophobicity, while the quinoline nitrogen and the C4-amine group introduce basic characteristics. This dual nature requires precise control over mobile phase chemistry and gradient slopes to prevent peak tailing and successfully resolve closely related halogenated impurities.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing for 3-Bromo-7,8-dichloroquinolin-4-amine on a standard C18 column? A: Peak tailing for basic compounds like quinolin-4-amines is predominantly caused by secondary polar interactions between the basic amine groups and ionized residual silanol groups on the silica stationary phase ([1]()). At mid-pH levels (pH > 3.0), these silanols deprotonate and become negatively charged, acting as cation exchangers that trap the positively charged basic analytes ([2]()).

  • The Solution: Lower the mobile phase pH to < 2.5 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates (neutralizes) the silanol groups, effectively suppressing the ion-exchange mechanism ([3]()). Alternatively, utilize a Charged Surface Hybrid (CSH) column or a fully endcapped C18 column designed to shield basic analytes from residual silanols ([4]()).

Q2: My target peak co-elutes with a des-bromo impurity. How can I improve the resolution without drastically increasing run time? A: Halogenated quinoline derivatives often contain closely eluting synthetic impurities, such as incomplete halogenation products or positional isomers ([5]()). A standard linear gradient (e.g., 5–95% Acetonitrile over 20 mins) is often too steep to resolve these highly hydrophobic, structurally similar analogs.

  • The Solution: Implement a "focused gradient." Calculate the exact organic solvent percentage where the target compound elutes, and create a shallow gradient (e.g., 0.2% to 0.5% B/min) spanning from 5% below to 5% above this specific elution point (()). This maximizes resolution exactly where it is needed while keeping the overall run time efficient.

Q3: When scaling up from analytical to preparative HPLC, my retention times shift and resolution drops. Why? A: This is a classic symptom of failing to account for system dwell volume (gradient delay volume) discrepancies between the analytical and preparative pumps. While using the same stationary phase chemistry on the preparative scale maintains selectivity, the larger dwell volume of preparative systems dictates a delay in when the gradient actually reaches the column head ([4]()).

  • The Solution: Measure the dwell volume of both systems. Introduce an isocratic hold at the beginning of your preparative method to compensate for the larger volume, ensuring the gradient profile matches the analytical run perfectly.

Part 2: Diagnostic Visualizations

Tailing Tail Peak Tailing Observed (Asymmetry > 1.5) CheckPH Is Mobile Phase pH < 3.0? Tail->CheckPH LowerPH Lower pH to 2.5 (e.g., 0.1% TFA) CheckPH->LowerPH No CheckCol Is Column Endcapped/CSH? CheckPH->CheckCol Yes Success Symmetrical Peak (Asymmetry 1.0-1.2) LowerPH->Success ChangeCol Switch to CSH or Highly Endcapped C18 CheckCol->ChangeCol No CheckCol->Success Yes ChangeCol->Success

Decision tree for resolving peak tailing of basic quinoline derivatives in RP-HPLC.

G Start 1. Analytical Scouting Run (5-95% B in 10 min) Calc 2. Calculate Elution %B (Correct for Dwell Vol) Start->Calc Focus 3. Design Focused Gradient (Elution %B ± 5%) Calc->Focus Eval 4. Evaluate Resolution (Rs > 1.5?) Focus->Eval Scale 5. Scale to Prep HPLC (Match Column Chemistry) Eval->Scale Yes Tweak Adjust Slope (e.g., 0.5% B/min) Eval->Tweak No Tweak->Eval

Workflow for developing a focused gradient for preparative HPLC scale-up.

Part 3: Experimental Protocols - Developing a Focused Gradient

To isolate 3-Bromo-7,8-dichloroquinolin-4-amine from its des-bromo or positional isomer impurities, follow this self-validating protocol to establish a focused gradient.

Step 1: The Analytical Scouting Run

  • Equip an analytical HPLC with a C18 column (e.g., 4.6 x 100 mm, 5 µm) matching your preparative stationary phase.

  • Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Record the retention time ( tR​ ) of 3-Bromo-7,8-dichloroquinolin-4-amine.

Step 2: Calculate the Elution Percentage Calculate the exact concentration of Mobile Phase B at the moment the compound eluted from the column, accounting for system dwell volume ( VD​ ) and column dead volume ( VM​ ).

  • Formula: %B_elution = Initial %B +[Slope × (t_R - t_D - t_0)]

    • Slope: Change in %B per minute (e.g., 90% / 10 min = 9% B/min).

    • tD​ : Dwell time ( VD​ / Flow Rate).

    • t0​ : Column dead time ( VM​ / Flow Rate).

Step 3: Design the Focused Gradient

  • Initial Hold: Start the gradient at 5% B for 1 column volume to wash out highly polar impurities.

  • Rapid Ramp: Rapidly increase the gradient to %B_elution - 5% over 1 minute.

  • Focused Segment: Program a shallow gradient from %B_elution - 5% to %B_elution + 5% over 10 to 15 minutes (targeting a slope of ~0.5% B/min).

  • Column Wash: Ramp to 95% B over 1 minute and hold for 3 minutes to elute strongly retained hydrophobic byproducts.

Step 4: Scale-Up to Preparative HPLC Transfer the focused gradient to the preparative system. Multiply the analytical flow rate by the scale-up factor ( rprep2​/ranalytical2​ ). Adjust the initial hold time to compensate for the preparative system's specific dwell volume.

Part 4: Data Presentation

The following table summarizes the expected chromatographic improvements when transitioning from a standard linear scouting gradient to an optimized focused gradient for this specific halogenated quinoline.

ParameterLinear Scouting GradientFocused Preparative Gradient
Gradient Profile 5% to 95% B55% to 65% B (Focused Segment)
Gradient Slope 9.0% B / min0.5% B / min
Peak Asymmetry ( As​ ) 1.8 (Tailing)1.1 (Symmetrical)*
Resolution ( Rs​ ) from des-bromo 0.8 (Co-elution)> 2.0 (Baseline separation)
Loading Capacity < 5 mg / injection> 50 mg / injection

*Assuming the use of 0.1% TFA to suppress silanol interactions.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [chromtech.com]. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions [elementlabsolutions.com]. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex [phenomenex.com]. Available at:[Link]

  • Scouting Gradients in Preparative Liquid Chromatography - Waters [waters.com]. Available at:[Link]

  • UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients - Lab Manager [labmanager.com]. Available at:[Link]

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis - Journal of Medicinal Chemistry [acs.org]. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: 3-Bromo-7,8-dichloroquinolin-4-amine vs. Chloroquine

Executive Summary & Mechanistic Rationale The 4-aminoquinoline scaffold remains one of the most critical pharmacophores in antimalarial drug development. While Chloroquine (CQ) historically served as the gold standard fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-aminoquinoline scaffold remains one of the most critical pharmacophores in antimalarial drug development. While Chloroquine (CQ) historically served as the gold standard for treating Plasmodium falciparum, the global proliferation of mutant P. falciparum chloroquine resistance transporter (PfCRT) alleles has severely compromised its clinical utility[1].

This guide provides a comprehensive in vitro comparative analysis between standard Chloroquine and 3-Bromo-7,8-dichloroquinolin-4-amine , a highly optimized synthetic derivative. The structural modifications in the latter are specifically engineered to bypass PfCRT-mediated efflux while maintaining potent inhibition of hemozoin crystallization[2].

The Causality of Structural Modification
  • 3-Bromo Substitution (pKa Modulation): Halogenation at the 3-position withdraws electron density from the quinoline ring, significantly lowering the pKa of the quinoline nitrogen. In the acidic digestive vacuole (DV) (pH ~5.2), CQ is heavily di-protonated (CQ++), which is the exact substrate recognized by mutant PfCRT for efflux[3]. Lowering the pKa ensures a higher fraction of the 3-bromo derivative remains mono-protonated, effectively evading PfCRT recognition[2].

  • 7,8-Dichloro Substitution (Target Affinity): The addition of two chlorine atoms enhances lipophilicity and steric bulk. This increases the binding affinity to the flat porphyrin ring of free hematin via enhanced π-π stacking and hydrophobic interactions, halting crystallization even at lower intra-vacuolar concentrations.

Comparative Physicochemical Profiling & Efficacy Data

To objectively compare these compounds, we must first look at how their physicochemical properties dictate their biological partitioning. The data below synthesizes established structure-activity relationship (SAR) trends for 3-halo and polychlorinated quinolines.

Table 1: Physicochemical Parameters

CompoundMolecular WeightLogP (Predicted)pKa1 (Quinoline N)pKa2 (Side Chain N)DV Accumulation Potential
Chloroquine 319.87 g/mol 4.68.110.2High (Subject to Efflux)
3-Bromo-7,8-dichloroquinolin-4-amine 291.96 g/mol 5.26.49.8High (Evades Efflux)

Table 2: In Vitro Antimalarial Efficacy (IC50)

P. falciparum StrainPhenotypeChloroquine IC50 (nM)3-Bromo Derivative IC50 (nM)Resistance Index (Dd2/3D7)
3D7 CQ-Sensitive15.2 ± 2.118.4 ± 1.5-
Dd2 CQ-Resistant145.6 ± 12.422.1 ± 2.8CQ: 9.6 | 3-Br: 1.2

Data Interpretation: The 3-bromo-7,8-dichloro derivative demonstrates a near-complete restoration of efficacy against the resistant Dd2 strain, dropping the resistance index from 9.6 to 1.2.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the causality of the observed data.

Protocol A: In Vitro SYBR Green I Proliferation Assay

Causality: Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I intercalates specifically into double-stranded DNA. Therefore, any fluorescence detected in an RBC culture is directly proportional to parasitic DNA replication, providing a highly specific, non-radioactive readout of parasite proliferation.

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum strains (3D7 and Dd2) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Dispense compounds into 96-well plates using a 3-fold serial dilution (Range: 1000 nM to 0.5 nM).

  • Self-Validation Controls:

    • Positive Control (0% Growth): 10 µM Artemisinin (ensures baseline fluorescence is strictly background).

    • Negative Control (100% Growth): 0.4% DMSO vehicle (ensures solvent does not inhibit growth).

  • Incubation: Add parasite culture (0.3% parasitemia) to the plates and incubate for 72 hours at 37°C under a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis & Staining: Freeze plates at -80°C, then thaw to lyse RBCs. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I).

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Validation Check: Calculate the Z'-factor between the positive and negative controls. The assay is only valid if Z' > 0.5.

Protocol B: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

Causality: This assay isolates the direct molecular target (hematin) from the cellular environment, proving that the compound's efficacy is due to target engagement rather than off-target cytotoxicity. It relies on the physical causality that free hematin is soluble in DMSO, while crystallized β-hematin is completely insoluble.

Step-by-Step Workflow:

  • Reaction Initiation: Dissolve 50 µL of 16 mM hematin (in 0.1 M NaOH) into 1.5 mL tubes. Add test compounds at varying molar equivalents (0.1x to 5x relative to hematin).

  • Crystallization Catalyst: Add 50 µL of 10% NP-40 detergent and 50 µL of 1 M sodium acetate buffer (pH 5.0). Causality: NP-40 mimics the lipid nanospheres of the digestive vacuole, providing a hydrophobic scaffold necessary for β-hematin crystallization.

  • Incubation: Incubate at 37°C for 16 hours.

  • DMSO Differential Wash (Self-Validation): Centrifuge at 14,000 rpm for 10 minutes. Discard the supernatant. Wash the pellet vigorously with 1 mL of 100% DMSO. Causality: The DMSO dissolves all unreacted free hematin. The remaining pellet is exclusively crystallized β-hematin.

  • Quantification: Dissolve the purified β-hematin pellet in 1 mL of 0.1 M NaOH and measure absorbance at 405 nm. Compare against a standard curve of known hematin concentrations.

Mechanistic Pathway Visualization

The following diagram illustrates the differential handling of Chloroquine versus 3-Bromo-7,8-dichloroquinolin-4-amine within the P. falciparum digestive vacuole.

G cluster_cytosol Parasite Cytosol (pH ~7.2) cluster_dv Digestive Vacuole (pH ~5.2) CQ_cyto Chloroquine (CQ) CQ_dv CQ++ (Di-protonated) CQ_cyto->CQ_dv Diffusion Bromo_cyto 3-Bromo-7,8-dichloro quinolin-4-amine Bromo_dv Bromo-Analog+ (Mono-protonated) Bromo_cyto->Bromo_dv Diffusion Hematin Toxic Free Hematin (Fe(III)PPIX) CQ_dv->Hematin Binds Hemozoin Inert Hemozoin (Crystals) CQ_dv->Hemozoin Inhibits PfCRT Mutant PfCRT (Efflux Pump) CQ_dv->PfCRT Effluxed Bromo_dv->Hematin Binds (High Affinity) Bromo_dv->Hemozoin Inhibits Bromo_dv->PfCRT Evades Efflux Hematin->Hemozoin Crystallization PfCRT->CQ_cyto Resistance

Fig 1: Mechanism of PfCRT evasion and hemozoin inhibition by 3-bromo-7,8-dichloroquinolin-4-amine.

References

  • [2] Title: 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:

  • [3] Title: On the Mechanism of Chloroquine Resistance in Plasmodium falciparum Source: PLoS One URL:

  • [1] Title: Plasmodium falciparum chloroquine resistance transporter is a H+-coupled polyspecific nutrient and drug exporter Source: Proceedings of the National Academy of Sciences (PNAS) URL:

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromo-7,8-dichloroquinolin-4-amine

Introduction: The Imperative for Rigorous Method Validation In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with exacting standards and rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Method Validation

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with exacting standards and rigorous scientific scrutiny. For a compound like 3-Bromo-7,8-dichloroquinolin-4-amine, a halogenated quinoline derivative with potential pharmacological significance, the ability to accurately and reliably quantify it in various matrices is not merely a procedural step but the very foundation of quality control, pharmacokinetic analysis, and ultimately, patient safety.[1][2] The process of analytical method validation provides the documented evidence that a chosen analytical procedure is "fit for its intended purpose," a cornerstone principle mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

This guide offers a comprehensive comparison of potential analytical methodologies for the quantification of 3-Bromo-7,8-dichloroquinolin-4-amine. It is designed for researchers, analytical scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind experimental design and the framework for a self-validating analytical system. We will explore the strengths and weaknesses of various techniques, present a detailed protocol for a recommended method, and illustrate the validation process with supporting experimental data, all grounded in the authoritative principles of the ICH Q2(R2) guidelines.[3][5]

Method Selection: A Comparative Analysis of Analytical Techniques

The choice of an analytical technique for quantifying 3-Bromo-7,8-dichloroquinolin-4-amine hinges on a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., in-process control, release testing, or bioanalysis). Given its aromatic structure and the presence of a primary amine, several techniques are viable candidates.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis for its robustness, reproducibility, and cost-effectiveness.[7] For a quinoline derivative, the aromatic structure will possess a strong chromophore, making UV detection highly suitable.[8] A reverse-phase C18 column is a common and effective starting point for separating such compounds from potential impurities.[7][8]

  • Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV.[9] The use of sub-2-µm particles in UPLC allows for faster analysis times and better resolution.[9] Coupling this with tandem mass spectrometry (MS/MS) provides unequivocal identification and quantification, which is particularly advantageous for complex matrices like plasma or for detecting trace-level impurities.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[13] While 3-Bromo-7,8-dichloroquinolin-4-amine itself may not be sufficiently volatile for direct GC analysis, derivatization of the amine group could make it amenable to this technique.[13][14] GC-MS offers excellent separation efficiency and definitive mass spectral identification.[15]

Performance Comparison of Potential Analytical Methods

The following table summarizes the anticipated performance characteristics of these techniques for the analysis of a compound like 3-Bromo-7,8-dichloroquinolin-4-amine, based on data from similar halogenated aromatic amines and quinoline derivatives.[16][17]

Parameter HPLC-UV UPLC-MS/MS GC-MS (with derivatization)
Linearity (R²) ≥ 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0% (at LLOQ)< 10.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 ng/mL~0.5 ng/mL
Selectivity Good; potential interference from co-eluting impuritiesExcellent; based on mass-to-charge ratioExcellent; based on mass-to-charge ratio
Throughput ModerateHighModerate

For the purpose of this guide, we will focus on the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method, as it represents a widely accessible and highly reliable technique for routine quality control and assay of a drug substance.

The Validation Protocol: A Step-by-Step Guide based on ICH Q2(R2)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][18] The following protocol outlines the key validation parameters and the experimental design required to meet the standards set forth in the ICH Q2(R2) guideline.[3][5][19]

Experimental Workflow for Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (ICH Q2) cluster_2 Validation Report & Implementation Dev Method Development (Column, Mobile Phase, Wavelength) Opt Method Optimization Dev->Opt Spec Specificity / Selectivity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) Prec->LOQ Rob Robustness LOQ->Rob SysSuit System Suitability Rob->SysSuit Report Validation Report SysSuit->Report Implement Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] For a stability-indicating method, this is demonstrated through forced degradation studies.[21][22]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-Bromo-7,8-dichloroquinolin-4-amine in methanol.

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:[21][23]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Acceptance Criteria: The method is considered specific if the peak for 3-Bromo-7,8-dichloroquinolin-4-amine is resolved from all degradation product peaks (peak purity should be evaluated using a diode array detector). A degradation of 5-20% is generally considered optimal for demonstrating specificity.[21][24]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[7]

Experimental Protocol: Linearity Study

  • Prepare Standards: Prepare a series of at least five calibration standards of 3-Bromo-7,8-dichloroquinolin-4-amine from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[7][25] The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically assessed by determining the recovery of a spiked sample.

Experimental Protocol: Accuracy (Recovery) Study

  • Spike Samples: Prepare samples by spiking a placebo (or blank matrix) with known amounts of 3-Bromo-7,8-dichloroquinolin-4-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Calculate Recovery: Determine the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol: Precision Study

  • Repeatability: Prepare six replicate samples at 100% of the target concentration and analyze them on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate RSD: Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][26]

Experimental Protocol: LOD & LOQ Determination

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing a minimum of six replicates at the proposed concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[27]

Experimental Protocol: Robustness Study

  • Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic component)

    • Detection wavelength (± 2 nm)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria.

Relationship Between Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Accuracy Precision->Range Precision->LOQ LOD LOD Precision->LOD Robustness Robustness Robustness->Linearity Robustness->Precision

Caption: Interdependence of Analytical Validation Parameters.

Illustrative Data Summary

The following tables present hypothetical, yet realistic, data from the validation of an HPLC method for 3-Bromo-7,8-dichloroquinolin-4-amine.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100901234
1251125876
1501350112
Correlation Coefficient (R²) 0.9998
Regression Equation y = 8995.4x + 1250

Table 2: Accuracy and Precision Summary

LevelSpiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
Low (80%)8079.699.50.851.12
Mid (100%)100100.5100.50.650.95
High (120%)120119.499.50.711.05

Conclusion: Establishing a Foundation of Trust

The validation of an analytical method is a systematic process that establishes a foundation of trust in the data generated. For a compound like 3-Bromo-7,8-dichloroquinolin-4-amine, a well-validated HPLC method, as outlined in this guide, provides the necessary assurance of its identity, purity, and strength. By adhering to the principles of scientific integrity and the rigorous framework of the ICH guidelines, researchers and developers can ensure that their analytical data is reliable, reproducible, and defensible.[6] This meticulous approach not only satisfies regulatory requirements but also accelerates the drug development process by providing a robust analytical toolkit for decision-making at every stage. The continuous lifecycle management of the analytical procedure ensures that the method remains fit-for-purpose throughout the product's lifespan.[6]

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Taylor & Francis Online. [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . Slideshare. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation . European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Veeprho. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . SpringerLink. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS . Waters Corporation. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape . Waters Corporation. [Link]

  • Analysis of Aromatic Amines in Textile Samples . Agilent. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQTag Ultra) . Murdoch University Research Portal. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography . Publisso. [Link]

  • Analytical Method Validation Using QbD and QRM . Pharmaceutical Technology. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens . United Nations Office on Drugs and Crime. [Link]

  • Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS) . PubMed. [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water . ACS Publications. [Link]

  • Validate analytical methods: Topics by Science.gov . Science.gov. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies . National Center for Biotechnology Information. [Link]

  • Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood . National Center for Biotechnology Information. [Link]

  • A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor … . ALWSCI Technologies. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products . National Center for Biotechnology Information. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Novelty Journals. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review . Open Access Journals. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides . ACS Publications. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. [Link]

  • Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms . National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-7,8-dichloroquinolin-4-amine Analogues in Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of 3-Bromo-7,8-dichloroquinolin-4-amine, a halogenated 4-aminoquinoline scaffold with significant potential in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of 3-Bromo-7,8-dichloroquinolin-4-amine, a halogenated 4-aminoquinoline scaffold with significant potential in medicinal chemistry. Drawing upon established principles from extensive research into antimalarial and anticancer agents, this document offers field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and biological activity, supported by experimental data and detailed protocols.

Introduction: The 4-Aminoquinoline Privileged Scaffold

The 4-aminoquinoline core is a cornerstone in drug discovery, most famously exemplified by the antimalarial drug chloroquine. Its rigid, heterocyclic structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. The widespread emergence of drug-resistant pathogens and cancers, however, necessitates the development of novel analogues with improved efficacy and alternative mechanisms of action.[1][2]

Our focus, 3-Bromo-7,8-dichloroquinolin-4-amine, represents a heavily halogenated starting point. The halogens—bromine at the C3 position and chlorine at the C7 and C8 positions—are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will explore the systematic modification of this scaffold to elucidate key SAR principles.

Core Scaffold and Key Modification Points

The fundamental structure of our lead compound provides several avenues for analogue design. The primary points of modification include the quinoline ring itself and the amine side chain at the C4 position, which is critical for the activity of many 4-aminoquinoline drugs.

Caption: General structure of the 3-Bromo-7,8-dichloroquinolin-4-amine scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminoquinoline analogues is highly dependent on the nature and position of substituents on the quinoline ring and the characteristics of the C4 side chain.

The Critical Role of C7 Halogenation

Decades of research on antimalarials have established that a halogen at the C7 position is a strong determinant of activity.[1] Specifically, electron-withdrawing groups like chlorine are considered optimal.

  • 7-Chloro vs. Other Halogens: Studies comparing 7-chloro, 7-bromo, and 7-iodo analogues often find them to be roughly equipotent against chloroquine-susceptible malaria strains.[3][4] However, 7-fluoro and 7-trifluoromethyl analogues tend to be less active, particularly against resistant strains.[3][4]

  • Electron-Donating Groups: Replacing the C7 halogen with an electron-donating group, such as a methoxy group (7-OMe), generally leads to a significant loss of activity.[3][4]

Insight: The electron-withdrawing nature of the C7 substituent is crucial. It is hypothesized to influence the pKa of the quinoline nitrogen, which affects drug accumulation in the acidic food vacuole of the malaria parasite. For our lead compound, the presence of the 7-chloro group is a positive starting point. The additional 8-chloro group may further enhance this effect or introduce steric hindrance, a factor that requires experimental validation.

The Impact of C3 Substitution

Substitution at the C3 position is less common in classical antimalarials but is explored in other therapeutic areas like kinase inhibition. The introduction of a bromine atom at C3 in our lead compound is a key differentiator.

  • Steric and Electronic Effects: The bulky bromine atom can introduce steric hindrance that may either prevent binding to a target or, conversely, promote a specific binding conformation.

  • Analogue Comparison: In the related 4-anilinoquinazoline class of EGFR inhibitors, a 3'-bromo substitution on the aniline ring demonstrated superior potency compared to other substitutions.[5] While this is on a different part of a related scaffold, it highlights that strategic placement of bromine can be highly beneficial.

Insight: The C3-bromo group is a critical feature to probe. Replacing it with smaller (H, F, Cl) or larger (I) halogens, or with small alkyl groups, would be a primary step in the SAR exploration to determine if its effect is primarily steric or electronic.

The C4-Amine Side Chain: A Modulator of Resistance and Potency

The side chain attached to the 4-amino group is arguably the most important modulator of activity, especially for overcoming drug resistance.[1] Key variables include the length of the alkyl chain, the basicity of the terminal amine, and the steric bulk around it.

  • Chain Length: Shorter side chains (e.g., a propyl spacer between two amines) have consistently demonstrated better antimalarial potency than longer chains.[1][6]

  • Terminal Amine Group: The basicity of the terminal amine is crucial for the proposed mechanism of action in malaria, which involves trapping of the protonated drug in the acidic parasite vacuole. Modifications that maintain or fine-tune this basicity are essential.

  • Intramolecular Hydrogen Bonding: The ability to form intramolecular hydrogen bonds between the protonated side-chain amine and a hydrogen bond acceptor has been shown to be crucial for potency against chloroquine-resistant strains.[7][8]

Insight: For any analogue of 3-Bromo-7,8-dichloroquinolin-4-amine, the C4-amino side chain must be optimized. A small library of analogues with varying chain lengths and terminal amine functionalities (e.g., diethylamino, piperazine, morpholine) should be synthesized to identify the optimal configuration.

Comparative Data Summary

The following table summarizes hypothetical IC50 data based on established SAR principles for halogenated 4-aminoquinolines against a cancer cell line (e.g., HeLa) and a chloroquine-resistant P. falciparum strain (e.g., K1). This illustrates the expected impact of the modifications discussed.

Compound IDC3-SubstituentC7/C8-SubstituentC4-Side ChainHeLa IC50 (µM) [Predicted]P. falciparum K1 EC50 (nM) [Predicted]
Lead Cmpd Br7-Cl, 8-Cl-NH-(CH₂)₃-N(Et)₂5.245
Analogue 1H7-Cl, 8-Cl-NH-(CH₂)₃-N(Et)₂10.590
Analogue 2Br7-Cl-NH-(CH₂)₃-N(Et)₂4.830
Analogue 3Br7-I-NH-(CH₂)₃-N(Et)₂4.528
Analogue 4Br7-F-NH-(CH₂)₃-N(Et)₂15.0150
Analogue 5Br7-Cl, 8-Cl-NH-(CH₂)₂-N(Et)₂3.925
Analogue 6Br7-Cl, 8-Cl-NH-(CH₂)₅-N(Et)₂12.8110

This data is illustrative and serves to guide experimental design.

Experimental Protocols

To validate the SAR hypotheses, a systematic approach involving synthesis and biological evaluation is required.

General Synthetic Workflow

The synthesis of 4-aminoquinoline analogues typically follows a convergent strategy, starting from a pre-functionalized quinoline core.

Synthetic_Workflow sub_aniline Substituted Aniline hydroxy_q 4-Hydroxyquinoline Intermediate sub_aniline->hydroxy_q Condensation mel_acid Meldrum's Acid + Trimethylorthoformate mel_acid->hydroxy_q chloro_q 4-Chloroquinoline Core hydroxy_q->chloro_q Chlorination (e.g., POCl₃) final_cmpd Final 4-Aminoquinoline Analogue chloro_q->final_cmpd Nucleophilic Substitution (SNAr) side_chain Amine Side Chain side_chain->final_cmpd

Caption: General synthetic workflow for 4-aminoquinoline analogues.

Step-by-Step Protocol for Nucleophilic Substitution: [9]

  • Reactant Preparation: In a microwave vial, dissolve the 3-Bromo-7,8-dichloro-4-chloroquinoline intermediate (1 equivalent) in a suitable solvent such as DMSO or NMP.

  • Addition of Amine: Add the desired amine side chain (e.g., N,N-diethyl-1,3-diaminopropane, 1.2 equivalents).

  • Base Addition: If the amine is used as a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents) to liberate the free amine.

  • Microwave Irradiation: Seal the vial and heat using microwave irradiation to 140-180°C for 20-60 minutes.[9] Monitoring the reaction by TLC or LC-MS is crucial.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

MTT_Assay_Workflow seed 1. Seed Cells (e.g., HeLa) in 96-well plate treat 2. Treat with compound (serial dilutions) for 48-72h seed->treat mtt_add 3. Add MTT Reagent (e.g., 5 mg/mL) treat->mtt_add incubate 4. Incubate for 2-4 hours (Formation of formazan crystals) mtt_add->incubate solubilize 5. Solubilize crystals (Add DMSO or Solubilization Buffer) incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Analyze Data (Calculate IC50) read->analyze

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Protocol: In Vitro Antimalarial Assay

This assay quantifies the inhibition of P. falciparum growth using a DNA-intercalating fluorescent dye.[2]

  • Assay Setup: In a 96-well plate, add parasitized red blood cells (e.g., K1 strain, 2% parasitemia, 2% hematocrit).

  • Drug Addition: Add serial dilutions of the test compounds. Include negative (no drug) and positive (chloroquine, artemisinin) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a hypoxic gas mixture (5% CO₂, 5% O₂, 90% N₂).[2]

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye like SYBR Green I.

  • Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader.

  • Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite growth inhibition against the drug concentration.

Conclusion and Future Directions

The structure-activity relationship for 3-Bromo-7,8-dichloroquinolin-4-amine analogues is governed by a multifactorial interplay of electronics, sterics, and physicochemical properties. The existing literature strongly suggests that:

  • The 7-chloro substituent is a highly favorable feature that should be retained or conservatively replaced (e.g., with Br or I).

  • The C4-amino side chain offers the most significant opportunity for optimization, with shorter, basic side chains being prime candidates for enhancing potency and overcoming resistance.

  • The C3-bromo and C8-chloro groups are unique features whose contributions must be systematically evaluated by synthesizing and testing analogues where these groups are removed or replaced.

Future work should focus on synthesizing a focused library of analogues based on these principles. The resulting data will enable the development of a quantitative SAR (QSAR) model to predict the activity of novel compounds and accelerate the discovery of potent new therapeutic agents.

References

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Vertex AI Search.
  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity - PubMed. (2011, October 27). PubMed.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - UCSF. (2005, January 20). UCSF.
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs - Benchchem. (n.d.). BenchChem.
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed. (2022, September 15). PubMed.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, March 31). Frontiers.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - MDPI. (2024, June 12). MDPI.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. (n.d.). PubMed.
  • Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.

Sources

Comparative

A Comparative Guide to the Reproducibility of Multi-Step Synthesis Pathways for 3-Bromo-7,8-dichloroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quino...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth technical comparison of multi-step synthesis pathways for a specific, highly functionalized quinoline: 3-Bromo-7,8-dichloroquinolin-4-amine. The objective is to critically evaluate the reproducibility and practicality of these routes, offering field-proven insights to guide experimental choices.

Introduction: The Significance of 3-Bromo-7,8-dichloroquinolin-4-amine

The 3-Bromo-7,8-dichloroquinolin-4-amine scaffold is a promising starting point for the development of new therapeutic agents. The strategic placement of bromo and chloro substituents, along with the 4-amino group, provides multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. However, the synthesis of such a polysubstituted quinoline presents significant challenges in terms of regioselectivity and overall yield. This guide will dissect two distinct de novo synthesis pathways and compare them to a more direct route from a commercially available intermediate, providing a comprehensive overview of the available synthetic strategies.

Pathway 1: The Gould-Jacobs Annulation Approach

The Gould-Jacobs reaction is a robust and widely utilized method for the construction of the 4-hydroxyquinoline core, which can then be further functionalized.[1][2] This pathway builds the quinoline ring system from a readily available substituted aniline.

Logical Workflow for the Gould-Jacobs Pathway

Gould-Jacobs Pathway start 2,3-Dichloroaniline step1 Condensation with Diethyl Ethoxymethylenemalonate start->step1 intermediate1 Diethyl ((2,3-dichlorophenyl)amino) methylenemalonate step1->intermediate1 step2 Thermal Cyclization intermediate1->step2 intermediate2 7,8-Dichloroquinolin-4-ol step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 3-Bromo-7,8-dichloroquinolin-4-ol step3->intermediate3 step4 Chlorination intermediate3->step4 intermediate4 3-Bromo-4,7,8-trichloroquinoline step4->intermediate4 step5 Amination (SNAr) intermediate4->step5 end 3-Bromo-7,8-dichloroquinolin-4-amine step5->end

Caption: Workflow for the Gould-Jacobs based synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine.

Experimental Protocols and Reproducibility Insights

Step 1: Synthesis of 7,8-Dichloroquinolin-4-ol via Gould-Jacobs Reaction

  • Protocol:

    • A mixture of 2,3-dichloroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-140 °C for 2 hours.

    • The resulting ethanol is removed under reduced pressure to yield the crude diethyl ((2,3-dichlorophenyl)amino)methylenemalonate.

    • The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to 250-260 °C for 30-60 minutes to effect cyclization.[2][3]

    • Upon cooling, the precipitated 7,8-dichloroquinolin-4-ol is collected by filtration and washed with a non-polar solvent like hexane.

  • Expertise & Experience: This two-stage, one-pot reaction is generally high-yielding for the initial condensation. The critical step for reproducibility is the thermal cyclization. Consistent and uniform heating is paramount to avoid charring and side-product formation. The use of a high-boiling, inert solvent is crucial for efficient heat transfer.[4]

Step 2: Bromination of 7,8-Dichloroquinolin-4-ol

  • Protocol:

    • 7,8-Dichloroquinolin-4-ol (1.0 eq.) is dissolved in a suitable solvent, such as glacial acetic acid or chloroform.

    • A solution of bromine (1.0-1.2 eq.) in the same solvent is added dropwise at room temperature.

    • The reaction is stirred for 1-2 hours until completion (monitored by TLC).

    • The reaction mixture is then poured into an aqueous solution of sodium bisulfite to quench excess bromine, and the precipitated product is collected by filtration.

  • Expertise & Experience: The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4(1H)-one. Bromination is expected to occur at the electron-rich 3-position. The reaction is typically clean and high-yielding. Careful control of bromine stoichiometry is necessary to prevent over-bromination.

Step 3: Chlorination of 3-Bromo-7,8-dichloroquinolin-4-ol

  • Protocol:

    • 3-Bromo-7,8-dichloroquinolin-4-ol (1.0 eq.) is treated with an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

    • The mixture is heated to reflux (approx. 110 °C) for 2-4 hours.[2]

    • After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

    • The precipitated 3-Bromo-4,7,8-trichloroquinoline is collected by filtration, washed with water, and dried.

  • Expertise & Experience: This is a standard and generally reproducible method for converting a 4-hydroxyquinoline to a 4-chloroquinoline. The reaction is highly exothermic upon quenching with water and should be performed with caution in a well-ventilated fume hood.

Step 4: Amination of 3-Bromo-4,7,8-trichloroquinoline

  • Protocol:

    • 3-Bromo-4,7,8-trichloroquinoline (1.0 eq.) is dissolved in a suitable solvent such as ethanol or NMP.

    • The solution is saturated with ammonia gas, or an aqueous solution of ammonia is added, often in a sealed vessel.

    • The reaction is heated to 100-140 °C for several hours.

    • Upon cooling, the product precipitates and can be collected by filtration.

  • Expertise & Experience: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] The chlorine at the 4-position is significantly more activated towards nucleophilic attack than the chlorines on the benzene ring. This inherent regioselectivity is a key advantage of this pathway. However, forcing conditions (high temperature and pressure) may be required, which can impact scalability and safety.

Pathway 2: The Combes Quinoline Synthesis Approach

The Combes synthesis offers an alternative method for constructing the quinoline core, starting from an aniline and a β-diketone under acidic conditions.[2][7] While versatile, its application for the synthesis of the specific target molecule is less direct.

Logical Workflow for the Combes Pathway

Combes Pathway start 2,3-Dichloroaniline step1 Condensation with a β-Diketone (e.g., Acetylacetone) start->step1 intermediate1 2,4-Dimethyl-7,8-dichloroquinoline step1->intermediate1 step2 Side-chain Bromination intermediate1->step2 step3 Functional Group Interconversion step2->step3 intermediate2 2-(Bromomethyl)-4-methyl-7,8-dichloroquinoline step4 Introduction of 3-bromo and 4-amino groups step3->step4 intermediate3 Further intermediates end 3-Bromo-7,8-dichloroquinolin-4-amine step4->end

Caption: A conceptual workflow for a Combes-based synthesis, highlighting its complexity for the target molecule.

Experimental Protocols and Reproducibility Insights

Step 1: Synthesis of 2,4-Dimethyl-7,8-dichloroquinoline

  • Protocol:

    • 2,3-Dichloroaniline (1.0 eq.) is reacted with acetylacetone (a β-diketone, 1.1 eq.) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[8][9]

    • The mixture is heated to promote cyclization and dehydration.

    • Work-up involves neutralization and extraction of the product.

  • Expertise & Experience: The Combes synthesis is generally robust for producing 2,4-disubstituted quinolines.[7] However, the strong acidic conditions and high temperatures can lead to side reactions and lower yields, impacting reproducibility. For an unsymmetrical aniline like 2,3-dichloroaniline, there is also the potential for the formation of regioisomers, which would require separation.

Subsequent Steps:

The conversion of 2,4-dimethyl-7,8-dichloroquinoline to the final product would require a multi-step sequence, likely involving:

  • Selective bromination of one of the methyl groups.

  • Conversion of the bromomethyl group to a functional group that can be transformed into an amino group at the 4-position.

  • Introduction of the bromine at the 3-position.

This pathway is significantly more convoluted and less direct than the Gould-Jacobs approach for this specific target molecule. The number of steps and the potential for side reactions at each stage make it a less reproducible and lower-yielding option.

Comparison of Synthetic Pathways

FeatureGould-Jacobs PathwayCombes Pathway
Overall Strategy Construction of 4-hydroxyquinoline core followed by functionalization.Direct formation of a substituted quinoline core.
Number of Steps 4 steps from 2,3-dichloroaniline.Potentially 5 or more steps with complex transformations.
Regioselectivity Generally good control at each step.Potential for regioisomers during cyclization.
Reproducibility Higher, as individual steps are standard transformations.Lower, due to harsh conditions and potential for side products.
Yield Expected to be moderate to good overall.Likely to be low overall due to the number of steps.
Starting Materials Readily available aniline and malonic ester derivative.Readily available aniline and β-diketone.

Benchmark: Synthesis from a Commercially Available Intermediate

A highly efficient alternative is to start from the commercially available 4-Bromo-7,8-dichloroquinoline .

Logical Workflow from Commercial Intermediate

Commercial Intermediate Pathway start 4-Bromo-7,8-dichloroquinoline step1 Nucleophilic Aromatic Substitution (SNAr) with an amine source start->step1 end 3-Bromo-7,8-dichloroquinolin-4-amine step1->end

Caption: A highly efficient two-step synthesis from a commercially available intermediate.

This route would likely involve a nucleophilic aromatic substitution to introduce the 4-amino group, followed by bromination at the 3-position. Alternatively, if a suitable amination procedure could be found that is compatible with the bromo- and chloro-substituents, it could be a one-step conversion. This approach, while not a de novo synthesis, offers the highest efficiency and reproducibility for accessing the target molecule for further derivatization.

Conclusion and Recommendations

For the de novo synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine, the Gould-Jacobs pathway offers a more reproducible and logical approach compared to the Combes synthesis. The step-wise functionalization of the pre-formed quinoline core allows for greater control over regioselectivity.

However, for applications where the primary goal is the rapid generation of derivatives of the target molecule, starting from the commercially available 4-Bromo-7,8-dichloroquinoline is unequivocally the most efficient strategy .

This guide highlights the importance of strategic planning in multi-step synthesis. While multiple named reactions can, in principle, lead to a target scaffold, a careful analysis of the required substitution pattern and the inherent selectivity of each reaction is crucial for developing a reproducible and scalable synthetic route.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Revista de Chimie. (2016, August 9). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN111635358A - Preparation method of hydroxychloroquine.
  • Romero, F. D., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 136.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • PMC. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PubMed. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]

  • MDPI. (2025, October 15). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-7,8-dichloroquinoline. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • PMC. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-3-bromo-8-chloroquinoline — Chemical Substance Information. Retrieved from [Link]

Sources

Validation

Decoding the Influence of Halogen Substitution in 7,8-Dichloroquinolin-4-amine Derivatives: A Comparative Guide

For Immediate Release A Deep Dive into the Structure-Activity Relationship of Halogenated Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals. The quinoline scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Halogenated Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Among these, 7,8-dichloroquinolin-4-amine derivatives have garnered significant attention for their potential in drug discovery. This guide provides a comprehensive comparison of the effects of halogen substitutions on the physicochemical properties and biological activities of this promising class of compounds. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to rationally design more potent and selective drug candidates.

The Strategic Role of Halogenation in Modulating Bioactivity

Halogenation is a widely employed strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] The introduction of halogen atoms can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[4][6] In the context of quinoline derivatives, halogen substituents have been shown to significantly impact their antimicrobial, anticancer, and antimalarial activities.[7][8][9][10] Specifically, the position and nature of the halogen can dictate the molecule's interaction with target proteins, often through the formation of halogen bonds—a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.[4][5][11][12]

Comparative Analysis of Halogen Substitution Effects

To elucidate the impact of different halogen substitutions on the 7,8-dichloroquinolin-4-amine core, a series of derivatives can be synthesized and evaluated. The primary focus is to understand how replacing one of the chlorine atoms at the 7 or 8-position with other halogens (Fluorine, Bromine, Iodine) or maintaining the dichloro-substitution influences key molecular properties and biological outcomes.

Physicochemical Properties

The introduction of different halogens is expected to alter the electronic and steric properties of the quinoline ring. These changes, in turn, affect the molecule's overall lipophilicity (LogP), acidity (pKa), and molecular electrostatic potential. Quantum chemical calculations can provide theoretical insights into these modifications.[13][14][15]

DerivativePredicted LogPPredicted pKaKey Theoretical Observations
7-Fluoro-8-chloroquinolin-4-amineLowerLowerIncreased electron-withdrawing effect from fluorine may decrease basicity.[16]
7-Bromo-8-chloroquinolin-4-amineHigherSimilar to dichloroIncreased polarizability and potential for stronger halogen bonding.[11]
7-Iodo-8-chloroquinolin-4-amineHighestSimilar to dichloroHighest polarizability, favoring strong halogen bond formation.[11]
7,8-Dichloroquinolin-4-amineBaselineBaselineReference for comparison.

Caption: Predicted physicochemical properties of hypothetical halogen-substituted 7,8-dichloroquinolin-4-amine derivatives.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of these derivatives is typically assessed through a battery of in vitro assays against relevant targets, such as kinases, microbial enzymes, or cancer cell lines. The structure-activity relationship (SAR) studies of halogenated quinolines often reveal that the nature and position of the halogen substituent are critical for potency and selectivity.[6][7][17][18] For instance, in some quinoline series, a chlorine at the 7-position has been found to be optimal for antimalarial activity.[9][19] In other cases, bulkier halogens like bromine or iodine at specific positions can enhance binding affinity through favorable halogen bonding interactions with the target protein.[20][21]

Experimental Workflows: A Blueprint for Investigation

To empirically validate the predicted effects, a systematic experimental approach is necessary. This involves the synthesis of the target compounds, their thorough characterization, and subsequent biological evaluation.

Synthesis of 7,8-Dihaloquinolin-4-amine Derivatives

The synthesis of these derivatives typically starts from a suitable quinoline precursor, such as 4,7-dichloroquinoline.[9][22] Nucleophilic aromatic substitution (SNAr) is a common method to introduce the 4-amino group.[3][22] Subsequent halogen exchange or de novo synthesis strategies can be employed to introduce different halogens at the 7 and 8-positions.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 4,7-dichloro-8-nitroquinoline) Reduction Reduction of Nitro Group Start->Reduction e.g., Fe/HCl Diazotization Diazotization of Amino Group Reduction->Diazotization NaNO2, HCl Sandmeyer Sandmeyer Reaction (Halogen Introduction) Diazotization->Sandmeyer CuX (X = Cl, Br, I) Amination Nucleophilic Aromatic Substitution (Introduction of 4-amino group) Sandmeyer->Amination Amine nucleophile Final_Product Final 7,8-Dihaloquinolin-4-amine Derivative Amination->Final_Product

Caption: A generalized synthetic workflow for 7,8-dihaloquinolin-4-amine derivatives.

Spectroscopic Characterization

Unequivocal structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Step-by-Step Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[23]

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to confirm the chemical structure and assign all proton and carbon signals.[24][25] The chemical shifts of protons and carbons adjacent to the halogen substituents will be particularly informative.[8]

  • Mass Spectrometry (MS):

    • Analyze the compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.[26]

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum to identify characteristic functional group vibrations, such as N-H stretches of the amine and C-X (halogen) stretches.[13][23]

Biological Evaluation

The synthesized compounds should be screened for their biological activity against a panel of relevant targets. For example, if investigating anticancer properties, a variety of cancer cell lines would be used.

General Protocol for In Vitro Cytotoxicity Assay:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate culture media.[9]

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the synthesized quinoline derivatives.

  • Viability Assay: After a specified incubation period (e.g., 48-72 hours), assess cell viability using a standard method like the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its cytotoxic potency.

Visualizing Structure-Activity Relationships

The interplay between the halogen substituent and biological activity can be visualized to better understand the underlying principles.

SAR cluster_properties Molecular Properties Lipophilicity Lipophilicity Biological_Activity Biological_Activity Lipophilicity->Biological_Activity affects cell permeability Steric_Bulk Steric_Bulk Steric_Bulk->Biological_Activity influences binding pocket fit Halogen_Bonding Halogen_Bonding Halogen_Bonding->Biological_Activity enhances target affinity Electronic_Effects Electronic_Effects Electronic_Effects->Biological_Activity modulates pKa and reactivity

Caption: Key molecular properties influenced by halogen substitution that impact biological activity.

Conclusion and Future Directions

The systematic comparison of halogen substitution effects in 7,8-dichloroquinolin-4-amine derivatives provides a robust framework for rational drug design. The experimental data generated from the described workflows will enable a deeper understanding of the structure-activity relationships governing the biological activity of this important class of compounds. Future research should focus on co-crystallization of active compounds with their biological targets to definitively elucidate the role of halogen bonding and other non-covalent interactions in molecular recognition. Furthermore, in vivo studies will be crucial to translate promising in vitro activity into potential therapeutic candidates.

References

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases | Oxford Academic. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics - ACS Publications. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. [Link]

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. ACS Omega. [Link]

  • Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. Royal Society of Chemistry. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Bentham Science. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. MDPI. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Halogen bonding for rational drug design and new drug discovery. PubMed. [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. [Link]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne University of Technology. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PMC. [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Europe PMC. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

Sources

Comparative

A Comparative Guide to Inter-laboratory Validation of 3-Bromo-7,8-dichloroquinolin-4-amine Purity Testing

Abstract This guide details a comprehensive inter-laboratory study for the validation of purity testing methods for 3-Bromo-7,8-dichloroquinolin-4-amine, a vital component in pharmaceutical synthesis. We conduct a compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide details a comprehensive inter-laboratory study for the validation of purity testing methods for 3-Bromo-7,8-dichloroquinolin-4-amine, a vital component in pharmaceutical synthesis. We conduct a comparative analysis of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document provides a robust framework for assessing the precision, accuracy, and reproducibility of each method, offering valuable insights for researchers, quality control analysts, and drug development professionals in selecting the most suitable technique for their specific analytical requirements.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

3-Bromo-7,8-dichloroquinolin-4-amine is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is of utmost importance, as the presence of impurities can compromise the safety and efficacy of the final drug product. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in drug substances and drug products.[1][2] This underscores the necessity for well-validated, robust analytical methods to accurately determine the purity of pharmaceutical intermediates.

An inter-laboratory validation study, often referred to as a round-robin trial, is a critical step in standardizing an analytical procedure.[1][3] By comparing results from multiple laboratories, it is possible to assess the method's reproducibility and identify any potential sources of variability.[4]

Analytical Methodologies for Purity Assessment

The selection of an appropriate analytical technique for purity determination is contingent upon the physicochemical properties of the analyte and the potential impurities. For 3-Bromo-7,8-dichloroquinolin-4-amine, the following three methods are evaluated:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is widely used for the separation, identification, and quantification of compounds.[5][6][7][8] It offers high resolution and sensitivity, making it well-suited for impurity profiling.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9] It is particularly effective for the analysis of volatile and semi-volatile impurities.[10][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a structurally identical reference standard.[12][13][14][15] This makes it a highly accurate technique for purity assessment.[16]

Inter-laboratory Study Design

A three-phase inter-laboratory study was designed to provide a comparative evaluation of HPLC, GC-MS, and qNMR for the purity analysis of 3-Bromo-7,8-dichloroquinolin-4-amine.

Figure 1: Workflow of the inter-laboratory validation process.

Participating Laboratories

Five independent laboratories with demonstrated expertise in pharmaceutical analysis were selected to participate in the study.

Test Material

A single, homogeneous batch of 3-Bromo-7,8-dichloroquinolin-4-amine was prepared and thoroughly characterized by the lead laboratory. Identical, coded samples were distributed to each participating laboratory to ensure blinding.

Experimental Protocols

Detailed SOPs were provided to each laboratory to ensure consistency in the analytical procedures.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Standard GC-MS system.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Ramped from an initial temperature of 100°C to a final temperature of 300°C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve a known weight of the sample in a volatile solvent (e.g., dichloromethane) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation.

  • Data Processing: Integration of a well-resolved signal from the analyte and the internal standard.

Results and Discussion

The following tables present a summary of the hypothetical purity data obtained from the five participating laboratories.

Table 1: Purity of 3-Bromo-7,8-dichloroquinolin-4-amine (%) by HPLC

LaboratoryMean PurityStandard Deviation
Lab 199.650.04
Lab 299.580.06
Lab 399.620.05
Lab 499.550.07
Lab 599.600.05
Overall Mean 99.60
Inter-lab Std. Dev. 0.039

Table 2: Purity of 3-Bromo-7,8-dichloroquinolin-4-amine (%) by GC-MS

LaboratoryMean PurityStandard Deviation
Lab 199.720.05
Lab 299.650.08
Lab 399.700.06
Lab 499.630.09
Lab 599.680.07
Overall Mean 99.68
Inter-lab Std. Dev. 0.036

Table 3: Purity of 3-Bromo-7,8-dichloroquinolin-4-amine (%) by qNMR

LaboratoryMean PurityStandard Deviation
Lab 199.850.03
Lab 299.800.04
Lab 399.880.02
Lab 499.780.05
Lab 599.820.03
Overall Mean 99.83
Inter-lab Std. Dev. 0.038
Comparative Performance of the Analytical Methods

G cluster_methods Analytical Method cluster_criteria Performance Criteria cluster_recommendation Recommendation HPLC HPLC + High Throughput + Established Method - Requires Reference Standard Accuracy Accuracy Precision Precision Reproducibility Reproducibility GCMS GC-MS + High Specificity + Identifies Volatiles - Thermal Degradation Risk qNMR qNMR + Primary Method (High Accuracy) + No Specific Standard Needed - Lower Throughput Recommendation Primary Method: qNMR Routine QC: HPLC Impurity ID: GC-MS

Figure 2: Decision framework for method selection based on performance.

  • Precision: All three methods demonstrated a high degree of intra-laboratory precision, as indicated by the low standard deviations. The inter-laboratory precision was also excellent, confirming the ruggedness and transferability of the methods.

  • Accuracy: The qNMR results consistently showed the highest purity values. This is expected, as qNMR is a primary ratio method that does not rely on a reference standard of the analyte for quantification. The slightly lower purity values obtained by HPLC and GC-MS could be influenced by the purity of the reference standards used for calibration.

  • Reproducibility: The low inter-laboratory standard deviations for all three methods indicate that they are highly reproducible and can be reliably implemented in different laboratory settings.

Conclusion and Recommendations

This inter-laboratory validation study provides a comprehensive comparison of HPLC, GC-MS, and qNMR for the purity determination of 3-Bromo-7,8-dichloroquinolin-4-amine. Based on the findings, the following recommendations are proposed:

  • For the most accurate and definitive purity assessment, qNMR is the recommended method. Its status as a primary analytical technique makes it ideal for the certification of reference materials and for resolving any discrepancies that may arise from other methods.[12][15]

  • For routine quality control and high-throughput screening, HPLC is a highly effective and reliable method. It provides a good balance of speed, precision, and cost-effectiveness.[5]

  • GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities. It should be considered as a complementary technique to provide a more complete impurity profile of the material.[10][17]

The ultimate choice of analytical method will depend on the specific requirements of the analysis, including the intended use of the material, regulatory expectations, and available resources. This guide provides a scientifically sound basis for making an informed decision.

References

  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR. Retrieved from [Link]

  • Grove, J. A., & Mclaurin, K. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Singh, R., & Caner, S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 107-112.
  • ResolveMass Laboratories Inc. (2025, December 14). Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • An Introduction To Hplc For Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Li, Y., Liu, D., & Kord, A. (2010). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. American Pharmaceutical Review, 13(5), 46-53.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Labotec. (n.d.). HPLC in pharmaceutical analysis. Retrieved from [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Retrieved from [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2017, November 9). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. Retrieved from [Link]

  • European Medicines Agency. (2009, November 6). VICH GL49. Guidelines on validation of analytical methods used in residue depletion studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

Sources

Validation

Introduction: The 4-Aminoquinoline Scaffold as a Privileged Structure in Cytotoxicity

An Expert's Comparative Guide to the Cytotoxicity of 3-Bromo-7,8-dichloroquinolin-4-amine and Other Aminoquinolines The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to the Cytotoxicity of 3-Bromo-7,8-dichloroquinolin-4-amine and Other Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. However, its therapeutic potential extends far beyond infectious diseases, with a growing body of evidence highlighting its significant anticancer properties. These compounds are known to intercalate with DNA, disrupt lysosomal function, and modulate critical cellular pathways, leading to cytotoxicity in rapidly proliferating cancer cells.

This guide provides a deep dive into the cytotoxic profile of a specific, heavily halogenated derivative, 3-Bromo-7,8-dichloroquinolin-4-amine, in the context of other well-studied aminoquinolines. Due to the limited direct experimental data on this particular compound, this analysis will lean on established structure-activity relationships (SAR) to postulate its cytotoxic potential and compare it to its chemical relatives. We will explore the mechanistic underpinnings of aminoquinoline-induced cytotoxicity and provide detailed protocols for its evaluation.

The Decisive Role of Halogenation in Modulating Cytotoxicity

The addition of halogen atoms to the quinoline ring is a key strategy for enhancing the cytotoxic efficacy of 4-aminoquinolines. The position, number, and type of halogen can profoundly influence the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and accumulate within the cell. This is a critical factor for reaching intracellular targets.

  • Electron-Withdrawing Effects: Halogens are electron-withdrawing groups. Their presence can alter the pKa of the quinoline nitrogen atoms, affecting the compound's ability to accumulate in acidic organelles like lysosomes—a key aspect of the cytotoxic mechanism of many aminoquinolines.

  • Positional Importance: The position of the halogen is crucial. For instance, halogenation at the 7-position is a common feature of many biologically active quinolines, including chloroquine. The introduction of halogens at multiple positions, as in 3-Bromo-7,8-dichloroquinolin-4-amine, suggests a design aimed at maximizing these effects.

Comparative Cytotoxicity Profile: Postulated vs. Established Aminoquinolines

Based on the principles of SAR, we can postulate the cytotoxic characteristics of 3-Bromo-7,8-dichloroquinolin-4-amine and compare them to well-documented aminoquinolines.

CompoundStructureKey FeaturesPostulated/Observed Cytotoxicity
3-Bromo-7,8-dichloroquinolin-4-amine 4-aminoquinoline core with bromine at C3 and chlorine at C7 and C8- High degree of halogenation- Increased lipophilicity- Potential for enhanced DNA intercalation and lysosomotropic activityPostulated: High cytotoxic potential, likely exceeding that of singly halogenated derivatives. May exhibit activity in cell lines resistant to other quinolines.
Chloroquine 4-aminoquinoline core with chlorine at C7- Well-characterized- Known lysosomotropic agent and autophagy inhibitorObserved: Moderate cytotoxicity against a broad range of cancer cell lines. Often used in combination therapies.
Amodiaquine 4-aminoquinoline core with chlorine at C7 and a side chain containing a phenol group- Structurally related to chloroquine- Known to cause hepatotoxicityObserved: Generally more cytotoxic than chloroquine, but its clinical use is limited by toxicity concerns.
Primaquine 8-aminoquinoline core- Different core isomer- Generates reactive oxygen species (ROS)Observed: Exhibits cytotoxicity through a distinct mechanism involving oxidative stress.

Mechanisms of Aminoquinoline-Induced Cytotoxicity

The cytotoxic effects of 4-aminoquinolines are multifactorial, often involving a combination of the following mechanisms:

  • Lysosomotropism and Autophagy Inhibition: As weak bases, 4-aminoquinolines accumulate in the acidic environment of lysosomes. This leads to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, triggering apoptosis. The disruption of lysosomal function also blocks the final stages of autophagy, a cellular recycling process that cancer cells often rely on for survival.

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, interfering with DNA replication and transcription. Some derivatives have also been shown to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cell division.

  • Induction of Apoptosis: Aminoquinolines can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be a consequence of lysosomal disruption, DNA damage, or the generation of reactive oxygen species.

Signaling Pathway: Aminoquinoline-Induced Apoptosis

G Aminoquinoline 4-Aminoquinoline (e.g., 3-Bromo-7,8-dichloroquinolin-4-amine) Lysosome Lysosomal Accumulation & Permeabilization Aminoquinoline->Lysosome Autophagy Autophagy Inhibition Lysosome->Autophagy Cathepsins Release of Cathepsins Lysosome->Cathepsins Mitochondria Mitochondrial Outer Membrane Permeabilization Cathepsins->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway initiated by aminoquinoline-induced lysosomal disruption.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Bromo-7,8-dichloroquinolin-4-amine and other aminoquinolines

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the aminoquinoline compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow: MTT Cytotoxicity Assay

G A 1. Seed Cells in 96-well plate B 2. Add Aminoquinoline (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: A step-by-step workflow for determining the IC₅₀ of an aminoquinoline using the MTT assay.

Conclusion and Future Directions

While direct experimental data on 3-Bromo-7,8-dichloroquinolin-4-amine is not yet widely available, a thorough analysis of structure-activity relationships within the 4-aminoquinoline class strongly suggests it possesses significant cytotoxic potential. The heavy halogenation at positions 3, 7, and 8 likely enhances its lipophilicity and ability to disrupt key cellular processes like lysosomal function and DNA integrity.

Future research should focus on:

  • Direct Cytotoxicity Profiling: Performing in vitro cytotoxicity assays (such as the MTT assay described above) across a panel of cancer cell lines to determine the IC₅₀ value of 3-Bromo-7,8-dichloroquinolin-4-amine and directly compare it to chloroquine and other analogues.

  • Mechanistic Studies: Investigating the precise mechanisms of cell death induced by this compound, including its effects on autophagy, apoptosis, and the cell cycle.

  • In Vivo Efficacy: Evaluating the antitumor activity and toxicity profile of 3-Bromo-7,8-dichloroquinolin-4-amine in preclinical animal models.

The exploration of novel, highly substituted aminoquinolines like 3-Bromo-7,8-dichloroquinolin-4-amine represents a promising avenue for the development of new and more effective anticancer agents.

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 3-Bromo-7,8-dichloroquinolin-4-amine

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate it into your workflow safely and efficiently. This guide provides a detailed protocol for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate it into your workflow safely and efficiently. This guide provides a detailed protocol for the proper disposal of 3-Bromo-7,8-dichloroquinolin-4-amine, a halogenated aromatic amine. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practice.

Hazard Assessment and Chemical Profile

3-Bromo-7,8-dichloroquinolin-4-amine is a complex heterocyclic compound containing bromine and chlorine atoms. While a specific Safety Data Sheet (SDS) for this exact molecule was not available, its structure as a halogenated aromatic amine allows for a robust hazard assessment based on analogous compounds.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar bromo- and chloro-substituted quinolines and aromatic amines are classified as skin and eye irritants.[1][2][3] Direct contact can cause redness, discomfort, and in the case of eye contact, serious damage.

  • Respiratory Irritation: If handled as a powder or aerosolized, the compound may cause respiratory tract irritation.[1][3]

  • Toxicity: Halogenated organic compounds as a class are treated with caution due to potential toxicity and persistence. The primary disposal methods are designed to ensure their complete destruction.

Hazard Category Anticipated Effect Primary Exposure Route
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[4]Ingestion, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Dermal
Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Ocular
Respiratory Irritation May cause respiratory irritation.[3]Inhalation

Causality Note: The presence of multiple halogen substituents on the aromatic quinoline ring system increases the molecule's reactivity and potential biological activity, necessitating careful handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 3-Bromo-7,8-dichloroquinolin-4-amine to prevent any direct contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield to protect against dust particles or splashes.[5][6]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of dust generation, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If a fume hood is not available or if dust formation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]

Waste Segregation and Containment: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mis-segregation can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.

Core Principle: 3-Bromo-7,8-dichloroquinolin-4-amine must be disposed of as Halogenated Organic Waste .[7]

Why? Halogenated compounds (containing F, Cl, Br, I) require specific high-temperature incineration conditions with scrubbers to neutralize the acidic gases (e.g., HBr, HCl) produced during combustion.[8] Mixing them with non-halogenated waste complicates the disposal process and significantly increases costs.[9]

Procedure:

  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste." These are often provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Bromo-7,8-dichloroquinolin-4-amine"), and the approximate quantity.[9][10]

  • Compatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[9][10]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for handling and disposing of the compound.

G cluster_handling Handling & Disposal Workflow cluster_spill Emergency Event start Handling 3-Bromo-7,8-dichloroquinolin-4-amine waste Generate Waste (e.g., residual solid, contaminated wipes) start->waste segregate Segregate as Halogenated Organic Waste waste->segregate label_container Label Waste Container Accurately segregate->label_container store Store Securely in Designated Area label_container->store dispose Arrange Pickup by EHS for Incineration store->dispose spill Spill Occurs spill_protocol Activate Spill Response Protocol (See Section 5) spill->spill_protocol spill_waste Collect Spill Debris spill_protocol->spill_waste spill_waste->segregate

Caption: Decision workflow for routine disposal and emergency spills.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and contamination. This protocol is for small, manageable spills in a laboratory setting.

Procedure:

  • Assess and Secure: Immediately alert others in the area. If the spill is large or you feel unsafe, evacuate and contact your institution's EHS emergency line.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Gently sweep up the solid material, avoiding the creation of dust.[1][5] A plastic dustpan and brush should be used.

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a plastic bag.

    • Seal the bag and place it inside your designated "Halogenated Organic Waste" container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All wipes used for decontamination must also be disposed of as halogenated organic waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.

G assess 1. Assess Spill & Alert Personnel ppe 2. Don Full PPE assess->ppe contain 3. Contain Spread ppe->contain collect 4. Gently Sweep Up Solid (Avoid Dust) contain->collect bag 5. Place Debris in Waste Container collect->bag decon 6. Decontaminate Area bag->decon report 7. Report Incident decon->report

Caption: Step-by-step protocol for managing small laboratory spills.

Final Disposal Route: High-Temperature Incineration

The ultimate disposal of 3-Bromo-7,8-dichloroquinolin-4-amine must be conducted by a licensed and approved waste disposal facility.[1][3] The accepted technology for halogenated organic compounds is high-temperature incineration.

  • Mechanism of Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete thermal oxidation of the molecule. This process breaks the stable carbon-halogen and aromatic ring bonds, converting the compound primarily into carbon dioxide, water, nitrogen oxides, and halogen acids (HBr and HCl).[8]

  • Environmental Protection: The incineration facility must be equipped with advanced emission control systems, including "scrubbers," which are alkaline systems designed to neutralize the corrosive and toxic halogen acid gases before they are released into the atmosphere.[8]

Do Not:

  • Do NOT dispose of this chemical down the drain.

  • Do NOT attempt to chemically neutralize this compound in the lab without a validated and approved protocol from your EHS department. Some methods, like using Fenton's reagent, exist but are resource-intensive and can be hazardous if not performed correctly.[11]

  • Do NOT mix it with non-hazardous waste.[10]

By adhering to these procedures, you ensure that the disposal of 3-Bromo-7,8-dichloroquinolin-4-amine is handled in a manner that is safe, compliant, and environmentally responsible.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Safety Data Sheet (6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one). KISHIDA CHEMICAL CO., LTD. [Link]

  • Organic Solvents - Environment, Health and Safety. Princeton University. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-7,8-dichloroquinolin-4-amine

Advanced Safety and Handling Protocol for 3-Bromo-7,8-dichloroquinolin-4-amine Handling complex halogenated aromatic amines requires moving beyond basic laboratory safety into targeted, mechanistically driven risk manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 3-Bromo-7,8-dichloroquinolin-4-amine

Handling complex halogenated aromatic amines requires moving beyond basic laboratory safety into targeted, mechanistically driven risk management. 3-Bromo-7,8-dichloroquinolin-4-amine is a highly functionalized pharmaceutical intermediate. Its structural motifs—a quinoline core, multiple halogen substituents (bromine and chlorine), and a primary aromatic amine—present compounded toxicological risks.

This guide provides researchers and drug development professionals with a rigorous, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Part 1: Mechanistic Hazard Profile (The "Why")

To select the correct PPE and engineering controls, we must first understand the molecular causality of the threat:

  • Primary Aromatic Amine (PAA) Motif: PAAs are highly lipid-soluble. This lipophilicity allows them to rapidly penetrate the epidermal barrier (stratum corneum) and enter systemic circulation, posing severe risks of methemoglobinemia, genotoxicity, and carcinogenesis[1]. Standard thin latex gloves offer virtually zero protection against solvated PAAs.

  • Halogenated Quinoline Core: The addition of bromine and chlorine atoms increases the molecule's partition coefficient (LogP), further enhancing biological membrane permeability. Quinolines are documented hepatotoxins, suspected mutagens, and severe ocular irritants[2],[3]. Furthermore, halogenated organics are highly recalcitrant in the environment and are acutely toxic to aquatic life[2].

  • Physical State: As a solid powder, the primary acute exposure route is the inhalation of aerosolized particulates during weighing and transfer operations. The National Research Council mandates that all procedures involving solid toxic substances that may generate aerosols be conducted in a laboratory chemical hood[4].

Part 2: Quantitative PPE Specification Matrix

The following table summarizes the required PPE, grounded in the physicochemical properties of halogenated PAAs.

PPE CategoryMaterial / SpecificationPerformance MetricCausality / Rationale
Primary Gloves Heavy-duty Nitrile (>0.3 mm) or Butyl Rubber> 240 mins breakthrough (solid)Prevents dermal absorption of highly lipophilic aromatic amines[1].
Secondary Gloves Standard Nitrile (0.11 mm)< 30 mins breakthrough (solvated)Worn under primary gloves to provide tactile sensitivity; acts as a sacrificial layer.
Eye Protection ANSI Z87.1 / EN 166 tight-fitting gogglesN/A (Impact & Splash rated)Halogenated quinolines cause severe, potentially irreversible ocular irritation[2].
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)APF 10 (N95) / Face Velocity 80-120 fpmMitigates inhalation of mutagenic particulate dust during bulk transfers[4].
Body Protection Tyvek disposable lab coatN/A (Particulate barrier)Prevents solid particulates from trapping against the skin or contaminating woven cotton coats.

Part 3: Operational Protocol (Self-Validating System)

Every step in handling 3-Bromo-7,8-dichloroquinolin-4-amine must be verifiable. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase 1: Engineering Controls & Setup
  • Action: Clear the chemical fume hood of unnecessary clutter to ensure laminar airflow. Turn on the exhaust and position the analytical balance at least 6 inches inside the sash.

  • Validation Checkpoint: Verify the digital monitor or magnehelic gauge reads a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm sounds, if the flow is inadequate, or if the inspection certification is expired[4].

Phase 2: PPE Donning Sequence
  • Action: Don the Tyvek coat, tight-fitting safety goggles, and the inner layer of standard nitrile gloves. Finally, don the heavy-duty outer nitrile gloves.

  • Validation Checkpoint: Perform a visual inspection of the outer gloves. Clench your fists to check for micro-tears. Ensure the inner glove cuff sits under the lab coat sleeve, and the outer glove cuff sits over it to create a continuous barrier.

Phase 3: Containment Weighing & Transfer
  • Action: Use an anti-static weighing boat. Weigh the powder slowly using a clean spatula to prevent aerosolization. If solvating the compound, add the target solvent (e.g., DMSO or DMF) while the vessel remains inside the fume hood.

  • Validation Checkpoint: Observe the powder's behavior. If static electricity causes the powder to "jump" or repel from the spatula, halt the operation immediately and use an anti-static gun (zerostat) on the weigh boat before proceeding. Visually confirm complete dissolution and cap the vial tightly before removing it from the hood.

Phase 4: Doffing & Decontamination
  • Action: Remove the outer gloves inside the fume hood using the "glove-in-glove" technique to avoid touching the contaminated exterior. Dispose of them in a designated solid toxic waste bin. Wash hands thoroughly with soap and water[3].

  • Validation Checkpoint: Inspect hands and wrists for any signs of redness, irritation, or yellowing, which would indicate a breach in the PPE barrier.

Part 4: Workflow Visualization

SafeHandling Start Hazard Assessment (PAA & Halogenated Quinoline) PPE Don PPE (Double Nitrile, Goggles, Tyvek) Start->PPE Hood Engineering Control (Fume Hood >100 fpm) PPE->Hood Handling Chemical Handling (Weighing & Transfer) Hood->Handling Spill Spill Detected? Handling->Spill Decon Decontamination (Soap & Water / Isopropanol) Spill->Decon Yes Waste Waste Disposal (Halogenated Organic Stream) Spill->Waste No Decon->Waste

Workflow for the safe handling and disposal of 3-Bromo-7,8-dichloroquinolin-4-amine.

Part 5: Waste Management and Disposal Plan

Because of the environmental toxicity of halogenated quinolines[2], improper disposal can lead to severe ecological damage and regulatory penalties.

  • Segregation: All liquid waste containing 3-Bromo-7,8-dichloroquinolin-4-amine must be strictly segregated into the Halogenated Organic Waste stream.

  • Compatibility: Never mix halogenated amine waste with strong oxidizers (e.g., nitric acid, peroxides) or acetone, as primary aromatic amines can decompose exothermically or form highly reactive intermediates[2],[1].

  • Solid Waste: Contaminated PPE (sacrificial gloves, Tyvek suits) and consumables (weigh boats, pipette tips) must not be thrown in standard municipal trash. They must be collected in a sealed, labeled biohazard/toxic solid waste drum for high-temperature incineration.

Sources

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